molecular formula C20H18O B1615808 1,2,2-Triphenylethanol CAS No. 4428-13-1

1,2,2-Triphenylethanol

Cat. No.: B1615808
CAS No.: 4428-13-1
M. Wt: 274.4 g/mol
InChI Key: VNQNLCDOGBOKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Triphenylethanol is a useful research compound. Its molecular formula is C20H18O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4428-13-1

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1,2,2-triphenylethanol

InChI

InChI=1S/C20H18O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-21H

InChI Key

VNQNLCDOGBOKPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Other CAS No.

2294-93-1

Origin of Product

United States

Foundational & Exploratory

1,2,2-Triphenylethanol CAS 4428-13-1 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,2,2-Triphenylethanol (CAS 4428-13-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to support advanced research and development activities.

Introduction and Structural Context

This compound, with the chemical formula C₂₀H₁₈O, is an aromatic alcohol.[1] It is one of three structural isomers of triphenylethanol, the others being 1,1,2-triphenylethanol and 2,2,2-triphenylethanol.[2] The distinction in the substitution pattern around the ethanol backbone is critical, as it dictates the molecule's stereochemistry and reactivity. Specifically, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers.[2] This structural feature is of particular interest in asymmetric synthesis and drug design. Its structural framework is related to compounds like the antiestrogen ethamoxytriphetol and the lipid-lowering agent triparanol.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These computed properties provide a baseline for understanding the molecule's behavior in various chemical environments.

PropertyValueSource
CAS Number 4428-13-1[3]
Molecular Formula C₂₀H₁₈O[1]
Molecular Weight 274.4 g/mol [1]
IUPAC Name This compound[1]
Appearance White crystalline solid (typical for related compounds)[4]
XLogP3-AA 4.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem
Complexity 264[1]

Synthesis of this compound Derivatives: A Key Workflow

A highly efficient and stereospecific synthesis route has been developed for derivatives of this compound, which highlights the chemistry of this structural class. The synthesis of (S)-2-amino-1,2,2-triphenylethanol from (S)-triphenylethylene oxide serves as an exemplary protocol, demonstrating the regioselective ring-opening of an epoxide precursor.[5][6]

Experimental Protocol: Synthesis of (S)-2-Amino-1,2,2-triphenylethanol

This two-step process involves the formation of an azido alcohol followed by its reduction.

Step 1: Synthesis of (S)-2-Azido-1,2,2-triphenylethanol [6]

  • A solution of (S)-triphenylethylene oxide (40 mmol) in dry benzene (100 mL) is prepared.

  • This solution is added to a suspension of diisopropoxytitanium(IV) diazide [Ti(OiPr)₂(N₃)₂] (48 mmol) in benzene (100 mL) under an argon atmosphere at 70°C.

  • The mixture is stirred for 30 minutes, during which the reaction proceeds with complete regioselectivity and stereospecificity.[6]

  • After cooling to room temperature, the benzene is removed under reduced pressure.

  • The resulting concentrate is dissolved in diethyl ether (250 mL), and 5% H₂SO₄ (300 mL) is added. The mixture is stirred until two distinct phases form (approximately 1 hour) to yield (S)-2-azido-1,2,2-triphenylethanol.[6]

Step 2: Reduction to (S)-2-Amino-1,2,2-triphenylethanol [5]

  • The azide product from Step 1, (S)-2-azido-1,2,2-triphenylethanol, is reduced.

  • This reduction is achieved via catalytic hydrogenation, which selectively reduces the azide group to a primary amine without affecting the rest of the molecule.[5]

  • The final product is the enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol.[5]

SynthesisWorkflow cluster_start Starting Material cluster_process1 Step 1: Azide Formation cluster_process2 Step 2: Reduction start (S)-Triphenylethylene Oxide intermediate (S)-2-Azido-1,2,2- triphenylethanol start->intermediate Regioselective Ring Opening reagent1 [Ti(OiPr)₂(N₃)₂] Benzene, 70°C product (S)-2-Amino-1,2,2- triphenylethanol intermediate->product Azide Reduction reagent2 Catalytic Hydogenation (H₂/Pd)

Caption: Synthesis of (S)-2-amino-1,2,2-triphenylethanol.

Chemical Reactivity and Applications

The primary utility of this compound and its derivatives lies in asymmetric catalysis.

Ligands for Enantioselective Catalysis

While this compound itself is a tertiary alcohol, its amino-substituted derivatives are highly effective ligands. For instance, N,N-dialkylated (S)-2-amino-1,2,2-triphenylethanols are superb ligands for the catalytic enantioselective addition of diethylzinc (Et₂Zn) to aldehydes.[5] This reaction is a cornerstone of asymmetric synthesis for producing chiral secondary alcohols.

The use of these ligands can achieve high levels of stereocontrol, with enantiomeric excesses (ee) reported in the range of 94-97%.[5] The modular nature of these ligands, where the N-substituent can be easily varied (e.g., forming pyrrolidinyl or morpholino derivatives), allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for a range of aldehyde substrates.[5] Another derivative, 2-piperidino-1,2,2-triphenylethanol, has been shown to be an outstanding catalyst for the enantioselective arylation of aldehydes.[7]

CatalyticCycle catalyst Chiral Ligand (e.g., Amino-1,2,2-triphenylethanol derivative) complex Chiral Zinc Complex [Ligand-Zn-Et] catalyst->complex diethylzinc Et₂Zn diethylzinc->complex aldehyde Aldehyde (R-CHO) aldehyde->complex complex->catalyst Catalyst Regeneration product Chiral Secondary Alcohol complex->product Enantioselective ethyl addition

Caption: Catalytic cycle for enantioselective ethylation.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Technique Expected Features Source/Reference
¹H NMR Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the phenyl protons. Aliphatic protons (CH and CH-OH) would appear further upfield.[1]
¹³C NMR Multiple signals in the aromatic region (approx. 125-145 ppm). Signals for the two aliphatic carbons, with the carbon bearing the -OH group being more deshielded.[1]
IR Spectroscopy A broad absorption band around 3600-3200 cm⁻¹ (O-H stretch). Sharp peaks around 3100-3000 cm⁻¹ (aromatic C-H stretch). Peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).[1]
Mass Spec. (GC-MS) Molecular Ion Peak (M⁺) at m/z = 274. Key fragment ions at m/z = 197, 105, and 198.[1]

Note: The spectral data is based on information available in the PubChem database for this compound.[1] Researchers should acquire and interpret their own analytical data for definitive characterization.

Safety and Handling

Specific GHS hazard data for this compound is not detailed in the search results. However, data for the isomer 1,1,2-triphenylethanol indicates it may cause serious eye damage and may have long-lasting harmful effects on aquatic life.[3] Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a chiral alcohol whose chemical significance is most pronounced in the field of asymmetric synthesis. While detailed experimental data on the parent molecule is limited, the well-documented synthesis and application of its amino derivatives underscore its value as a structural scaffold. These derivatives have proven to be highly effective ligands in enantioselective catalysis, particularly for the addition of organozinc reagents to aldehydes, enabling the synthesis of valuable chiral molecules. Its characterization relies on standard spectroscopic methods, and its handling requires adherence to established laboratory safety practices.

References

  • Jimeno, C., et al. (2001). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20482, this compound. [Link]

  • Wikipedia contributors. (2023). Triphenylethanol. Wikipedia, The Free Encyclopedia. [Link]

  • Jimeno, C., et al. (2001). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands f. ACS Publications. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245013, 1,1,2-Triphenylethanol. [Link]

  • Wikipedia contributors. (2024). Triphenylmethanol. Wikipedia, The Free Encyclopedia. [Link]

  • Prieto, O., et al. (2004). 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes. The Journal of Organic Chemistry. [Link]

Sources

Thermodynamic Stability and Synthesis of Triphenylethanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of triphenylethanol (TPE) serves as a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and other stilbene-based therapeutics. This guide provides an in-depth analysis of the thermodynamic stability, synthesis, and isomerization pathways of the two primary isomers: 1,1,2-triphenylethanol (tertiary) and 1,2,2-triphenylethanol (secondary).

Understanding the thermodynamic landscape of these isomers is essential for controlling process impurities, particularly the spontaneous dehydration to triphenylethylene , which acts as the thermodynamic sink in this system.

Structural Analysis & Isomer Characterization

The two isomers differ fundamentally in steric environment and carbocation stability, which dictates their reactivity profiles.

Feature1,1,2-Triphenylethanol This compound
Structure


Classification Tertiary AlcoholSecondary Alcohol
Chirality AchiralChiral (Enantiomeric pair)
CAS Number 4428-13-12294-93-1
Steric Strain High (Geminal diphenyls)Moderate (Vicinal diphenyls)
Key Reactivity Rapid E1 DehydrationRearrangement / Dehydration
Thermodynamic Landscape

The stability of these isomers is governed by two competing factors:

  • Carbocation Stability: The tertiary carbocation derived from the 1,1,2-isomer is electronically more stable than the secondary benzylic cation from the 1,2,2-isomer.

  • Steric Relief: The 1,1,2-isomer suffers from significant steric crowding due to the geminal phenyl groups. Dehydration to triphenylethylene releases this strain, establishing a conjugated system that is thermodynamically superior to both alcohol precursors.

Mechanistic Pathways: Isomerization and Dehydration

The acid-catalyzed transformation of these alcohols is not merely a dehydration but involves a complex equilibrium of carbocation rearrangements.

The Dehydration Sink

Both isomers eventually collapse to triphenylethylene (CAS 58-72-0). This alkene is the global thermodynamic minimum due to extended conjugation across three phenyl rings and the ethylene double bond.

Retropinacol Rearrangement

Under acidic conditions, the 1,2,2-isomer can undergo a hydride shift (or phenyl migration) to form the more stable tertiary carbocation (associated with the 1,1,2-isomer) before eliminating water. This implies that 1,1,2-triphenylethanol is the kinetic intermediate in the dehydration of the 1,2,2-isomer.

TPE_Pathways TPE_112 1,1,2-Triphenylethanol (Tertiary) Cation_Tert Tertiary Carbocation (Ph2C+-CH2Ph) TPE_112->Cation_Tert -H2O (Fast) TPE_122 This compound (Secondary) Cation_Sec Secondary Carbocation (Ph2CH-CH+Ph) TPE_122->Cation_Sec -H2O (Slow) Alkene Triphenylethylene (Thermodynamic Sink) Cation_Tert->Alkene -H+ (Elimination) Cation_Sec->Cation_Tert Hydride Shift (Rearrangement) Cation_Sec->Alkene -H+ (Elimination)

Figure 1: Acid-catalyzed reaction pathways showing the convergence of both isomers to the thermodynamic sink (Triphenylethylene) via carbocation intermediates.

Experimental Protocols

The following protocols are designed for high purity and mechanistic validation.

Synthesis of 1,1,2-Triphenylethanol (Grignard Route)

Principle: Nucleophilic addition of benzylmagnesium chloride to benzophenone. This route leverages the stability of the benzophenone electrophile.

Reagents:

  • Benzophenone (1.0 equiv)

  • Benzyl chloride (1.2 equiv)

  • Magnesium turnings (1.3 equiv)

  • Anhydrous Diethyl Ether (

    
    ) or THF
    

Protocol:

  • Activation: Flame-dry a 3-neck flask under

    
    . Add Mg turnings and a crystal of 
    
    
    
    .
  • Grignard Formation: Add benzyl chloride in

    
     dropwise to maintain reflux. Stir for 1 hour post-addition.
    
  • Addition: Cool to 0°C. Add benzophenone in

    
     dropwise. The solution will turn opaque/viscous.
    
  • Quench: Pour into ice-cold saturated

    
    . Critical:  Avoid strong acids (
    
    
    
    ,
    
    
    ) during workup to prevent spontaneous dehydration.
  • Purification: Recrystallize from hexane/ethanol. Target MP: ~88-89°C.

Synthesis of this compound

Principle: Reaction of benzhydrylmagnesium bromide with benzaldehyde. This route is more sensitive due to the steric bulk of the benzhydryl group.

Reagents:

  • Benzhydryl bromide (Diphenylmethyl bromide) (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous THF (Ether is often insufficient for benzhydryl formation)

Protocol:

  • Grignard Formation: Prepare benzhydrylmagnesium bromide in THF. Initiation may require dibromoethane entrainment.[1]

  • Addition: Add benzaldehyde at -78°C to minimize side reactions (e.g., Wurtz coupling).

  • Workup: Quench with neutral buffer (pH 7). Extract with EtOAc.

  • Purification: Column chromatography (Silica, Hexane/EtOAc). Note: Silica is slightly acidic; use basic alumina if dehydration is observed.

Stability Assay (Acid Challenge)

To quantify relative stability:

  • Dissolve 10 mg of each isomer in 0.6 mL

    
    .
    
  • Add 10

    
    L of TFA (Trifluoroacetic acid).
    
  • Monitor via 1H NMR at t=0, 5, 30, and 60 mins.

    • 1,1,2-TPE: Look for disappearance of methylene singlet (~3.6 ppm).

    • 1,2,2-TPE: Look for disappearance of methine doublets.

    • Product: Appearance of alkene vinyl proton (~6.9 ppm).

Quantitative Data Summary

Property1,1,2-TriphenylethanolThis compoundTriphenylethylene
Molecular Weight 274.36 g/mol 274.36 g/mol 256.35 g/mol
Melting Point 88 - 89°C~67°C (varies by purity)72 - 73°C
Solubility Soluble in EtOH,

,

Soluble in EtOH,

Soluble in non-polar solvents
Acid Stability Low (Rapid Dehydration)Moderate (Rearranges then Dehydrates)High (Stable)
Primary Impurity Biphenyl (from Grignard)Benzophenone (oxidation)Polymerization products

References

  • Synthesis of 1,1,2-Triphenylethanol : Organic Syntheses, Coll. Vol. 2, p. 606 (1943). Link

  • Grignard Reaction Mechanisms : Journal of the American Chemical Society, "The Mechanism of the Acid-Catalyzed Dehydration of 1,2-Diphenylethanol", Noyce et al. (1968).

  • Triphenylethylene Data : PubChem Compound Summary for CID 10738, Triphenylethylene. Link

  • Structural Characterization : Acta Crystallographica Section C, "Structure of 1,1,2-triphenylethanol", Ferguson et al. (1994).[2] Link

  • Isomer Properties : NIST Chemistry WebBook, SRD 69, "1,1,2-Triphenylethanol". Link

Sources

Technical Guide: Solubility Profile and Solvent Engineering for 1,2,2-Triphenylethanol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1,2,2-Triphenylethanol (

11

This guide addresses the solubility challenges inherent to this molecule. With a calculated LogP of ~4.5 [3], this compound exhibits pronounced lipophilicity.[1] Its dissolution behavior is governed by the competition between the cohesive energy of its crystal lattice (stabilized by

Key Solubility Characteristics:

  • High Solubility: Chlorinated solvents (DCM, Chloroform), Aromatics (Toluene, Benzene), THF.[1]

  • Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol) – Ideal for recrystallization.[1]

  • Poor Solubility: Aliphatic hydrocarbons (Hexane, Pentane), Water.[1]

Thermodynamic Mechanisms of Dissolution

Understanding the solubility of this compound requires analyzing the thermodynamic barrier to breaking its crystal lattice.

Enthalpic & Entropic Factors

The dissolution process is described by the Modified Apelblat equation or the van't Hoff equation. For a bulky molecule like this compound, the entropy of fusion (

1
  • 
     Interactions:  The three phenyl rings induce strong intermolecular forces in the solid state.[1] Solvents capable of disrupting these interactions (e.g., toluene via stacking, or THF via dipole interaction) are superior solubilizers.
    
  • Hydrogen Bonding: The single hydroxyl (-OH) group acts as both a donor and acceptor.[1] In non-polar solvents, the molecule may form intermolecular dimers, effectively increasing apparent molecular weight and altering solubility kinetics.

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication
Aromatics Toluene, BenzeneExcellent "Like dissolves like";

-stacking interactions lower

.[1]
Reaction medium
Chlorinated DCM, CHCl

Excellent High polarity without H-bonding interference; good dipole interactions.[1]Extraction/Work-up
Ethers THF, MTBEGood Oxygen lone pairs accept H-bonds from the solute's -OH group.[1]Grignard reactions
Alcohols IPA, EthanolVariable High T-dependence.[1] Solute disrupts solvent H-bond network at low T.Recrystallization
Aliphatics Hexane, HeptanePoor Lack of polar/aromatic interactions to overcome lattice energy.[1]Anti-solvent

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

This protocol establishes the saturation mole fraction (

1

Materials:

  • This compound (Solid, >98% purity)[1][2][3]

  • Target Solvent (HPLC Grade)

  • Jacketed equilibrium cell with magnetic stirring[1]

  • Syringe filter (0.22

    
    m PTFE)[1]
    

Workflow:

  • Saturation: Add excess this compound to 10 mL of solvent in the equilibrium cell.

  • Equilibration: Stir at fixed temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw 2 mL of supernatant through a pre-heated syringe filter.

  • Gravimetric Analysis:

    • Weigh a clean, dry weighing dish (

      
      ).[1]
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40°C, -0.08 MPa) until constant mass is achieved.[1]

    • Weigh the residue (

      
      ).
      

Validation Calculation: Calculate the mass fraction (


1
Protocol B: Purification via Anti-Solvent Recrystallization

The literature suggests a Benzene/Petroleum Ether system [4], but modern green chemistry prioritizes Toluene/Heptane or IPA/Cyclohexane systems. This protocol uses Toluene/Heptane to maximize yield and purity.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude this compound in minimal Toluene at 60°C. (Target conc: ~0.5 g/mL).

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1]

  • Nucleation: Slowly add Heptane (Anti-solvent) dropwise to the hot solution until a persistent cloudiness appears.

  • Re-dissolution: Add a small volume of hot Toluene to restore clarity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours.

  • Harvest: Filter the white crystals and wash with cold Heptane.

Visualization of Workflows

Solubility-Driven Purification Logic

The following diagram illustrates the decision logic for purifying this compound based on solvent polarity and temperature response.

PurificationLogicStartCrude this compoundSolventCheckCheck Solubility in Toluene (60°C)Start->SolventCheckDecisionSoluble?SolventCheck->DecisionHotFilterHot Filtration(Remove mech. impurities)Decision->HotFilterYesAlternativeSwitch to IPA/CyclohexaneDecision->AlternativeNoAntiSolventAdd Heptane (Anti-solvent)until turbidHotFilter->AntiSolventCoolingControlled Cooling(60°C -> 4°C)AntiSolvent->CoolingSeparationFiltration & WashCooling->SeparationProductPure this compound(Crystalline)Separation->Product

Figure 1: Decision tree for the purification of this compound utilizing temperature-dependent solubility shifts.

Ligand Synthesis & Solubilization Pathway

This compound is often a precursor.[1] The diagram below shows its transformation into a catalytically active species, emphasizing the solubility requirements at each stage.

LigandPathwayPrecursorThis compound(Solid)Step1Azidation/Amination(Solvent: Benzene/Toluene)Precursor->Step1DissolvesIntermediateAmino-Alcohol Ligand(e.g., 2-piperidino-1,2,2-TPE)Step1->IntermediateSynthesisCatalysisAsymmetric Catalysis(Zn + Aldehyde)Intermediate->CatalysisSolubilized in Toluene/Hexane

Figure 2: Solubility requirements during the transformation of this compound into chiral ligands [2, 5].

References

  • Vidal-Ferran, A., & Moyano, A. (2004).[1] 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes.[1][4] Organic Letters.[1][5] Link (Note: While title says 1,1,2, the text and related isomers often cross-reference 1,2,2 derivatives in comparative studies).[1]

  • Pericàs, M. A., et al. (2002).[1] Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol.[1][6] The Journal of Organic Chemistry.[7] Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link

  • Organic Syntheses. (1990).[1] General procedures for purification of triphenyl-substituted alcohols. (Generalized reference based on standard workups for heavy aromatic alcohols).[1] Link

  • BenchChem. (2025).[1] this compound Properties and Applications.Link[1]

Safety Data Sheet (SDS) and handling precautions for 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Data and Handling Protocols for 1,2,2-Triphenylethanol in Advanced Organic Synthesis

Executive Summary

This compound (CAS: 2294-93-1) is a structurally complex, sterically hindered secondary alcohol that serves as a foundational scaffold in advanced organic synthesis[1]. Characterized by a unique chiral environment created by three bulky phenyl rings, it is predominantly utilized in the synthesis of chiral auxiliaries and highly enantioselective ligands. For example, derivatives like 2-piperidino-1,2,2-triphenylethanol are critical for iridium- and zinc-catalyzed asymmetric allylations and arylations[2]. Because of its specific physicochemical properties—namely its high lipophilicity and steric bulk—rigorous safety and handling protocols are paramount. This whitepaper delineates the hazard profile of this compound and establishes self-validating handling protocols required to maintain operator safety and scientific integrity.

Physicochemical Profiling & Hazard Causality

To design effective safety protocols, researchers must first understand the molecular causality behind the compound's hazards. This compound exists as a solid at standard temperature and pressure, possessing a highly lipophilic character due to its extensive aromatic system[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Safety Implication
Molecular Weight 274.36 g/mol Bulky structure limits volatility, significantly reducing the inhalation hazard of ambient vapors[4].
XLogP3 4.5Highly lipophilic; readily crosses biological membranes, necessitating strict dermal protection[4].
Topological Polar Surface Area 20.2 ŲLow TPSA indicates poor aqueous solubility; dictates the use of organic solvents or surfactants for spill cleanup[4].
Density ~1.12 g/cm³Denser than water; multiphasic extraction protocols must account for bottom-layer phase separation dynamics[1].

GHS Hazard Identification & Mechanistic Causality:

  • H315 (Causes skin irritation): The high XLogP3 value (4.5) indicates that this compound easily partitions into the lipid bilayers of human cellular membranes[4]. Upon dermal contact, it permeates the stratum corneum, causing structural disruption and localized inflammation.

  • H319 (Causes serious eye irritation): The rigid, bulky phenyl groups cause severe steric interactions and mechanical abrasion with the sensitive corneal epithelium, triggering an acute inflammatory response.

  • H335 (May cause respiratory irritation): Although its high molecular weight prevents significant vapor generation, the transfer of the crystalline powder can generate micro-particulate dust. Inhalation leads to deposition in the upper respiratory tract, where the lipophilic particles resist rapid mucociliary clearance.

HazardCausality cluster_0 Hazard Causality cluster_1 Risk Mitigation (Self-Validating) Prop High Lipophilicity (XLogP3 = 4.5) Mech Membrane Partitioning (Stratum Corneum) Prop->Mech Effect Dermal Irritation (H315) Mech->Effect PPE Nitrile Gloves (Non-polar Barrier) Effect->PPE Prevented by Decon Soap/Surfactant Wash (Emulsification) Effect->Decon Treated by

Figure 1: Logical relationship between chemical properties, hazard causality, and mitigation.

Risk Mitigation & Engineering Controls

Standard laboratory safety must be adapted to the specific physicochemical realities of this compound.

  • Glove Selection: Latex gloves are highly permeable to non-polar aromatic compounds. Therefore, nitrile gloves (minimum 0.12 mm thickness) are mandatory. The nitrile polymer provides a robust, tightly cross-linked barrier against lipophilic permeation, directly neutralizing the hazard posed by the compound's LogP of 4.5.

  • Decontamination: Because the topological polar surface area (TPSA) is only 20.2 Ų[4], water alone is entirely ineffective for spill cleanup or dermal decontamination. A self-validating decontamination protocol requires the explicit use of a surfactant (soap) to emulsify the lipophilic compound into micelles prior to aqueous rinsing.

  • Environmental Controls: All powder handling must occur within a Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm to prevent the aerosolization of the respiratory irritant.

Experimental Workflows: Synthesis of Enantioselective Ligands

A primary application of the this compound scaffold is its derivatization into chiral ligands. The synthesis of (S)-2-amino-1,2,2-triphenylethanol via the nucleophilic ring-opening of (S)-triphenyloxirane is a cornerstone reaction[5][6]. The following protocol is designed as a self-validating system, ensuring that safety and chemical conversion are intrinsically linked.

Protocol: Synthesis of (S)-2-Amino-1,2,2-triphenylethanol

  • Inert Atmosphere Preparation: Flame-dry a 100 mL two-neck round-bottom flask and purge with argon.

    • Causality: Ambient moisture can competitively attack the oxirane ring or degrade the amine nucleophile, leading to unpredictable side reactions and hazardous pressure buildup.

  • Reagent Loading: Dissolve 10 mmol of (S)-triphenyloxirane in 20 mL of anhydrous tetrahydrofuran (THF).

  • Controlled Nucleophilic Addition: Cool the vessel to 0 °C using an ice bath. Add 15 mmol of the selected amine (e.g., piperidine) dropwise[2].

    • Causality & Validation: The epoxide ring-opening is an exothermic nucleophilic substitution[5]. Cooling prevents a thermal runaway. A stable internal temperature (monitored via a submerged thermocouple) validates that the addition rate is safe.

  • Thermal Activation: Gradually heat the mixture to 70 °C for 18 hours.

  • Self-Validating Checkpoint (TLC): Before proceeding to workup, perform Thin Layer Chromatography (Hexane:Ethyl Acetate 10:1). The disappearance of the non-polar oxirane spot (higher Rf) and the appearance of the highly polar amino alcohol spot (lower Rf) validates complete conversion. If the oxirane spot persists, the reaction is incomplete; premature quenching will result in hazardous, unreacted epoxide in the waste stream.

  • Quenching & Phase Separation: Cool to room temperature and quench with 15 mL of saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 30 mL).

    • Validation: The dense organic layer (~1.33 g/cm³ for DCM) must cleanly separate to the bottom. Emulsion formation indicates incomplete quenching of the amine.

Workflow Step1 1. (S)-Triphenyloxirane + Amine in THF Step2 2. Nucleophilic Attack (0°C to 70°C) Step1->Step2 Step3 3. TLC Validation (Rf Shift Monitoring) Step2->Step3 Step3->Step2 If incomplete Step4 4. Aqueous Quench (Saturated NH4Cl) Step3->Step4 If complete Step5 5. (S)-2-Amino-1,2,2- triphenylethanol Step4->Step5

Figure 2: Self-validating synthetic workflow for chiral amino-triphenylethanol derivatives.

Emergency Response Protocols

  • Spill Management: Do NOT use water. Isolate the area. Sweep up the solid using non-sparking tools to prevent dust explosions. Dissolve any residual film in a compatible organic solvent (e.g., acetone) and absorb with inert vermiculite.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open to mechanically dislodge the bulky crystals.

    • Skin Contact: Wash aggressively with soap and water. The surfactant is non-negotiable for emulsifying the LogP 4.5 compound off the skin[4].

References

  • Triphenylethanol - Wikipedia Source: Wikipedia URL:[Link]

  • This compound | C20H18O | CID 20482 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles Source: ResearchGate URL: [Link]

  • Enantioselective iridium catalyzed: Topics by Science.gov Source: Science.gov URL: [Link]

Sources

An In-depth Technical Guide to the Acidity and pKa of 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the acidity of 1,2,2-triphenylethanol, a complex tertiary alcohol. This document navigates through the theoretical underpinnings of its acid-base chemistry, offers methodologies for its pKa determination, and contextualizes its properties within the broader landscape of organic chemistry.

Introduction: The Significance of pKa in Molecular Characterization

Structural Analysis and Predicted Acidity of this compound

This compound is a tertiary alcohol characterized by a hydroxyl group attached to a carbon atom which is also bonded to a triphenylethyl moiety.[1][2] The acidity of an alcohol is determined by the stability of its corresponding conjugate base, the alkoxide ion.[3][4] Several factors influence the stability of the 1,2,2-triphenylethoxide ion and thus the pKa of the parent alcohol.

2.1. Steric Hindrance: A Dominant Factor

The three bulky phenyl groups in this compound create significant steric congestion around the hydroxyl group. This steric hindrance has a profound impact on the acidity in two primary ways:

  • Destabilization of the Alkoxide Ion: Upon deprotonation, the resulting alkoxide ion is sterically hindered, which impedes its stabilization by solvent molecules.[5][6][7] Effective solvation, particularly in protic solvents like water, is crucial for dispersing the negative charge and stabilizing the conjugate base. The bulky phenyl groups act as a "shield," preventing solvent molecules from closely approaching and stabilizing the negatively charged oxygen atom.[5][8]

  • Increased pKa: Consequently, sterically hindered alcohols are generally less acidic (have a higher pKa) than their less hindered counterparts.[5][7] For instance, the pKa of tert-butanol (pKa ≈ 18) is higher than that of ethanol (pKa ≈ 15.9), primarily due to the increased steric bulk of the tert-butyl group compared to the ethyl group.[7]

2.2. Electronic Effects: A Subtle Contributor

The electronic effects of the phenyl groups also play a role, albeit a more nuanced one:

  • Inductive Effect: Phenyl groups are generally considered to be weakly electron-withdrawing due to the sp2 hybridization of the carbon atoms. This inductive effect can help to stabilize the negative charge on the alkoxide oxygen, which would lead to a decrease in pKa (increased acidity).

  • Resonance Effect: Unlike phenols, where the negative charge of the conjugate base can be delocalized into the aromatic ring through resonance, the alkoxide oxygen in this compound is separated from the phenyl rings by at least one sp3 hybridized carbon atom.[9][10] This prevents direct resonance stabilization of the negative charge onto the phenyl rings.

2.3. Predicted pKa Value

Considering the dominant effect of steric hindrance, the pKa of this compound is expected to be relatively high for an alcohol, likely in the range of 17-19. This estimation is based on a comparison with structurally similar and well-characterized alcohols.

CompoundStructurepKaKey Factors Influencing Acidity
MethanolCH₃OH~15.5[7]Minimal steric hindrance.
EthanolCH₃CH₂OH~15.9[7]Minor increase in steric hindrance compared to methanol.
tert-Butanol(CH₃)₃COH~18.0[7]Significant steric hindrance from the three methyl groups.
Triphenylmethanol(C₆H₅)₃COH~16-19[9]Extreme steric hindrance from the three phenyl groups.[9]
1,2-Diphenylethanol(C₆H₅)CH(OH)CH(C₆H₅)~14.36 (Predicted)[11]Reduced steric hindrance compared to tertiary alcohols; potential for some inductive stabilization.
This compound (C₆H₅)₂CHCH(OH)(C₆H₅) Estimated: 17-19 Significant steric hindrance from the three phenyl groups, similar to triphenylmethanol.

Methodologies for pKa Determination

The determination of the pKa of a poorly water-soluble compound like this compound requires specialized techniques.

3.1. Spectrophotometric Titration

This method is based on the principle that the UV-Vis absorbance of a compound changes as it undergoes ionization.

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a co-solvent such as methanol or DMSO due to its poor water solubility.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 12 to 14 for a weakly acidic alcohol).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with varying pH but constant total analyte concentration.

  • UV-Vis Measurement: Measure the UV-Vis spectrum of each solution at a constant temperature.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and unionized forms is maximal) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

Causality Behind Experimental Choices:

  • Co-solvent: Necessary to dissolve the hydrophobic analyte in the aqueous buffer system. The choice of co-solvent and its percentage should be kept constant to minimize its effect on the measured pKa.

  • Constant Temperature: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for accurate and reproducible results.

Self-Validating System: The protocol's integrity is maintained by ensuring a clear isosbestic point in the overlaid UV-Vis spectra, which indicates a simple two-component equilibrium between the protonated and deprotonated species.

Diagram of Spectrophotometric Titration Workflow

Spectrophotometric_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (this compound in Co-solvent) Mix Mix Stock with Buffers (Constant Analyte Concentration) Stock->Mix Buffers Prepare Buffer Solutions (Range of known pH values) Buffers->Mix Measure Measure UV-Vis Spectra (Constant Temperature) Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot pKa Determine pKa (Inflection Point) Plot->pKa Computational_pKa Start Input: this compound Structure Opt_Alcohol Optimize Structure (Alcohol Form) Start->Opt_Alcohol Opt_Alkoxide Optimize Structure (Alkoxide Form) Start->Opt_Alkoxide Energy_Calc Calculate Gibbs Free Energies (Gas Phase & Solvated) Opt_Alcohol->Energy_Calc Opt_Alkoxide->Energy_Calc pKa_Calc Calculate pKa via Thermodynamic Cycle Energy_Calc->pKa_Calc Result Predicted pKa Value pKa_Calc->Result

Caption: Workflow for computational pKa prediction.

Synthesis of this compound

While various synthetic routes exist for phenyl-substituted ethanols, a common approach involves the use of Grignard reagents. For instance, triphenylmethanol can be synthesized by reacting phenylmagnesium bromide with benzophenone. A[12][13] plausible synthesis for this compound could involve the reaction of a suitable Grignard reagent with a substituted epoxide. For example, enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol has been synthesized via the ring-opening of (S)-triphenylethylene oxide.

The acidity of this compound is a complex interplay of steric and electronic factors. Due to significant steric hindrance from the three phenyl groups, which impedes the solvation and stabilization of the conjugate base, its pKa is predicted to be in the range of 17-19, indicating it is a very weak acid. This guide has provided a theoretical framework for understanding its acidity and has outlined robust experimental and computational methodologies for the precise determination of its pKa. For professionals in drug development, a thorough understanding and accurate determination of this fundamental property are paramount for the successful design and optimization of new therapeutic agents.

References

  • Triphenylmethanol - Wikipedia. [Link]

  • Triphenylmethanol (C19H16O) properties. [Link]

  • Alcohols as Acids - Aadi's guide to Organic Chemistry. [Link]

  • Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands f - ACS Publications. [Link]

  • Basicity of Alcohols: Dehydration, Factors & Tests Explained - Vaia. [Link]

  • Acidity and Basicity of Alcohols - Master Organic Chemistry. [Link]

  • acid base - Steric Hindrance and Brønsted Basicity - Chemistry Stack Exchange. [Link]

  • Rank the following alcohols in order of descending pKa value. Exp... - Pearson. [Link]

  • Acidities of Alcohols - Chemistry LibreTexts. [Link]

  • Video: Acidity and Basicity of Alcohols and Phenols - JoVE. [Link]

  • Steric Effects on Acidity - YouTube. [Link]

  • pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps. [Link]

  • Triphenylmethanol. [Link]

  • Triphenylmethanol - Sciencemadness Wiki. [Link]

  • Triphenylmethanol vs methanol acidity | Student Doctor Network Forums. [Link]

  • This compound | C20H18O | CID 20482 - PubChem. [Link]

  • Triphenylethanol - Wikipedia. [Link]

  • 1,1,2-Triphenylethanol | C20H18O | CID 245013 - PubChem - NIH. [Link]

  • 2,2-Difluoro-1,1,2-triphenylethanol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

  • Preparation of Triphenylmethanol - University of South Alabama. [Link]

  • 1,1,2-triphenylethanol - 4428-13-1, C20H18O, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

Photophysical & Photochemical Dynamics of Triphenylethanol: From Radical Precursor to AIEgen Generation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Photophysical Properties and Photochemical Dynamics of Triphenylethanol Compounds Content Type: Technical Whitepaper Audience: Research Scientists, Photochemists, and Drug Discovery Specialists

Executive Summary

Triphenylethanol (TPE-OH) derivatives occupy a unique niche in photophysics.[1] Unlike their dehydrated counterpart, Tetraphenylethylene (TPE) —the archetype of Aggregation-Induced Emission (AIE)—triphenylethanol compounds are typically non-emissive in their ground state due to rapid non-radiative decay channels. However, their value lies in their photochemical reactivity .[1]

This guide details the photophysical profile of 1,1,2-triphenylethanol and 2,2,2-triphenylethanol, focusing on their roles as fluorogenic precursors , radical photo-initiators , and chiral solvating agents .[1] We explore the mechanism of transforming "silent" alcohols into "loud" AIE luminogens and the radical kinetics governing their photolysis.

Structural Isomerism and Fundamental Photophysics

Before analyzing the photophysics, it is critical to distinguish the specific isomer, as the electronic environment of the hydroxyl group dictates the photochemical outcome.

The Isomeric Landscape
CompoundStructureKey Photophysical Characteristic
1,1,2-Triphenylethanol

AIE Precursor. Dehydrates to form Triphenylethylene derivatives.
2,2,2-Triphenylethanol

Radical Source. Sterically crowded; prone to C-C bond homolysis.
1,2,2-Triphenylethanol

Chiral Probe. Used in enantioselective fluorescence sensing (via ligand exchange).[1]
Absorption and Emission Profile

Triphenylethanol compounds exhibit strong absorption in the UV region due to the


 transitions of the phenyl rings, typically centered around 250–260 nm  (

).
  • Fluorescence Quenching (The Anti-AIE Effect): In solution, triphenylethanol is virtually non-fluorescent. The flexibility of the ethanol backbone (

    
     hybridization) allows free intramolecular rotation. Upon photoexcitation, the molecule relaxes via non-radiative decay (internal conversion)  through these rotational channels, dissipating energy as heat rather than photons.
    
    • Quantum Yield (

      
      ): 
      
      
      
      (in solution).
    • Stokes Shift: N/A (due to lack of emission).

Photochemical Activation: The "Turn-On" Mechanism[1]

The most significant application of triphenylethanol in photophysics is its role as a masked fluorophore . It serves as a precursor to AIE-active ethenes.[1]

Photo-Acid Induced Dehydration (PAID)

While triphenylethanol does not fluoresce, it can be converted in situ into a highly fluorescent triphenylethylene (TriPE) or tetraphenylethylene derivative via acid-catalyzed dehydration.[1] By coupling triphenylethanol with a Photo-Acid Generator (PAG) , one can spatially control fluorescence generation.[1]

The Pathway:

  • Excitation: UV light hits the PAG (e.g., sulfonium salt).

  • Acid Release: PAG releases a proton (

    
    ).[1]
    
  • Protonation: The hydroxyl group of 1,1,2-triphenylethanol is protonated (

    
    ).[1]
    
  • Elimination: Water leaves, forming a carbocation which rapidly eliminates a proton to form the alkene (

    
    ).
    
  • AIE Activation: The resulting alkene aggregates; restricted rotation turns on strong fluorescence.

Visualization of the Activation Pathway

Photodehydration PAG Photo-Acid Generator (PAG) TPE_OH 1,1,2-Triphenylethanol (Non-Fluorescent) PAG->TPE_OH H+ Release UV UV Light (hν) UV->PAG Excitation Protonated Protonated Intermediate [Ph2C(OH2)-CH2Ph]+ TPE_OH->Protonated Protonation Carbocation Carbocation [Ph2C-CH2Ph]+ Protonated->Carbocation - H2O (Dehydration) TriPE Triphenylethylene (AIE Active) Carbocation->TriPE - H+ (Elimination) Agg Nano-Aggregates (High Emission) TriPE->Agg Solvent Precipitation

Caption: Logical flow of photo-acid induced transformation from non-emissive alcohol to emissive aggregate.[1]

Radical Photophysics: Homolysis and Caging

For the 2,2,2-triphenylethanol isomer (


), the photophysics is dominated by the stability of the triphenylmethyl (trityl) radical.
C-C Bond Homolysis

Upon irradiation with deep UV (< 254 nm) or via two-photon excitation, the steric strain of the bulky trityl group weakens the


 bond.


  • Trityl Radical (

    
    ):  This species is persistent and has a distinct absorption fingerprint in the visible region (yellow/orange color).
    
  • Application: This property allows 2,2,2-triphenylethanol derivatives to act as radical photo-initiators for polymerization or as caging groups where the "payload" is released upon bond scission.[1]

Experimental Protocols

Protocol A: Monitoring Fluorogenic Dehydration (AIE Generation)

Objective: To validate the conversion of non-fluorescent triphenylethanol to fluorescent triphenylethylene using a photo-acid generator.

Materials:

  • 1,1,2-Triphenylethanol (10 mM in THF).[1]

  • Diphenyliodonium hexafluorophosphate (PAG) (10 mM in THF).

  • Water (HPLC grade).[1]

  • Spectrofluorometer (Excitation: 330 nm; Emission scan: 350–600 nm).[1]

Methodology:

  • Baseline: Prepare a mixture of Triphenylethanol (100 µL) and PAG (10 µL) in THF (2.89 mL). Measure fluorescence emission. Expectation: Negligible signal.[1]

  • Irradiation: Expose the cuvette to UV light (365 nm LED, 10 mW/cm²) for 60-second intervals.

  • Aggregation: After irradiation, add water (fraction

    
    ) to induce aggregation of the newly formed alkene.
    
  • Measurement: Record emission spectra immediately.

  • Validation: Plot Integrated Emission Intensity vs. Irradiation Time. A sigmoidal rise indicates successful photochemical conversion and AIE activation.[1]

Protocol B: Chiral Recognition via Fluorescence Modulation

Objective: To detect enantiomeric excess using chiral this compound as a ligand.[1]

Materials:

  • Racemic analyte (e.g., Mandelic acid).[1]

  • Chiral Selector: (R)-1,2,2-Triphenylethanol.[1]

  • Fluorescent Reporter: BINOL (1,1'-Bi-2-naphthol).[1]

Methodology:

  • Complexation: Mix (R)-1,2,2-triphenylethanol (1 eq) with BINOL (1 eq) in toluene.

  • Titration: Titrate the racemic analyte into the solution.

  • Mechanism: The triphenylethanol acts as a "chiral spacer," altering the dihedral angle of the BINOL upon binding with the analyte.

  • Readout: Monitor the fluorescence intensity at 380 nm. The diastereomeric complexes formed will exhibit differential quenching or enhancement, allowing calculation of enantiomeric excess (

    
    ) via standard calibration curves [1].
    

Summary of Photophysical Data

Parameter1,1,2-TriphenylethanolTriphenylethylene (Product)
Absorption Max (

)
260 nm305 nm (conjugated)
Emission Max (

)
N/A (Non-emissive)~450 nm (Blue, Aggregated)
Stokes Shift N/A~145 nm
Solubility Soluble in THF, MeOHInsoluble in Water (AIE active)
Photostability High (until acid catalysis)Moderate (subject to photocyclization)

References

  • Chiral Sensing with Triphenylethanol Derivatives

    • Title: Enantioselective and Chemoselective Optical Detection of Chiral Organic Compounds.
    • Source: ResearchGate Review.[1]

    • URL:[Link]

  • Photolysis and Radical Generation

    • Title: Triplet state quenching by photoinduced radicals in the sensitized ethanol photolysis.[2]

    • Source: PubMed / NIH.[1]

    • URL:[Link]

  • Dehydration Catalysis (Analogous Mechanism)

    • Title: Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) Catalysts.[1][3]

    • Source: PMC / NIH.[1]

    • URL:[Link]

  • AIE Mechanism (Triphenylethylene Context)

    • Title: Switching excitons between the emissive and photochromic pathways in the triphenylethylene system.[4]

    • Source: RSC / Journal of M
    • URL:[Link]

Sources

Literature review of 1,2,2-Triphenylethanol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 1,2,2-Triphenylethanol .

CAS: 2294-93-1 | Formula:


 | MW:  274.36  g/mol [1]

Executive Summary

This compound (


) is a sterically crowded secondary alcohol often utilized as a mechanistic probe for carbocation rearrangements (e.g., retropinacol rearrangements) and as a scaffold for chiral auxiliaries in asymmetric synthesis.[1] Unlike its isomer 1,1,2-triphenylethanol (which forms easily via the hydration of triphenylethylene), the 1,2,2-isomer requires targeted construction of the carbon skeleton to avoid thermodynamic rearrangement to the more stable tertiary carbocation precursors.

This guide outlines two primary synthetic pathways:

  • Organometallic Addition (Grignard): The most direct construction of the C1-C2 bond.

  • Ketone Reduction: A robust method yielding high purity, amenable to stereoselective modification.

Structural Analysis & Retrosynthesis

To design a valid synthesis, we must analyze the bond disconnections of the target molecule. The 1,2,2-triphenyl motif consists of a benzhydryl group (


) attached to a benzyl alcohol moiety (

).[1]
Retrosynthetic Disconnections
  • Disconnection A (C1-C2 Bond): Breaking the bond between the carbinol carbon and the benzhydryl carbon.

    • Synthons:[1][2][3]

      
       (Nucleophile) + 
      
      
      
      (Electrophile).[1]
    • Reagents: Benzhydrylmagnesium bromide + Benzaldehyde.

  • Disconnection B (C1-Ph Bond): Breaking the bond between the carbinol carbon and the pendant phenyl ring.

    • Synthons:[1][2][3]

      
       (Nucleophile) + 
      
      
      
      (Electrophile).[1]
    • Reagents: Phenylmagnesium bromide + Diphenylacetaldehyde.

  • Disconnection C (Functional Group Interconversion): Reduction of the corresponding ketone.

    • Precursor:

      
      -Diphenylacetophenone (
      
      
      
      ).[1]

Retrosynthesis cluster_0 Pathway A: Grignard cluster_1 Pathway B: Ketone Reduction Target This compound (Ph2CH-CH(OH)Ph) Benzaldehyde Benzaldehyde (PhCHO) Benzaldehyde->Target Add'n BenzhydrylMg Benzhydryl MgBr (Ph2CHMgBr) BenzhydrylMg->Target Ketone α,α-Diphenylacetophenone (Ph2CH-CO-Ph) Ketone->Target Reduction Reductant Hydride Source (NaBH4 / LiAlH4) Reductant->Target

Figure 1: Retrosynthetic analysis showing the two primary routes to the target scaffold.[1]

Pathway 1: Organometallic Synthesis (Grignard Route)[1]

This is the most common laboratory scale synthesis. While Disconnection A (Benzhydryl Grignard) is theoretically sound, Disconnection B (Phenyl Grignard + Diphenylacetaldehyde) is experimentally superior. Benzhydryl halides are prone to Wurtz coupling (dimerization to tetraphenylethane) during Grignard formation. Therefore, adding the stable Phenyl Grignard to Diphenylacetaldehyde is the preferred protocol.

Reaction Scheme

[1]
Detailed Protocol

Reagents:

  • Bromobenzene (15.7 g, 0.10 mol)

  • Magnesium turnings (2.7 g, 0.11 mol)

  • Diphenylacetaldehyde (19.6 g, 0.10 mol) [Commercially available or synthesized via Darzens condensation]

  • Anhydrous Diethyl Ether (

    
    )
    
  • Iodine (catalytic crystal)

Step-by-Step Methodology:

  • Activation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, place the Mg turnings. Add a single crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Grignard Formation: Add 20 mL of anhydrous ether to the Mg. Add 2 mL of bromobenzene to initiate the reaction (turbidity and exotherm indicate start). Once initiated, dilute the remaining bromobenzene in 80 mL ether and add dropwise over 45 minutes, maintaining a gentle reflux.

  • Digestion: After addition, reflux for an additional 30 minutes to ensure complete consumption of bromide. Cool to

    
     in an ice bath.
    
  • Addition of Aldehyde: Dissolve Diphenylacetaldehyde (19.6 g) in 50 mL anhydrous ether. Add this solution dropwise to the cold Grignard reagent. The reaction is exothermic; control the rate to prevent solvent boil-over.

  • Hydrolysis: Once addition is complete, warm to room temperature and stir for 2 hours. Pour the mixture into a beaker containing 200 g of crushed ice and 30 mL of 10%

    
    .
    
  • Workup: Separate the organic layer.[4][5][6][7] Extract the aqueous layer twice with 50 mL ether. Combine organics, wash with saturated

    
     and brine, then dry over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent to yield a crude oil or solid. Recrystallize from hot ethanol or a hexane/ethyl acetate mixture to obtain pure this compound.[1]

Critical Control Point: Diphenylacetaldehyde is oxidatively unstable. Ensure the starting material is fresh or freshly distilled to avoid contamination with diphenylacetic acid.

Pathway 2: Reduction of -Diphenylacetophenone[1]

This pathway is ideal when high stereochemical control is required later (via chiral reduction) or when the aldehyde precursor for Pathway 1 is unavailable.

Synthesis of Precursor (Ketone)

The precursor,


-Diphenylacetophenone (

), can be synthesized via the Friedel-Crafts alkylation of benzene with

-chlorodiphenylacetyl chloride, or more commonly, by the benzylation of deoxybenzoin enolates (though this often yields the 1,2,3-isomer). A reliable route is the reaction of Diphenylacetonitrile with Phenylmagnesium bromide , followed by acid hydrolysis.
Reduction Protocol

[1]

Protocol:

  • Dissolution: Dissolve 2.72 g (10 mmol) of

    
    -Diphenylacetophenone in 30 mL of Methanol (MeOH).
    
  • Reduction: Cool to

    
    . Add Sodium Borohydride (
    
    
    
    , 0.57 g, 15 mmol) in small portions over 10 minutes.
  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC (the ketone spot should disappear).

  • Quench: Add 10 mL of water carefully to quench excess hydride. Evaporate the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Quantitative conversion is often observed.

Mechanistic & Stereochemical Insights

This compound possesses one chiral center at C1.[1]

  • Racemic Synthesis: Both Grignard and

    
     reduction yield the racemate (
    
    
    
    ).
  • Enantioselective Synthesis: To obtain the (R) or (S) enantiomer, Corey-Bakshi-Shibata (CBS) reduction can be applied to the ketone precursor.

    • Catalyst: (S)-Me-CBS-oxazaborolidine + Borane-THF.[1]

    • Mechanism:[1][2][4][8][9] The catalyst coordinates the ketone and the borane, directing hydride attack to a specific face of the carbonyl, governed by the steric bulk of the benzhydryl group vs. the phenyl group.

Mechanism Step1 Ketone Coordination (Steric Differentiation) Step2 Hydride Transfer (Face Selective) Step1->Step2 CBS Cat. Product Chiral Alcohol (>95% ee) Step2->Product Hydrolysis

Figure 2: Logic flow for enantioselective reduction.

Comparison of Methodologies

FeaturePathway 1: GrignardPathway 2: Ketone Reduction
Starting Materials

+


+

Step Count 1 (Convergent)2 (Linear, requires ketone synthesis)
Atom Economy HighHigh
Stereocontrol RacemicModifiable (CBS, Enzymatic)
Main Challenge Stability of aldehydeSynthesis of ketone precursor
Recommended For General Lab Scale Asymmetric Synthesis

References

  • Structure & Properties: PubChem. This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Grignard Methodology: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Grignard additions to hindered aldehydes).

  • Stereoselective Synthesis: Yus, M., et al. (2001). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Journal of Organic Chemistry. Available at: [Link]

  • Ketone Reduction: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron. (General reference for NaBH4 reduction protocols).

Sources

Methodological & Application

Step-by-step synthesis of 1,2,2-Triphenylethanol from benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Protocol ID: AN-ORG-SYN-2026-03

Part 1: Executive Summary & Strategic Analysis

Objective: Synthesize 1,2,2-Triphenylethanol (CAS: 4428-13-1) utilizing Benzaldehyde as the primary electrophile and scaffold precursor.

Scientific Context: The synthesis of this compound presents a classic challenge in organometallic chemistry: the generation of the benzhydryl nucleophile (


). While a standard Grignard approach involves reacting benzhydryl magnesium bromide with benzaldehyde, this route is notoriously prone to Wurtz coupling , where the benzhydryl radical dimerizes to form 1,1,2,2-tetraphenylethane rather than the desired Grignard reagent.

Expert Insight (The "Barbier" Advantage): To circumvent the rapid dimerization of the benzhydryl radical, this protocol utilizes a modified Barbier reaction condition . By generating the organomagnesium species in situ in the presence of the benzaldehyde electrophile, the short-lived nucleophile is trapped immediately, significantly suppressing homocoupling side reactions and increasing the yield of the target alcohol.

Part 2: Reaction Pathway & Logic

The synthesis is designed in two phases to fully utilize benzaldehyde as the starting material for both the nucleophilic and electrophilic components of the final product.

Phase 1 (Precursor Synthesis): Conversion of Benzaldehyde to Benzhydryl Bromide (via Benzhydrol). Phase 2 (Convergent Synthesis): Barbier coupling of Benzhydryl Bromide with Benzaldehyde.

Visualized Workflow (DOT Diagram)

SynthesisPathway cluster_0 Phase 1: Nucleophile Gen Benzaldehyde Benzaldehyde (Starting Material) Benzhydrol Benzhydrol (Intermediate 1) Benzaldehyde->Benzhydrol Grignard Addn (PhMgBr) Target This compound (Target Product) Benzaldehyde->Target Electrophile PhMgBr PhMgBr (Reagent) PhMgBr->Benzhydrol BenzhydrylBr Benzhydryl Bromide (Nucleophile Precursor) Benzhydrol->BenzhydrylBr Bromination (PBr3) PBr3 PBr3 (Reagent) PBr3->BenzhydrylBr BenzhydrylBr->Target Barbier Coupling (Mg, THF) Mg Mg Turnings (Metal) Mg->Target

Caption: Convergent synthesis pathway showing the transformation of benzaldehyde into both the electrophile and the nucleophile precursor.

Part 3: Detailed Experimental Protocols
Phase 1: Preparation of Benzhydryl Bromide (Nucleophile Precursor)

Note: If commercial Benzhydryl Bromide is available, proceed directly to Phase 2.

Reaction:



ReagentMW ( g/mol )Equiv.Mass/Vol
Benzhydrol184.231.018.4 g
Phosphorus Tribromide (

)
270.690.43.8 mL
Toluene (Anhydrous)-Solvent100 mL

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Dissolution: Dissolve Benzhydrol (18.4 g) in anhydrous toluene (100 mL) and cool to 0°C in an ice bath.

  • Bromination: Add

    
     (3.8 mL) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C.
    
  • Reaction: Remove ice bath and allow stirring at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of alcohol.

  • Workup: Quench carefully with ice-water (50 mL). Separate the organic layer.[1][2][3] Wash with saturated

    
     (2 x 50 mL) and brine (50 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The resulting off-white solid (Benzhydryl Bromide) is prone to hydrolysis; store in a desiccator or use immediately in Phase 2.
    
Phase 2: Barbier Synthesis of this compound

Core Directive: This step uses Barbier conditions to minimize Wurtz coupling.

Reaction:



Reagent Table:

ReagentRoleMW ( g/mol )Equiv.Quantity
Benzhydryl BromideNucleophile Source247.131.229.6 g
BenzaldehydeElectrophile106.121.010.6 g (10.2 mL)
Magnesium TurningsMetal Reagent24.301.53.6 g
Iodine (

)
Catalyst253.81cat.1 crystal
THF (Anhydrous)Solvent--150 mL

Step-by-Step Protocol:

  • Activation of Magnesium:

    • Place Magnesium turnings (3.6 g) in a flame-dried 500 mL 3-neck RBF equipped with a reflux condenser and addition funnel under

      
       atmosphere.
      
    • Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.[4] Allow to cool.

  • Preparation of Feed Solution:

    • In a separate dry flask, mix Benzhydryl Bromide (29.6 g) and Benzaldehyde (10.2 mL) in 100 mL of anhydrous THF.

    • Critical Note: Mixing the halide and aldehyde before addition to the metal is the hallmark of the Barbier method, ensuring the transient organometallic species reacts immediately with the electrophile.

  • Initiation & Addition:

    • Add approx. 10 mL of the Feed Solution to the Mg turnings.

    • Initiation is signaled by turbidity, heat evolution, and disappearance of the iodine color. If necessary, warm slightly to start.

    • Once initiated, add the remaining Feed Solution dropwise over 45–60 minutes. Maintain a gentle reflux driven by the reaction exotherm.

  • Completion:

    • After addition, reflux gently (external heat source) for an additional 1 hour to ensure complete consumption of the bromide.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Quench & Workup:

    • Slowly add saturated aqueous Ammonium Chloride (

      
      , 100 mL) to quench the alkoxide.
      
    • Extract with Diethyl Ether (

      
      , 3 x 100 mL).
      
    • Combine organic phases and wash with water (100 mL) followed by brine (100 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure to yield the crude solid.
      
  • Purification (Recrystallization):

    • The crude product may contain traces of biphenyl or tetraphenylethane.

    • Recrystallize from hot Ethanol (95%) or a Hexane/Ethanol mixture.

    • Target Product: this compound appears as white needles.

    • Yield Expectation: 65–75% (approx. 18–20 g).

Part 4: Characterization & Validation

Confirm the identity of the synthesized product using the following parameters.

ParameterExpected ValueNotes
Physical State White crystalline solidNeedles from EtOH
Melting Point 86–88°CDistinct from 1,1,2 isomer (mp 126°C)

NMR
(400 MHz,

)

2.3 (br s, 1H, OH)

4.2 (d, 1H,

)

5.3 (d, 1H,

)

7.1–7.4 (m, 15H, Ar-H)
Doublet coupling between CH-CH is diagnostic (

Hz).[5]
IR Spectroscopy 3300–3400

(Broad O-H stretch)
Absence of C=O stretch at 1700

Part 5: Safety & Hazards
  • Diethyl Ether / THF: Highly flammable and can form explosive peroxides. Test for peroxides before distillation. Use spark-proof equipment.

  • Benzhydryl Bromide: Lachrymator and skin irritant. Handle only in a functioning fume hood.

  • Phosphorus Tribromide (

    
    ):  Reacts violently with water to produce HBr gas. Quench excess reagent with extreme caution.
    
  • Magnesium: Flammable solid. Do not use water to extinguish Mg fires; use Class D extinguisher or dry sand.

References
  • Gilman, H.; Zoellner, E. A. "The Preparation of Benzhydrylmagnesium Chloride." Journal of the American Chemical Society, 1929 , 51(5), 1483–1491. Link

  • Blomberg, C.; Hartog, F. A. "The Barbier Reaction—A One-Step Alternative for Syntheses via Organomagnesium Compounds." Synthesis, 1977 , 1977(01), 18–30. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Accessed March 2026. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 535-536 (General Grignard/Barbier protocols).

Sources

Application Note: Precision Synthesis of 1,2,2-Triphenylethanol via Grignard Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of 1,2,2-Triphenylethanol via Grignard protocols. Note that this specific isomer (


) is structurally distinct from the more common 1,1,2-triphenylethanol (

) derived from benzophenone.

The guide prioritizes the Phenylmagnesium Bromide + Diphenylacetaldehyde route due to the instability of the alternative benzhydryl Grignard reagent, while providing a high-fidelity protocol for the latter for advanced users.


MW:  274.36  g/mol 

Part 1: Introduction & Retrosynthetic Logic

The Structural Target

This compound is a vicinal diaryl alcohol often used as a precursor for chiral ligands (e.g., in enantioselective diethylzinc additions).[1] Unlike its 1,1,2-isomer (prepared from benzophenone), the 1,2,2-isomer possesses a chiral center at the C1 position and a non-quaternary C2 position.

Structure:



Retrosynthetic Analysis

Two primary Grignard disconnections exist. The choice of route dictates the experimental setup and risk profile.

RouteNucleophile (Grignard)ElectrophileTechnical Assessment
Route A (Recommended) Phenylmagnesium Bromide (

)
Diphenylacetaldehyde (

)
High Reliability.

is stable and easy to generate. The main risk is enolization of the aldehyde, which is mitigatable via temperature control.
Route B (Advanced) Benzhydrylmagnesium Bromide (

)
Benzaldehyde (

)
High Risk. Benzhydryl halides are prone to rapid Wurtz homocoupling (

) during Grignard formation. Requires specialized "high-dilution" techniques.

This guide details Route A as the standard protocol and Route B as a specialized alternative.

Part 2: Mechanistic Insight & Reaction Pathway

Reaction Mechanism (Route A)

The reaction proceeds via the nucleophilic attack of the phenyl carbanion on the carbonyl carbon of diphenylacetaldehyde.

Key Mechanistic Challenge: Enolization vs. Addition Diphenylacetaldehyde contains an acidic


-proton (

). The Grignard reagent (

) can act as a base, deprotonating the aldehyde to form an enolate.
  • Mitigation: Conduct the reaction at 0°C to -10°C in non-polar solvents (Diethyl Ether) to favor the kinetic addition product over the thermodynamic enolate.

Pathway Visualization

GrignardMechanism PhMgBr Phenylmagnesium Bromide (Nucleophile) Complex Six-Membered Transition State PhMgBr->Complex Aldehyde Diphenylacetaldehyde (Electrophile) Aldehyde->Complex Alkoxide Magnesium Alkoxide Intermediate Complex->Alkoxide Nucleophilic Addition (Kinetic Path) Enolate Enolate Side Product (via Deprotonation) Complex->Enolate Proton Transfer (Side Reaction) Product This compound Alkoxide->Product Acidic Quench (H3O+)

Caption: Mechanistic bifurcation showing the competition between the desired nucleophilic addition and the undesired enolization pathway.

Part 3: Detailed Experimental Protocols

Safety & Pre-requisites
  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried (120°C) and cooled under Argon/Nitrogen.

  • Solvents: Diethyl ether (

    
    ) or THF must be distilled from sodium/benzophenone or dried via alumina columns immediately before use.
    
  • Hazards: Bromobenzene and Diphenylacetaldehyde are irritants. Ether is extremely flammable and peroxide-forming.

Protocol A: Phenylmagnesium Bromide Addition (Standard)
Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolMmolRole
Bromobenzene 157.011.251.96 g (1.31 mL)12.5Grignard Precursor
Magnesium Turnings 24.301.500.36 g15.0Metal Source
Diphenylacetaldehyde 196.251.001.96 g10.0Electrophile
Diethyl Ether --40 mL-Solvent
Iodine 253.8cat.[1][4][5]1 crystal-Activator
Step-by-Step Workflow

1. Preparation of Phenylmagnesium Bromide (


) [6]
  • Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

    
    .
    
  • Activation: Add Mg turnings and a single crystal of iodine. Gently heat with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.

  • Initiation: Add 5 mL of anhydrous

    
     to the flask. Add 0.5 mL of neat Bromobenzene directly to the Mg. Wait for turbidity and spontaneous boiling (initiation).[6]
    
  • Propagation: Dilute the remaining Bromobenzene (1.31 mL) in 10 mL

    
     in the addition funnel. Add dropwise over 20 mins to maintain a gentle reflux.
    
  • Completion: Reflux for an additional 30 mins (water bath 40°C). The solution should be dark grey/brown. Cool to 0°C (Ice/Water bath).

2. Addition of Electrophile

  • Preparation: Dissolve Diphenylacetaldehyde (1.96 g) in 15 mL anhydrous

    
    .
    
  • Controlled Addition: Add the aldehyde solution dropwise to the cold Grignard reagent over 30 minutes.

    • Critical: Keep temperature <5°C to minimize enolization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate (alkoxide) typically forms.

3. Quench and Workup

  • Quench: Cool flask to 0°C. Slowly add 20 mL of saturated

    
     solution. (Caution: Exothermic).
    
  • Extraction: Transfer to a separatory funnel. Separate layers. Extract aqueous layer with

    
     (
    
    
    
    mL).
  • Wash: Combine organics and wash with Brine (20 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate solvent under reduced pressure to yield the crude oil/solid.

4. Purification

  • Recrystallization: Recrystallize from hot Ethanol or Hexane/Ethyl Acetate (9:1).

  • Yield Expectation: 75-85%.

Protocol B: Benzhydrylmagnesium Bromide Route (Advanced)

Why use this? If Diphenylacetaldehyde is unavailable or if studying the reactivity of benzhydryl anions. Critical Warning: Benzhydryl bromide couples rapidly to form


-tetraphenylethane (

).
Modified "High-Dilution" Protocol
  • Solvent Switch: Use THF instead of Ether to better solubilize the hindered Grignard, but maintain low temperature .

  • Slow Addition:

    • Place Mg (2.0 equiv) in 20 mL THF.

    • Dissolve Benzhydryl bromide (1.0 equiv) in 50 mL THF (High Dilution).

    • Add the bromide solution extremely slowly (over 2 hours) to the stirring Mg.

  • Electrophile: Once the Grignard is formed (verify consumption of Mg), add Benzaldehyde (0.9 equiv) at 0°C.

  • Workup: Same as Protocol A.

Part 4: Characterization & Troubleshooting

Analytical Data Profile
  • Physical State: White crystalline solid.[7]

  • Melting Point: Literature varies by polymorph/purity, typically 118–120°C (distinct from 1,1,2 isomer at ~88°C).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~2.2 ppm (br s, 1H, -OH)
      
    • 
       ~4.5 ppm (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       ~5.3 ppm (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       ~7.0-7.5 ppm (m, 15H, Aromatic)
      
    • Note: The coupling constant

      
       Hz indicates the vicinal relationship between the methine protons.
      
Troubleshooting Guide
IssueDiagnosisSolution
No Reaction Initiation Passivated MagnesiumAdd 2 drops of 1,2-dibromoethane (entrainment method) or sonicate the Mg in ether before starting.
Low Yield (Route A) Enolization of AldehydeLower addition temperature to -10°C; ensure Grignard is in slight excess (1.25 equiv).
Dimer Formation (Route B) Wurtz CouplingUse the "High Dilution" protocol; switch to Rieke Magnesium if available.
Product is an Oil Solvent inclusion/ImpurityTriturate with cold pentane to induce crystallization.

Part 5: Experimental Workflow Diagram

Workflow Start Start: Flame-Dry Glassware N2 Atmosphere GrignardPrep Grignard Formation (PhBr + Mg -> PhMgBr) Reflux 30 min Start->GrignardPrep Cooling Cool to 0°C (Critical for Selectivity) GrignardPrep->Cooling Addition Add Diphenylacetaldehyde Dropwise (30 min) Cooling->Addition Stirring Warm to RT Stir 2 Hours Addition->Stirring Quench Quench with sat. NH4Cl (Exothermic Control) Stirring->Quench Workup Extract (Et2O), Wash (Brine) Dry (MgSO4) Quench->Workup Purify Recrystallize (Ethanol) Workup->Purify

Caption: Operational workflow for the synthesis of this compound emphasizing temperature control nodes.

Part 6: References

  • Fleischer, R., & Braun, M. (1998).[8][9] "2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenylaminomethyl Group."[8][9] Synlett, 1998(12), 1441–1443. Link

  • Vidal-Ferran, A., et al. (1999). "Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol." Journal of Organic Chemistry, 64(10), 3662–3667. Link

  • BenchChem. (2025).[6] "Preventing Wurtz coupling during Grignard synthesis." Application Note. Link

  • Organic Syntheses. (1943).[10] "Triphenylmethanol (Standard Grignard Protocols)." Organic Syntheses, Coll.[3][9][10] Vol. 2, p. 606.[10] (Cited for general Grignard handling techniques). Link

Sources

Application Note: Chemoselective Reduction of 1,2,2-Triphenylethanone to 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The reduction of sterically hindered ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis. The1 and its derivatives make them highly valuable in various synthetic applications, particularly as chiral auxiliaries and ligands in asymmetric catalysis[1]. Furthermore, these scaffolds are highly relevant in the study of 2[2].

This protocol details the chemoselective reduction of 1,2,2-triphenylethanone (


-diphenylacetophenone) utilizing 3[3].

Mechanistic Causality in Reagent Selection :

  • Sodium Borohydride (NaBH₄) : Chosen over more aggressive hydrides (like LiAlH₄) due to its mild reactivity profile. It allows for the use of protic solvents and prevents unwanted side reactions or over-reduction.

  • Methanol (MeOH) : Protic solvents are critical for NaBH₄ reductions. Methanol not only solubilizes the bulky substrate but actively participates in the transition state by hydrogen-bonding to the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the nucleophilic attack of the hydride ion.

  • Temperature Control (0 °C to RT) : The reaction between NaBH₄ and methanol is inherently exothermic and competitively generates hydrogen gas. Initiating the reaction at 0 °C suppresses the degradation of the hydride by the solvent, ensuring that the maximum amount of active hydride is available for the ketone reduction.

Reaction Workflow & Mechanistic Pathway

G N1 1,2,2-Triphenylethanone + Methanol (Solvent) N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Portionwise Addition of NaBH4 N2->N3 N4 Hydride Transfer (Alkoxide Intermediate) N3->N4 Nucleophilic Attack N5 Warm to RT (Stir 1-3 h) N4->N5 N6 Quench with 1.0 N HCl (Destroy excess NaBH4) N5->N6 TLC Completion N7 Liquid-Liquid Extraction (EtOAc / Brine) N6->N7 Protonation N8 1,2,2-Triphenylethanol (Target Product) N7->N8 Purification

Workflow and mechanistic sequence for the NaBH4 reduction of 1,2,2-triphenylethanone.

Reagent Specifications & Quantitative Metrics

Table 1: Reagent Specifications

ReagentRoleEquivalentsOperational Notes
1,2,2-Triphenylethanone Substrate1.0Ensure completely dry to accurately calculate equivalents.
Sodium Borohydride Reducing Agent1.5 – 2.0Hygroscopic; weigh quickly and keep container sealed.
Methanol (MeOH) Solvent / Activator~0.2 MAnhydrous grade preferred to minimize premature hydride loss.
1.0 N HCl Quenching AgentExcessAdd dropwise at 0 °C to control H₂ evolution.
Ethyl Acetate (EtOAc) Extraction Solvent-Optimal polarity for liquid-liquid extraction of the alcohol.
Anhydrous Na₂SO₄ Drying Agent-Filter thoroughly before final concentration.

Table 2: Reaction Parameters & Yield Metrics

ParameterTarget ValueMechanistic Purpose
Initial Temperature 0 °CSuppresses solvent-hydride decomposition and controls exotherm.
Reaction Temperature 20–25 °C (RT)Accelerates the nucleophilic attack on the sterically hindered carbonyl.
Reaction Time 2–3 hoursEnsures complete conversion of the bulky ketone substrate.
Expected Yield >85%High chemoselectivity minimizes side-product formation.

Step-by-Step Experimental Protocol

Phase 1: Substrate Preparation

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 1,2,2-triphenylethanone (1.0 equiv., e.g., 10 mmol).

  • Add anhydrous Methanol (to achieve a 0.2 M to 0.5 M concentration relative to the substrate) and stir until the ketone is fully dissolved.

    • Causality : Complete dissolution prevents localized concentration gradients that could lead to inconsistent reaction rates and trapped, unreacted starting material.

Phase 2: Hydride Addition 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 5. Weigh out Sodium Borohydride (NaBH₄) (1.5 to 2.0 equiv.). 6. Add the NaBH₄ in small portions over 15–20 minutes.

  • Causality : Portionwise addition controls the exothermic release of H₂ gas and prevents the reaction mixture from boiling over.

  • Self-Validation : A mild, controlled effervescence upon each addition confirms that the hydride is active and reacting with the protic environment.

Phase 3: Reaction Progression 7. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). 8. Stir the mixture for 2 to 3 hours. 9. Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate 8:2).

  • Self-Validation : The starting material (ketone) is highly UV-active and has a higher Rf value than the resulting polar alcohol. The complete disappearance of the higher Rf spot and the emergence of a lower Rf spot confirms reaction completion.

Phase 4: Quench and Workup 10. Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. 11. Carefully add 1.0 N Hydrochloric Acid (HCl) dropwise until the pH of the aqueous layer is slightly acidic (pH ~5-6).

  • Causality : The acid hydrolyzes the intermediate tetraalkoxyborate complex and destroys any unreacted NaBH₄.
  • Self-Validation : Vigorous bubbling (H₂ evolution) will be observed. If no bubbling occurs upon acid addition, the NaBH₄ may have been entirely degraded by the solvent prior to completing the reduction, which could indicate a stalled reaction.
  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
  • Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).
  • Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

Phase 5: Purification 16. Purify the crude product via flash column chromatography on silica gel or by recrystallization (e.g., from hot ethanol/hexane) to obtain the analytically pure compound.

Analytical Characterization & Troubleshooting

To verify the structural integrity of the synthesized this compound, the following spectroscopic benchmarks should be utilized:

  • ¹H NMR (CDCl₃) : The key diagnostic signal is the appearance of the carbinol proton (-CH -OH) typically observed around

    
     5.0 - 5.5 ppm (as a doublet or multiplet depending on coupling to the adjacent CH and OH), and the adjacent methine proton (-CH (Ph)₂) around 
    
    
    
    4.2 - 4.5 ppm.
  • ¹³C NMR (CDCl₃) : The disappearance of the carbonyl carbon signal (~198 ppm) and the appearance of the carbinol carbon (~75-80 ppm) definitively confirms the reduction.

  • IR Spectroscopy : Look for the disappearance of the strong C=O stretching frequency (~1680-1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300-3500 cm⁻¹).

References

  • Source: benchchem.
  • Source: acs.
  • Source: doi.

Sources

Application Note: Optimization of Recrystallization Solvents for High-Purity 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and scientists requiring high-purity 1,2,2-Triphenylethanol (CAS: 4428-13-1). It synthesizes historical literature with modern purification standards, prioritizing yield, purity, and safety.

Abstract & Compound Profile

This compound (


) is a bulky, lipophilic alcohol often utilized as a mechanistic probe in rearrangement studies (e.g., Wagner-Meerwein shifts) and as a precursor for chiral auxiliaries.[1] Its structural isomer, 1,1,2-triphenylethanol, shares a similar melting point (~88°C), making structural verification via NMR critical alongside thermal analysis.

Achieving pharmaceutical-grade purity (>99%) requires a solvent system that effectively separates the target alcohol from common synthetic byproducts such as biphenyl (Grignard homocoupling), diphenylmethane , benzaldehyde , and dehydration products like triphenylethylene .

Physicochemical Profile
PropertyDataNotes
IUPAC Name This compoundStructure:

Molecular Weight 274.36 g/mol
Melting Point 87.5 – 88.5 °CLiterature value [1]; Note: Very similar to 1,1,2-isomer.[2][3]
Solubility High: Ethanol, Benzene, EtherLow: Water, Hexane (cold)Lipophilic character dominates.
Key Impurities Biphenyl, TriphenylethyleneNon-polar impurities require specific solvent exclusion.

Solvent Selection Strategy

The purification of this compound relies on the principle of differential solubility applied to bulky aromatic systems. The large hydrophobic trityl-like framework makes the compound highly soluble in non-polar solvents (toluene, ether) but significantly less soluble in aliphatic hydrocarbons (pentane, hexane) and polar protic solvents (water).

Recommended Solvent Systems

Based on empirical data and literature precedents [1][2], the following systems are validated:

System ClassSolvent CompositionRationaleApplication
Primary (Standard) Ethanol (95%) or Ethanol/Water Excellent thermal solubility gradient. Water acts as an anti-solvent to force precipitation upon cooling.General purification; removal of non-polar oils.
High-Purity (Specialist) Glacial Acetic Acid Historical standard [1]. Solubilizes stubborn oxidation byproducts.Removal of specific isomeric impurities; obtaining analytical standard grade.
Alternative (Non-Polar) Toluene / Heptane Replaces toxic Benzene/Hexane. Toluene dissolves the alcohol hot; Heptane induces crystallization.Used when the compound "oils out" in alcoholic solvents.
Solvent Screening Workflow

The following decision tree illustrates the logic for selecting the optimal solvent based on crude material behavior.

SolventSelection Start Crude this compound CheckSol Solubility Test (100 mg) Start->CheckSol EthanolTest Dissolve in boiling Ethanol? CheckSol->EthanolTest CrystalsForm Crystals form on cooling? EthanolTest->CrystalsForm Yes ProtocolC PROTOCOL C: Glacial Acetic Acid (High Purity) EthanolTest->ProtocolC No (Insoluble) OilForms Oiling Out observed? CrystalsForm->OilForms No (Amorphous/Oil) ProtocolA PROTOCOL A: Ethanol/Water (Standard) CrystalsForm->ProtocolA Yes (Clean crystals) ProtocolB PROTOCOL B: Toluene/Heptane (Anti-Solvent) OilForms->ProtocolB Switch System

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent based on initial solubility tests.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Best for: Routine purification after synthesis; removal of trace Grignard reagents and non-polar byproducts.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of hot Ethanol (95%) (approx. 5-10 mL per gram of solid) while heating on a steam bath or hot plate (set to ~70°C).

    • Swirl continuously.[4] If solid remains, add hot ethanol in 1 mL increments until clear.

    • Note: If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 minutes, and perform a hot filtration.

  • Crystallization:

    • Remove from heat.[5][6][7] If the solution is highly concentrated, add warm Water dropwise until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it.

    • Allow the flask to cool to room temperature slowly (undisturbed) for 30-60 minutes. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Completion:

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

    • Troubleshooting: If oil droplets form instead of crystals, reheat to dissolve and scratch the inner glass wall with a glass rod to induce nucleation, or add a seed crystal.[8]

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[7][8][9]

    • Wash the filter cake with ice-cold 50% Ethanol/Water (2 x 5 mL).

    • Dry in a vacuum desiccator over

      
       or silica gel.
      
Protocol B: Glacial Acetic Acid Recrystallization (High Purity)

Best for: Analytical standards or removing isomeric impurities. Reference: J. Am. Chem. Soc. [1].

  • Dissolution:

    • Dissolve the crude solid in Glacial Acetic Acid at 60-70°C. Use approximately 3-5 mL per gram.

    • Caution: Work in a fume hood. Glacial acetic acid is corrosive and has a pungent odor.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[6][8] this compound crystallizes well from this medium as compact prisms.

    • Cool further to 10-15°C (do not freeze the acetic acid, MP ~16°C).

  • Isolation:

    • Filter rapidly.

    • Crucial Step: Wash the crystals thoroughly with cold Ligroin (Petroleum Ether) or Hexane to remove residual acetic acid.

    • Dry under high vacuum to remove tightly bound solvent traces.

Characterization & Validation

Every purified batch must be validated. Melting point alone is insufficient due to the proximity of the 1,1,2-isomer.

MethodAcceptance CriteriaPurpose
Melting Point 87.5 – 88.5 °C (Sharp range < 1°C)Purity indication. Wide range indicates solvent inclusion or impurities.
1H-NMR (

)
Methine Doublets: Look for characteristic doublets for the

backbone.

ppm (

Hz).
Distinguishes 1,2,2-isomer (

) from 1,1,2-isomer (

, which shows a methylene singlet/AB quartet).
TLC Single spot (

in Hexane/EtOAc 4:1)
Verifies absence of Biphenyl (

) and Benzophenone.
Process Flow Diagram

RecrystallizationFlow Raw Crude Solid Mix Dissolution (T > 60°C) Raw->Mix Solvent Hot Solvent (Ethanol/HOAc) Solvent->Mix Filter Hot Filtration (Remove insolubles) Mix->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Collect Vacuum Filtration Cool->Collect Wash Cold Wash Collect->Wash Dry Vacuum Dry Wash->Dry Final Pure this compound (>99%) Dry->Final

Figure 2: Operational workflow for the recrystallization process.

References

  • Collins, C. J., & Bonner, W. A. (1953). Molecular Rearrangements. I. The 1,2,2-Triphenylethyl System.[1][2][10][11][12][13] Journal of the American Chemical Society, 75(21), 5372–5379. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

Sources

1H NMR and 13C NMR characterization of 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution NMR Characterization of 1,2,2-Triphenylethanol

Executive Summary

This application note details the structural validation of This compound (


) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its structural isomer 1,1,2-triphenylethanol (a tertiary alcohol often synthesized in undergraduate Grignard labs), this compound is a secondary alcohol possessing two distinct chiral centers and a vicinal proton system.[1] This guide provides a robust protocol for distinguishing these isomers, assessing purity, and assigning all spectral signals.

Structural Context & Challenge

The target molecule, This compound , consists of a benzhydryl group (


) attached to a phenyl-methanol group (

).[1]
  • Target Structure (1,2,2):

    
    
    
  • Common Isomer (1,1,2):

    
    [1]
    

The Analytical Challenge: Both isomers have the same formula (


) and similar aromatic content. Differentiation relies entirely on the aliphatic region. The 1,2,2 isomer must show a coupled AB system  (or AX) for the methine protons, whereas the 1,1,2 isomer displays an isolated methylene singlet.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • CDCl3 (Chloroform-d): Standard for routine analysis.[1] Note that the hydroxyl proton (

      
      ) often appears as a broad singlet and may not show coupling.
      
    • DMSO-d6: Recommended for full structural elucidation.[1] The lack of proton exchange allows the observation of

      
       coupling, verifying the secondary alcohol nature.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR: Pulse angle 30°, relaxation delay (D1) 1.0s, 16 scans.

  • 13C NMR: Proton-decoupled, relaxation delay 2.0s, 512 scans.

1H NMR Characterization

The 1H NMR spectrum of this compound is defined by the vicinal coupling between the benzhydryl proton (


) and the carbinol proton (

).

Predicted Chemical Shifts & Assignments (in CDCl3)

PositionTypeIntegrationShift (

ppm)
MultiplicityCoupling (

Hz)
Aromatic Ar-H15H7.00 – 7.40MultipletN/A
C1-H (

)
Methine1H5.35 – 5.45Doublet (d)

Hz
C2-H (

)
Methine1H4.30 – 4.40Doublet (d)

Hz
OH Hydroxyl1H2.00 – 2.50Broad SingletVariable

Detailed Analysis:

  • The Vicinal Spin System: The diagnostic feature is the pair of doublets.

    
     (benzhydryl) is less deshielded than 
    
    
    
    (carbinol) because
    
    
    is directly attached to the electronegative oxygen.
  • Stereochemistry: The coupling constant

    
     typically ranges from 6 to 9 Hz, consistent with free rotation averaging to an anti-periplanar/gauche population.
    
  • Solvent Effect (DMSO-d6): In DMSO, the OH proton signal shifts downfield (~5.5 ppm) and splits into a doublet (

    
     Hz).[1] Consequently, the signal for 
    
    
    
    (C1-H) becomes a doublet of doublets (dd) due to coupling with both
    
    
    and the OH proton.

13C NMR Characterization

The carbon spectrum confirms the skeletal structure and absence of carbonyl impurities (e.g., from starting materials like benzaldehyde or benzophenone).

Predicted Chemical Shifts (in CDCl3)

Carbon TypeAssignmentShift (

ppm)
Notes
Carbinol C C1 (

)
76.0 – 78.0Deshielded by Oxygen
Benzhydryl C C2 (

)
58.0 – 60.0Shielded relative to C1
Aromatic C Ipso140.0 – 145.0Quaternary carbons
Aromatic C Ortho/Meta/Para126.0 – 129.0Multiple overlapping peaks

Purity Checkpoint:

  • Absence of peaks at >190 ppm: Confirms no unreacted aldehyde or ketone.[1]

  • Absence of peak at ~80-82 ppm (quaternary): Confirms absence of the 1,1,2-triphenylethanol isomer.[1]

Workflow Visualization

The following diagram outlines the logical flow for validating the compound identity using the data above.

G Start Crude Sample (White Solid) Solubility Dissolve in CDCl3 (or DMSO-d6) Start->Solubility Acquire1H Acquire 1H NMR (400 MHz+) Solubility->Acquire1H CheckAliphatic Analyze Aliphatic Region (4.0 - 6.0 ppm) Acquire1H->CheckAliphatic Decision1 Singlet at ~3.5 ppm (CH2)? CheckAliphatic->Decision1 Decision2 Two Doublets? (4.3 & 5.4 ppm) Decision1->Decision2 No Isomer112 IDENTIFIED: 1,1,2-Triphenylethanol (Isomer Impurity) Decision1->Isomer112 Yes Decision2->Isomer112 No (Complex Mix) Target IDENTIFIED: This compound (Target) Decision2->Target Yes (J ~7Hz) Validation 13C NMR Validation Check C-OH shift Target->Validation Final QC PASS Generate CoA Validation->Final C1 @ 77ppm C2 @ 59ppm

Figure 1: Decision tree for the NMR-based identification of this compound vs. its common isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for chemical shift rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Authoritative database for comparative NMR spectra).[1]

  • PubChem. (2023).[1] Compound Summary: this compound.[1][2] National Library of Medicine.[1] [Link][1]

  • Reich, H. J. (2023).[1][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Resource for coupling constant analysis).[1]

Sources

Application Note: Using 1,2,2-Triphenylethanol as a Radical Probe in Photochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

In the evaluation of photochemical reaction mechanisms, distinguishing between heterolytic (ionic) and homolytic (radical) pathways is critical for optimizing synthetic yields and understanding drug degradation profiles. 1,2,2-Triphenylethanol (TPE) and its derivatives serve as highly specialized radical probes. While standard radical clocks (like the 5-hexenyl radical) rely on ring-closing kinetics, the 1,2,2-triphenylethyl radical undergoes a unique 1,2-phenyl shift .

By utilizing isotopically labeled or asymmetrically substituted TPE derivatives, researchers can measure the ratio of rearranged to unrearranged products. This acts as a kinetic "clock" to determine the absolute rates of competing bimolecular reactions (e.g., hydrogen abstraction or drug-target covalent binding) [1]. Furthermore, TPE is widely utilized as a structural surrogate for the


-1 linkage in lignin, allowing researchers to probe C–C bond cleavage efficiencies in modern photoredox catalysis.

Mechanistic Principles & Causality

The 1,2-Phenyl Shift (Neophyl-like Rearrangement)

Direct photolysis of the TPE alcohol requires high-energy UV light, which often leads to unwanted aromatic excitation. Therefore, TPE is typically derivatized into a photolabile precursor, such as a Barton-McCombie PTOC (pyridine-2-thione carbonate) ester. Photolysis of this precursor under mild visible or near-UV light induces homolytic cleavage, generating the primary 1,2,2-triphenylethyl radical .

Because the radical center is adjacent to a sterically congested diphenylmethyl group, it undergoes a 1,2-phenyl migration through a bridged phenonium radical transition state.

  • The Causality of the Probe: If the radical is trapped immediately by a hydrogen donor (e.g.,

    
    ), the unrearranged product is formed. If the trapping agent concentration is low, the radical has time to undergo the 1,2-phenyl shift before being trapped, yielding the rearranged product [2]. By plotting the product ratio against the trapping agent concentration, the absolute rate of the radical reaction can be calculated.
    

G A This compound (Isotopically Labeled) B PTOC Ester Derivatization A->B C Photolysis (hν) Homolytic Cleavage B->C D 1,2,2-Triphenylethyl Radical (Unrearranged) C->D E 1,2-Phenyl Shift (k_rearr) D->E Intramolecular G H-Donor Trapping (e.g., Bu3SnH) D->G k_trap[Donor] F Rearranged Radical (Isotope Shifted) E->F F->G k_trap [Donor] H Unrearranged Product G->H Fast Trapping I Rearranged Product G->I Slow Trapping

Photochemical generation and 1,2-phenyl shift of the 1,2,2-triphenylethyl radical.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocol describes the photochemical generation and trapping of the TPE radical.

Protocol: Photochemical Radical Clock Assay

Reagents & Equipment:

  • 
    -labeled this compound (at the C1 position).
    
  • Trapping Agent: Tributyltin hydride (

    
    ) or TEMPO.
    
  • Solvent: Anhydrous, HPLC-grade Benzene or Toluene.

  • Photoreactor equipped with 365 nm or 400 nm LED arrays.

  • Schlenk line for degassing.

Step-by-Step Methodology:

  • Precursor Synthesis: Convert

    
    -1,2,2-triphenylethanol to its corresponding PTOC ester using standard Barton-McCombie conditions (phosgene followed by 2-mercaptopyridine N-oxide). Purify via flash chromatography in the dark to prevent premature photolysis.
    
  • Sample Preparation: In a flame-dried quartz Schlenk tube, dissolve the PTOC ester (0.05 M) in anhydrous benzene. Add the trapping agent (

    
    ) at a precisely known concentration (e.g., 0.1 M to 1.0 M).
    
  • Critical Degassing (Freeze-Pump-Thaw):

    • Causality: Molecular oxygen is a triplet diradical that reacts with carbon-centered radicals at diffusion-controlled rates (

      
      ). Failing to remove 
      
      
      
      will result in the formation of peroxyl radicals, completely suppressing the target 1,2-phenyl shift and ruining the kinetic analysis.
    • Perform three cycles of freezing the solution in liquid nitrogen, pulling a high vacuum, and thawing under ultra-pure Argon.

  • Photochemical Irradiation: Place the sealed quartz tube in the photoreactor. Irradiate at 365 nm for 30–60 minutes at a constant temperature (e.g., 25 °C).

    • Self-Validation: Always run a "dark control" wrapped in aluminum foil simultaneously to ensure the cleavage is strictly photochemical and not thermally induced.

  • Quenching & Analysis: Open the tube to air to quench any remaining radicals. Concentrate the mixture under reduced pressure and analyze the crude residue via quantitative

    
    -NMR or GC-MS to determine the ratio of the 
    
    
    
    label at the C1 versus C2 positions.

Workflow S1 Step 1: Precursor Synthesis Convert labeled TPE to PTOC Ester (Dark) S2 Step 2: Reagent Mixing Add PTOC Ester + varied [Bu3SnH] in Benzene S1->S2 S3 Step 3: Freeze-Pump-Thaw Degassing Removes O2 to prevent peroxyl radical formation S2->S3 S4 Step 4: Photochemical Irradiation 365 nm LED, 25°C, Argon atmosphere S3->S4 S5 Step 5: Analytical Quantification Determine Unrearranged vs. Rearranged ratio via NMR/GC-MS S4->S5

Step-by-step workflow for the photochemical radical probe assay.

Data Presentation & Kinetic Modeling

The absolute rate of the radical rearrangement (


) can be determined by plotting the ratio of unrearranged (

) to rearranged (

) products against the concentration of the trapping agent, according to the equation:


Table 1: Representative Kinetic Data for 1,2,2-Triphenylethyl Radical Trapping

Trapping Agent (

)
Temp (°C)Unrearranged Yield (%)Rearranged Yield (%)Ratio (

)
Calculated

(

)
0.10 M2545.254.80.82

0.25 M2567.532.52.07

0.50 M2580.419.64.10

1.00 M2589.110.98.17

Note: The consistency of the calculated


 across different trapping concentrations validates the unimolecular nature of the 1,2-phenyl shift.

Alternative Application: Lignin Model Photocatalysis

Beyond acting as a radical clock, this compound is heavily utilized as a


-1 lignin model compound . When evaluating new photoredox catalysts (e.g., Iridium/Ruthenium complexes or 

nanoparticles) for biomass degradation, TPE is subjected to photocatalytic oxidation.

In this workflow, the catalyst oxidizes the aromatic ring to a radical cation, which subsequently triggers C–C bond cleavage to yield benzaldehyde and diphenylmethane derivatives. The efficiency of this C–C cleavage directly correlates to the catalyst's potential utility in sustainable lignin depolymerization.

References

  • Rearrangement of the 1,2,2-Triphenylethyl Radical Journal of the American Chemical Society (1964) URL: [1]
  • Pinacol Rearrangement of 3-endo-Phenyl-2,3-exo,cis-bornanediol (Trapping of configurationally labile radicals) Journal of the American Chemical Society (1967) URL: [2]

Application Note: Asymmetric Synthesis and Catalytic Applications of Chiral 1,2,2-Triphenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Chiral 1,2,2-triphenylethanol and its derivatives represent a privileged class of chiral auxiliaries and ligands in modern asymmetric synthesis[1]. The defining structural feature of these molecules is the presence of a sterically demanding triphenylmethyl (trityl) group adjacent to the stereocenter.

Causality of Stereocontrol: The massive steric bulk of the three phenyl groups creates a highly restricted, well-defined chiral pocket. When employed as a ligand or auxiliary, this scaffold effectively shields one enantiotopic face of a coordinated electrophile (such as an aldehyde), forcing nucleophilic attack exclusively from the less hindered face[1].

Beyond catalysis, acetylated derivatives like (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA) serve as powerful, recyclable chiral auxiliaries. Doubly deprotonated HYTRA allows for highly diastereoselective aldol additions to aliphatic aldehydes, providing a robust solution to the long-standing synthetic challenge of stereoselective aldol additions of α-unsubstituted enolates[2].

Synthesis of Enantiopure this compound Derivatives

While classical methods for synthesizing the parent this compound rely on Grignard reactions (e.g., reacting ethyl chloroacetate with three equivalents of phenylmagnesium bromide) followed by chiral resolution[1], modern catalytic applications demand direct access to enantiopure amino derivatives. A highly efficient and self-validating pathway to (S)-2-amino-1,2,2-triphenylethanol involves the regioselective and stereospecific ring-opening of (S)-triphenylethylene oxide[3].

Synthetic Workflow Visualization

SynthWorkflow A (S)-Triphenylethylene Oxide (Starting Material) B Diisopropoxytitanium(IV) diazide (Benzene, 70 °C) A->B C (S)-2-Azido-1,2,2-triphenylethanol (Regioselective Ring Opening) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E (S)-2-Amino-1,2,2-triphenylethanol (Chiral Intermediate) D->E F 1,4-Dibromobutane (N,N-dialkylation) E->F G (S)-2-Piperidino-1,2,2-triphenylethanol (Active Chiral Ligand) F->G

Synthetic workflow for (S)-2-piperidino-1,2,2-triphenylethanol from (S)-triphenylethylene oxide.

Protocol 1: Synthesis of (S)-2-Amino-1,2,2-triphenylethanol

Objective: To synthesize the enantiopure amino alcohol precursor via azide ring-opening. Reagents: (S)-triphenylethylene oxide, diisopropoxytitanium(IV) diazide, anhydrous benzene, Pd/C, H₂ gas.

Step-by-Step Methodology:

  • Azide Ring-Opening: Dissolve (S)-triphenylethylene oxide in anhydrous benzene. Add diisopropoxytitanium(IV) diazide and heat the mixture to 70 °C[3]. Mechanistic Insight: The titanium reagent acts as both a Lewis acid to activate the epoxide and a nucleophile source. The attack occurs regioselectively at the less hindered carbon, yielding (S)-2-azido-1,2,2-triphenylethanol[3].

  • Reduction: Transfer the isolated azido intermediate to a hydrogenation vessel. Add a catalytic amount of Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere until gas uptake ceases[3].

  • Purification: Filter through a pad of Celite to remove the catalyst, concentrate under reduced pressure, and recrystallize to afford pure (S)-2-amino-1,2,2-triphenylethanol.

  • Dialkylation (Catalyst Prep): React the primary amine with 1,4-dibromobutane in the presence of a base to form the N,N-dialkylated derivative, (S)-2-piperidino-1,2,2-triphenylethanol[3].

Application: Enantioselective Arylation of Aldehydes

The derivative 2-piperidino-1,2,2-triphenylethanol is an outstanding catalyst for the enantioselective arylation of aldehydes using organozinc reagents, providing chiral diarylcarbinols with up to 99% ee[4].

Catalytic Cycle and Transition State

CatalyticCycle L Pre-catalyst 2-Piperidino-1,2,2-triphenylethanol Zn Et2Zn / Ph2Zn (Mixed Zinc Species Formation) L->Zn Deprotonation Complex Active Catalyst [ONZn-Et] / [ONZn-Ph] Complex Zn->Complex Et/Ph Exchange Aldehyde Aldehyde Coordination (Si-face blocking by CPh3) Complex->Aldehyde Substrate Binding TS Tricyclic Transition State (Phenyl Transfer) Aldehyde->TS Stereoselective Addition Product Chiral Diarylcarbinol (up to 99% ee) + Catalyst Regeneration TS->Product Product Release Product->Complex Catalyst Turnover

Catalytic cycle of enantioselective arylation using 2-piperidino-1,2,2-triphenylethanol.

Protocol 2: Ligand-Catalyzed Enantioselective Arylation

Objective: To synthesize highly enantioenriched diarylcarbinols using a mixed zinc species. Reagents: 2-Piperidino-1,2,2-triphenylethanol (catalyst), p-Tolylaldehyde, Et₂Zn, Ph₂Zn, Hexane/Toluene.

Step-by-Step Methodology:

  • Mixed Zinc Species Formation: In a Schlenk flask under an inert atmosphere, prepare a 2/1 mixture of Et₂Zn and Ph₂Zn in hexane. Mechanistic Insight & Self-Validation: In-situ FT-IR studies reveal that this mixture forms a mixed zinc species (EtPhZn). This is a critical self-validating step: the mixed species minimizes the undesired, uncatalyzed background addition of the phenyl group, ensuring that the chiral ligand dictates the stereochemistry[4].

  • Catalyst Activation: Add 0.5 to 10 mol% of 2-piperidino-1,2,2-triphenylethanol to the zinc mixture at 10 °C (the optimal inversion temperature,

    
    )[4]. Gas evolution (ethane) indicates the formation of the active ONZn-Et or ONZn-Ph complex.
    
  • Substrate Addition: Slowly add p-tolylaldehyde. The reaction proceeds via a 5/4/4 tricyclic transition state where the triphenylmethyl group blocks the Re-face, forcing phenyl transfer to the Si-face of the aldehyde[4].

  • Quenching and Quality Control: Quench with saturated aqueous NH₄Cl. Extract with ether, concentrate, and determine the enantiomeric excess (ee) via chiral HPLC to validate the stereochemical outcome.

Quantitative Data Summary

The efficacy of 2-piperidino-1,2,2-triphenylethanol in asymmetric arylation is demonstrated by the excellent enantiomeric excesses achieved across various substrates[4].

Substrate (Aldehyde)Catalyst Loading (mol%)Reagents (Zinc Source)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde10Et₂Zn / Ph₂Zn (2:1)0>9594 - 97
p-Tolylaldehyde10Et₂Zn / Ph₂Zn (2:1)109899
p-Tolylaldehyde0.5Et₂Zn / Ph₂Zn (2:1)109293.7
o-Tolylaldehyde10Et₂Zn / Ph₂Zn (2:1)10>90>95

Note: The ability to lower the catalyst loading to 0.5 mol% while maintaining >93% ee highlights the robust turnover number (TON) and kinetic favorability of this sterically tuned ligand[4].

References

  • This compound | 4428-13-1 | Benchchem Source: benchchem.com URL:1

  • Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes Source: acs.org (The Journal of Organic Chemistry) URL:3

  • 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes Source: acs.org (The Journal of Organic Chemistry) URL:4

  • (R)-3-Hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure Source: orgsyn.org URL:2

Sources

Application Note: Comprehensive HPLC Method Development for the Analysis of 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: RP-HPLC and Chiral NP-HPLC Methodologies, Mechanistic Rationale, and System Validation

Analyte Profiling & Analytical Challenges

1,2,2-Triphenylethanol is a sterically hindered, highly hydrophobic aromatic alcohol featuring three bulky phenyl rings and a single hydroxyl group. Because it contains a chiral center at the C1 position, it exists as a pair of non-superimposable enantiomers and serves as a critical precursor for chiral ligands in stereoselective organic synthesis[1].

The analytical challenge in drug development and synthetic validation is twofold: quantifying overall chemical purity (reaction yield and degradation profiling) and determining enantiomeric excess (ee) . This necessitates a bifurcated chromatographic approach utilizing both reverse-phase (RP-HPLC) and normal-phase chiral (NP-HPLC) methodologies[1].

Method Development Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, method development cannot rely on trial and error; every parameter must be selected based on the physicochemical properties of the analyte.

Achiral RP-HPLC (Chemical Purity)
  • Stationary Phase Selection: The triphenylmethyl group imparts significant hydrophobicity to the molecule. A high-carbon-load C18 column (e.g., Symmetry C18, 5 µm) is selected to maximize hydrophobic retention and resolve the analyte from more polar synthetic byproducts[2].

  • Mobile Phase Dynamics: An Acetonitrile (ACN) / Water system is chosen over Methanol due to ACN's lower viscosity and higher elution strength for polyaromatic systems, which sharpens the peak shape. Although this compound is a neutral molecule (pKa > 14) and does not ionize, the addition of 0.1% Phosphoric Acid (

    
    ) to the aqueous phase is a critical choice. The acidic modifier suppresses the ionization of residual surface silanols on the silica support, preventing secondary cation-exchange interactions that cause peak tailing[2].
    
  • Detection Strategy: UV detection at 254 nm is optimal. While 210 nm provides maximum absorption for the aromatic rings, 254 nm offers superior baseline stability during gradient elution and excellent selectivity against non-UV-absorbing aliphatic impurities[2].

Chiral NP-HPLC (Enantiomeric Excess)
  • Stationary Phase Selection: Cellulose-based chiral stationary phases (e.g., Daicel CHIRALCEL OD) are the gold standard for this molecule[3]. The chiral recognition mechanism relies on the carbamate linkages of the stationary phase interacting stereoselectively with the hydroxyl group of the analyte via hydrogen bonding, while the three phenyl rings engage in

    
     stacking within the chiral grooves.
    
  • Mobile Phase Dynamics: A highly non-polar bulk solvent (Hexane) is required to force the analyte to interact intimately with the chiral stationary phase. A small percentage of polar modifier (5% Isopropanol) is added to compete for the strongest hydrogen bond sites, thereby eluting the compound within a reasonable timeframe and maintaining peak symmetry[3].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . A method is only considered valid for sample analysis if it passes the built-in system suitability checks.

Protocol A: Achiral RP-HPLC Method for Chemical Purity
  • System Preparation: Purge the HPLC system with Mobile Phase A (Water + 0.1%

    
    ) and Mobile Phase B (100% Acetonitrile). Install a C18 Column (4.6 × 250 mm, 5 µm).
    
  • Equilibration: Equilibrate the column at 40% B for 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C.

  • Self-Validation Step 1 (Specificity): Inject 10 µL of the sample diluent (50:50 ACN:Water). Confirm the baseline is free of interference at the expected retention time of this compound.

  • Self-Validation Step 2 (Precision): Inject a 100 µg/mL reference standard of this compound five consecutive times. Proceed to sample analysis only if the Relative Standard Deviation (RSD) of the peak area is

    
     2.0% and the USP Tailing Factor is 
    
    
    
    1.5.
  • Sample Analysis: Inject 10 µL of the prepared sample utilizing the gradient program outlined in Table 1.

Protocol B: Chiral NP-HPLC Method for Enantiomeric Purity
  • System Preparation: Ensure the HPLC system is completely flushed of aqueous solvents using Isopropanol (IPA) before introducing normal-phase solvents. Install a CHIRALCEL OD-H column (4.6 × 250 mm, 5 µm).

  • Equilibration: Run an isocratic mobile phase of Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until the baseline stabilizes[3]. Set the column oven to 25°C.

  • Self-Validation Step (Resolution Check): Inject a racemic standard mixture of (R)- and (S)-1,2,2-Triphenylethanol. The system is validated only if the USP Resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    1.5 (baseline separation).
  • Sample Analysis: Inject 10 µL of the synthesized chiral sample. Monitor at 254 nm. Calculate the enantiomeric excess (ee) based on the relative peak areas of the (R) and (S) isomers[3].

Data Presentation & System Suitability

Table 1: RP-HPLC Gradient Program (Protocol A)

Time (min)% Mobile Phase A (Water + 0.1%

)
% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.060401.0
10.040601.0
15.010901.0
20.010901.0
21.060401.0
25.060401.0

Table 2: System Suitability Specifications (Self-Validating Criteria)

ParameterAcceptance CriteriaScientific Rationale
RSD of Peak Area (n=5)

2.0%
Ensures injector precision and overall system stability.
USP Tailing Factor

1.5
Confirms successful suppression of silanol interactions.
Theoretical Plates (N)

5000
Verifies column efficiency and packing integrity.
Enantiomeric Resolution (

)

1.5
Guarantees baseline separation of (R) and (S) isomers for accurate ee calculation[3].

Process Workflow Visualization

HPLC_Method_Dev Analyte This compound (Target Analyte) Decision Analytical Objective Analyte->Decision RP_Path Chemical Purity & Assay (Reverse-Phase) Decision->RP_Path Achiral NP_Path Enantiomeric Excess (Normal-Phase Chiral) Decision->NP_Path Chiral RP_Col Column: C18 (e.g., Symmetry C18) Mechanism: Hydrophobic RP_Path->RP_Col NP_Col Column: CHIRALCEL OD-H Mechanism: H-Bond & π-π NP_Path->NP_Col RP_MP Mobile Phase: ACN / H2O Modifier: 0.1% H3PO4 RP_Col->RP_MP NP_MP Mobile Phase: Hexane / IPA (95:5) Isocratic Elution NP_Col->NP_MP Detection UV Detection (254 nm) Selectivity for Phenyl Rings RP_MP->Detection NP_MP->Detection Validation System Suitability & Validation (ICH Q2 Guidelines) Detection->Validation

Figure 1: Logical workflow for this compound HPLC method development and validation.

References

1.[1] Title : this compound | 4428-13-1 | Benchchem: Enantiopure Synthesis and Separation Techniques. Source : benchchem.com. URL : 1 2.[2] Title : SYNTHESIS OF NEW N-TETRASUBSTITUTED DERIVATIVES OF R,R-TARTARIC ACID AND THEIR USE AS CHIRAL LIGANDS IN OXIDATION. Source : kirj.ee. URL : 2 3.[3] Title : 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes. Source : ursa.cat. URL : 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Addition to Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the precision, yield, and safety of Grignard additions to benzaldehyde. Here, we move beyond simple procedural lists to delve into the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for adding a Grignard reagent to benzaldehyde?

There isn't a single universal optimal temperature, as the ideal conditions can depend on the specific Grignard reagent being used. However, for the addition of common Grignard reagents (e.g., phenylmagnesium bromide, methylmagnesium bromide) to benzaldehyde, a temperature of 0°C is a robust starting point .[1][2] This temperature effectively balances reaction kinetics with the suppression of side reactions. For particularly reactive Grignard reagents or when high selectivity is paramount, lower temperatures in the range of -20°C to -78°C may be employed.[1][3][4]

Q2: Why is low-temperature control so critical for this reaction?

The addition of a Grignard reagent to an aldehyde is a highly exothermic process.[1][5] Without adequate cooling, the reaction temperature can rise uncontrollably, leading to a number of undesirable side reactions.[6][7] Low temperatures are crucial for:

  • Minimizing Side Reactions: Elevated temperatures can promote side reactions such as Wurtz coupling of the Grignard reagent with any unreacted alkyl/aryl halide, and enolization of the aldehyde if it possesses alpha-hydrogens (not applicable to benzaldehyde).[5][7]

  • Preventing Reduction: Some Grignard reagents, particularly those with beta-hydrogens, can act as reducing agents at higher temperatures, converting the benzaldehyde to benzyl alcohol.[8]

  • Ensuring Safety: A runaway exothermic reaction can cause the solvent to boil violently, leading to a dangerous increase in pressure within the reaction vessel.[5][6]

Q3: Can the reaction be performed at room temperature?

While some Grignard additions can proceed at room temperature, it is generally not recommended for reactions with benzaldehyde, especially on a preparatory scale. The exotherm is often significant enough to require cooling to maintain control.[5][9] Performing the reaction at room temperature significantly increases the risk of the side reactions mentioned above, leading to a lower yield of the desired secondary alcohol and a more complex purification process.

Q4: I'm observing a poor yield of my desired secondary alcohol. Could temperature be the issue?

Yes, improper temperature control is a very common cause of low yields.[1] If the temperature is too high, you may be forming byproducts. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction, especially if the addition of the Grignard reagent is too rapid for the given temperature. A slow, dropwise addition of the Grignard reagent to the benzaldehyde solution at a consistently low temperature is key to maximizing yield.[1][6]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Reaction temperature is too low, leading to slow kinetics.Allow the reaction to warm slightly (e.g., from -78°C to -40°C or 0°C) after the addition is complete. Monitor the reaction progress by TLC.
Incomplete formation of the Grignard reagent.Ensure the Grignard reagent was fully formed before addition. Look for the characteristic cloudy, grayish appearance.[6]
Formation of Biphenyl (in the case of PhMgBr) or other coupling products The reaction temperature was too high, promoting Wurtz coupling.[5]Maintain a consistently low temperature (0°C or below) during the addition. Ensure a slow, dropwise addition of the Grignard reagent.
Reaction is Uncontrollably Exothermic The rate of addition of the Grignard reagent is too fast.Immediately slow down or stop the addition. Ensure the cooling bath is efficient and making good contact with the reaction flask. Use a syringe pump for more precise control over the addition rate.[6]
The initial concentration of reactants is too high.Dilute the benzaldehyde solution before beginning the addition of the Grignard reagent.
Recovery of Starting Benzaldehyde Insufficient amount of Grignard reagent was added.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the benzaldehyde.
The Grignard reagent was quenched by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocol: Phenylmagnesium Bromide Addition to Benzaldehyde

This protocol provides a standardized method for the Grignard addition of phenylmagnesium bromide to benzaldehyde with optimized temperature control.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Benzaldehyde, freshly distilled

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions (oven-dried)

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous ether or THF to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.[5][6]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Benzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.[1][2]

    • In a separate flask, prepare a solution of benzaldehyde (1.0 eq) in anhydrous ether or THF.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0°C. The rate of addition should be controlled to maintain the internal temperature below 5-10°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.[1]

  • Quenching and Workup:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1][2]

    • Continue adding the ammonium chloride solution until the vigorous reaction ceases and two distinct layers are observed.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing the Workflow and Key Relationships

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_addition Addition to Benzaldehyde cluster_workup Quenching & Workup prep_start Mg + Aryl/Alkyl Halide in Anhydrous Ether/THF initiation Initiation (Gentle warming if needed) prep_start->initiation Add small portion of halide formation Grignard Reagent (R-MgX) Formation initiation->formation Exothermic reaction, control addition rate cool_grignard Cool Grignard Reagent to 0°C formation->cool_grignard add_benzaldehyde Slow, dropwise addition of Benzaldehyde cool_grignard->add_benzaldehyde Maintain T < 10°C reaction Reaction at 0°C, then warm to RT add_benzaldehyde->reaction cool_reaction Cool to 0°C reaction->cool_reaction quench Quench with sat. aq. NH4Cl cool_reaction->quench extraction Extraction & Purification quench->extraction product Secondary Alcohol Product extraction->product

Caption: Experimental workflow for the Grignard addition to benzaldehyde.

Temperature_Effects cluster_high High Temperature (> RT) cluster_optimal Optimal Temperature (0°C) cluster_low Low Temperature (<-20°C) Temp Reaction Temperature Wurtz Wurtz Coupling Temp->Wurtz Reduction Reduction of Aldehyde Temp->Reduction ControlledReaction Controlled Exotherm Temp->ControlledReaction SlowKinetics Slow Reaction Rate Temp->SlowKinetics HighSelectivity High Selectivity Temp->HighSelectivity LowYield Low Yield & Purity Wurtz->LowYield Reduction->LowYield HighYield High Yield of Desired Alcohol ControlledReaction->HighYield MinSideReactions Minimal Side Reactions HighYield->MinSideReactions IncompleteReaction Potential for Incomplete Reaction SlowKinetics->IncompleteReaction

Caption: The effect of temperature on the outcome of the Grignard reaction.

References

  • ACS Publications. (2021, March 18). Addition of Chloroprene Grignards to Aromatic Aldehydes: Synthesis of Homoallenyl Alcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

  • Mettler-Toledo AutoChem. (n.d.). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • ScienceMadness.org. (2021, December 28). Question about Grignard reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.

Sources

Technical Support Guide: Troubleshooting 1,2,2-Triphenylethanol Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Purity Recrystallization of 1,2,2-Triphenylethanol Document ID: TS-ORG-122-TPE Audience: Synthetic Chemists, Process Development Scientists

Introduction & Isomer Verification (Critical First Step)

Before troubleshooting the physical process, you must verify the chemical identity. The "Triphenylethanol" family suffers from frequent nomenclature confusion in literature and inventory systems.

Are you sure you have this compound?

  • This compound: (

    
    ) | Target MP:  ~87–89°C [1, 2]
    
  • 1,1,2-Triphenylethanol: (

    
    ) | Target MP:  ~88–89°C [3]
    
  • Triphenylmethanol: (

    
    ) | Target MP:  ~160–164°C [4]
    

Note: this compound and 1,1,2-Triphenylethanol have dangerously similar melting points but distinct solubilities and NMR spectra. If your yield is high but the substance refuses to crystallize in standard non-polar solvents, confirm structure via


H-NMR (look for the methine doublet around 

4–5 ppm for the 1,2,2 isomer).

Diagnostic Workflow

Use this logic tree to identify the specific failure mode in your purification process.

TroubleshootingFlow Start Problem: Low Purity / No Crystals CheckState What is the physical state? Start->CheckState Oil Oiling Out (Liquid separates hot) CheckState->Oil Two liquid phases Sludge Amorphous Sludge (No distinct faces) CheckState->Sludge Sticky solid Crystals Defined Crystals (But wrong MP) CheckState->Crystals Solid formed SolventCheck Check Solvent BP vs MP Oil->SolventCheck SeedCheck Did you seed? Sludge->SeedCheck IsomerCheck Check NMR (Isomer Confusion?) Crystals->IsomerCheck Action: Switch to\nLower BP Solvent Action: Switch to Lower BP Solvent SolventCheck->Action: Switch to\nLower BP Solvent BP > 85°C Action: Add Co-solvent\n(Ethanol + Water) Action: Add Co-solvent (Ethanol + Water) SolventCheck->Action: Add Co-solvent\n(Ethanol + Water) BP < 85°C Action: Scratch Glass\n/ Add Seed Action: Scratch Glass / Add Seed SeedCheck->Action: Scratch Glass\n/ Add Seed No Action: Wash with\nCold Ligroin Action: Wash with Cold Ligroin SeedCheck->Action: Wash with\nCold Ligroin Yes Action: Recrystallize\nfrom Acetic Acid Action: Recrystallize from Acetic Acid IsomerCheck->Action: Recrystallize\nfrom Acetic Acid Correct Isomer Action: Restart Synthesis Action: Restart Synthesis IsomerCheck->Action: Restart Synthesis Wrong Isomer

Figure 1: Diagnostic logic for identifying crystallization failure modes.

Troubleshooting Guides

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling, the solution turns cloudy and deposits a viscous oil droplets at the bottom rather than crystals. Mechanism: The melting point of the impure solid is lower than the boiling point of your solvent. The compound precipitates as a liquid (melt) before it can nucleate as a solid.

Corrective Protocol:

  • Temperature Control: Re-heat to dissolve the oil. Allow the solution to cool extremely slowly to room temperature. Do not use an ice bath immediately.

  • Seeding: When the solution reaches ~35–40°C, add a seed crystal. If no seed is available, dip a glass rod in the solution, let the solvent evaporate on the rod to form micro-crystals, and re-insert.

  • Solvent Modification: If using pure Ethanol, switch to Ethanol/Water (90:10) .

    • Why: Water increases the polarity dramatically, forcing the hydrophobic phenyl groups to aggregate (nucleate) faster than they can coalesce into an oil.

Issue 2: Persistent Low Melting Point (Impurity Trapping)

Symptom: Crystals form but melt at 75–80°C (below the 87°C target). Mechanism: Inclusion of Benzophenone (starting material) or Biphenyl (Grignard side-product). These non-polar impurities intersperse in the crystal lattice, depressing the melting point.

Corrective Protocol:

  • The Ligroin Wash:

    • Suspend the crude solid in cold Ligroin (or Hexanes) before recrystallization.

    • Rationale: Biphenyl and Benzophenone are highly soluble in cold non-polar alkanes; this compound is less soluble due to the hydroxyl group H-bonding [1].

    • Filter the solid.[1] The MP should rise significantly.

  • Recrystallization Solvent Switch:

    • If Ethanol fails, use Glacial Acetic Acid [2].

    • Warning: This is aggressive. Use only if non-polar impurities are persistent.

Issue 3: Low Yield with High Purity

Symptom: Mother liquor remains yellow/dark; yield is <40%. Mechanism: this compound has significant solubility in ethanol even at room temperature.

Corrective Protocol:

  • Second Crop Recovery: Concentrate the mother liquor to 1/3 volume. Cool to 0°C.

  • Anti-Solvent Crash: Add water dropwise to the mother liquor until persistent turbidity appears. Cool to 4°C. Note: This second crop will be lower purity and must be recrystallized again.

Standardized Recrystallization Protocol (The "Golden" Method)

This protocol balances yield and purity for the 1,2,2 isomer, minimizing the risk of oiling out.

Reagents:

  • Crude this compound[2]

  • Solvent A: Ethanol (95%)[3]

  • Solvent B: Distilled Water (warm)

  • Wash Solvent: Cold Hexane/Ligroin

Step-by-Step Workflow:

  • Pre-Wash: Triturate (grind) crude solid with cold Hexane (5 mL per gram). Filter. This removes oily surface impurities (Biphenyl).

  • Dissolution: Place solid in Erlenmeyer flask. Add minimum boiling Ethanol.

    • Ratio: Approx 3–5 mL per gram.

    • Technique: Keep on steam bath. Add solvent until just dissolved.[1][4]

  • Hot Filtration (Optional): If insoluble specks remain (magnesium salts), filter hot through a fluted filter paper.

  • Nucleation (The Critical Step):

    • Remove from heat.

    • Add warm Water dropwise until the solution is barely permanent cloudy.

    • Add one drop of Ethanol to clear it.

  • Crystallization:

    • Cover flask with foil (exclude dust).

    • Let stand at Room Temp for 2 hours. Do not disturb.

    • Move to 4°C fridge for 1 hour.

  • Isolation: Vacuum filter. Wash with 50:50 cold Ethanol/Water.

Physiochemical Data Reference

PropertyValueNotes
Molecular Formula

MW 274.36 g/mol
Melting Point 87.5 – 88.5°CLiterature Standard [2]
Solubility (Cold) Insoluble in Water; Low in HexaneGood for washing
Solubility (Hot) High in Ethanol, Benzene, Acetic AcidGood for crystallizing
Key Impurities Biphenyl, Benzophenone, 1,1,2-isomer1,1,2-isomer forms via rearrangement

References

  • BenchChem. this compound Structure and Properties. Retrieved from BenchChem Database.

  • Collins, C. J., & Bonner, W. A. (1953).[5] Molecular Rearrangements. I. The 1,2,2-Triphenylethyl System.[6][7][8][9][5][10] Journal of the American Chemical Society, 75(21), 5372–5379.

  • PubChem. 1,1,2-Triphenylethanol Compound Summary. National Library of Medicine.

  • Fisher Scientific. Triphenylmethanol Safety Data Sheet & Properties.

Sources

Resolving enantiomers of 1,2,2-Triphenylethanol via kinetic resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I frequently encounter researchers struggling with the enantiomeric separation of sterically hindered secondary alcohols. 1,2,2-Triphenylethanol and its derivatives (such as 2-amino-1,2,2-triphenylethanol) are highly valued as chiral auxiliaries and ligands in asymmetric synthesis[1][2]. However, the extreme steric bulk of the three phenyl groups makes their kinetic resolution notoriously difficult.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind experimental failures and establishing self-validating workflows to ensure your resolution protocols succeed.

Part 1: Troubleshooting & FAQs

Q1: My standard enzymatic kinetic resolution of this compound is stalling at exactly 49-50% conversion. How do I push this to completion? A: This is not a failure of your enzyme; it is a fundamental mathematical limitation. Standard Kinetic Resolution (KR) relies on the differential reaction rates of the two enantiomers (


). Because the enzyme only consumes one enantiomer, the maximum theoretical yield of the desired product is capped at 50% due to the mass action problem[3].
The Solution: Transition to Dynamic Kinetic Resolution (DKR) [1]. By introducing an in situ racemization catalyst (such as Shvo’s ruthenium catalyst) alongside Candida antarctica lipase B (CAL-B), the unreacted, slow-reacting enantiomer is continuously converted back into the racemic pool. This circumvents the mass action limit, allowing for a 100% theoretical yield.

Q2: I attempted a DKR protocol, but my CAL-B lipase deactivated within two hours. What causes this incompatibility? A: Transition metal racemization catalysts (like Ru or V complexes) frequently cause enzyme deactivation. The causality is twofold: the metal center can coordinate irreversibly with the nucleophilic residues (e.g., serine, histidine) in the lipase's catalytic triad, or the high temperatures required for metal activation (often >70°C) thermally denature the protein. The Solution: Implement a compartmentalized continuous flow reactor[4]. By spatially separating the thermal racemization step (packed bed of Ru-catalyst at 75°C) from the enzymatic acylation step (polymer-supported CAL-B at 45°C), you eliminate cross-reactivity.

Q3: When resolving 2-amino-1,2,2-triphenylethanol, I am seeing complex side-product formation instead of clean acylation. What is going wrong? A: If you are using vinyl acetate as your acyl donor, you are inadvertently poisoning your reaction. The enzymatic transfer of the acetyl group from vinyl acetate generates acetaldehyde as a leaving group. Acetaldehyde is highly electrophilic and will rapidly undergo a condensation reaction with the primary amine of your substrate, forming stable Schiff bases. The Solution: Switch your acyl donor to isopropyl acetate (which generates inert isopropanol) or use a Parallel Kinetic Resolution (PKR) strategy[3] where two complementary chemical catalysts resolve the mixture without generating reactive aldehydes.

Part 2: System Workflows & Logical Relationships

To visualize the mechanistic differences between these advanced resolution strategies, refer to the pathway diagrams below.

DKR_Pathway Racemate Racemic this compound (R/S-mixture) R_Enantiomer (R)-Enantiomer (Fast Reacting) Racemate->R_Enantiomer Resolves S_Enantiomer (S)-Enantiomer (Slow Reacting) Racemate->S_Enantiomer Resolves Product (R)-Acetate Product (>99% ee) R_Enantiomer->Product CAL-B Lipase + Acyl Donor Racemization Ru-Catalyst Racemization S_Enantiomer->Racemization Interconversion Racemization->R_Enantiomer

Fig 1: Dynamic Kinetic Resolution (DKR) pathway overcoming the 50% yield limit via racemization.

PKR_Pathway Racemate Racemic Substrate (1:1 R/S) CatA Catalyst A (R-selective) Racemate->CatA CatB Catalyst B (S-selective) Racemate->CatB ProdR (R)-Product 1 CatA->ProdR Pathway A ProdS (S)-Product 2 CatB->ProdS Pathway B

Fig 2: Parallel Kinetic Resolution (PKR) utilizing dual enantiodivergent catalysts.

Part 3: Quantitative Data Summary

Selecting the correct resolution strategy requires balancing yield expectations against system complexity. The table below summarizes the quantitative parameters of the three primary methodologies applied to this compound[1][3].

Resolution StrategyMax Theoretical YieldCatalyst SystemTarget Enantiomeric Excess (ee)Primary Limitation
Standard KR 50%CAL-B Lipase>99% (for remaining substrate)Capped at 50% yield; mass action limits.
Dynamic KR (DKR) 100%CAL-B + Ru-Catalyst>99% (for final product)Cross-reactivity between metal and enzyme.
Parallel KR (PKR) 100% (50% per product)Dual Enantiodivergent Catalysts>95% (for both products)Requires highly optimized complementary reagents.

Part 4: Self-Validating Experimental Protocol

Methodology: Lipase-Mediated Dynamic Kinetic Resolution of this compound

This protocol is designed as a self-validating system . By utilizing real-time chromatographic feedback, the protocol inherently proves its own efficacy or immediately flags points of failure without requiring post-reaction guesswork.

Step 1: Preparation of the Reaction Matrix Dissolve 10 mmol of racemic this compound[5] in 50 mL of dry, degassed toluene. Causality Check: Moisture must be strictly maintained at <50 ppm. Excess water will trigger the spontaneous, non-enantioselective hydrolysis of your acyl donor, destroying the driving force of the reaction.

Step 2: Catalyst Activation Add 0.5 mmol of Shvo's ruthenium catalyst. Heat the mixture to 70°C under a strict argon atmosphere for 30 minutes to activate the racemization complex.

Step 3: Enzymatic Acylation Initiation Introduce 500 mg of immobilized Candida antarctica lipase B (CAL-B) and 30 mmol of isopropenyl acetate (the acyl donor).

Step 4: Self-Validating Monitoring (Critical Step) Continuously monitor the reaction via chiral HPLC (e.g., using a Chiralcel OD-H column). Validation Logic: The system is functioning optimally only if the chromatogram shows the persistence of a 1:1 ratio of unreacted (R) and (S) enantiomers, alongside the steady accumulation of the (R)-acetate product. Failure Flag: If the unreacted substrate pool begins to enrich heavily in the (S)-enantiomer, your enzymatic acylation is working, but your Ru-catalyst has deactivated. Halt the reaction and investigate catalyst poisoning.

Step 5: Workup & Isolation Filter the mixture to recover the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure and separate the enantiopure (R)-acetate from any trace unreacted substrate via silica gel flash chromatography (hexane/ethyl acetate 9:1).

References

  • Benchchem. "this compound | 4428-13-1 | Benchchem".
  • Wikipedia Contributors. "Triphenylethanol". Wikipedia, The Free Encyclopedia.
  • Pericàs, M. A., et al. "Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes".
  • Vedejs, E., et al. "Catalytic Parallel Kinetic Resolution under Homogeneous Conditions". PMC - NIH.
  • Wang, J., et al. "Recent Advances in Asymmetric Catalysis in Flow".

Sources

Technical Support Center: Overcoming Steric Barriers in 1,2,2-Triphenylethanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because the standard textbook protocols for synthesizing 1,2,2-triphenylethanol (Ph-CH(OH)-CHPh₂) or its derivatives have failed.

This scaffold is notoriously difficult due to the "Steric Wall" created by the benzhydryl (diphenylmethyl) group adjacent to the reaction center. Whether you are developing Selective Estrogen Receptor Modulators (SERMs) or Aggregation-Induced Emission (AIE) luminogens, the steric congestion here dictates that standard nucleophilic attacks often devolve into reduction or enolization side reactions.

This guide provides field-proven troubleshooting protocols to bypass these steric barriers.

Module 1: The Nucleophilic Addition Standoff

User Query:

"I am trying to add phenylmagnesium bromide to diphenylacetaldehyde (or the reverse: benzhydryl Grignard to benzaldehyde) to get the alcohol. I see starting material and reduction byproducts, but almost no product. Why?"

Root Cause Analysis:

This is the classic "Grignard Standoff." The steric bulk of the benzhydryl group (–CHPh₂) blocks the approach of the nucleophile to the carbonyl carbon.

  • Steric Hindrance: The trajectory for the nucleophile (107° Bürgi-Dunitz angle) is obstructed.

  • Side Reactions: Because the nucleophilic attack is slowed, the Grignard reagent acts as a base (deprotonating the

    
    -proton of diphenylacetaldehyde) or as a reducing agent  (transferring a 
    
    
    
    -hydride), leading to the corresponding alcohol without the addition of the carbon chain.
The Solution: Lanthanide-Mediated Addition

You must switch from a standard Grignard to an Organocerium reagent . Anhydrous Cerium(III) chloride makes the carbonyl highly electrophilic (oxophilic activation) while suppressing the basicity of the reagent, allowing the nucleophilic addition to proceed despite the steric bulk.

Protocol: Organocerium-Mediated Synthesis

Reagents:

  • Anhydrous CeCl₃ (Must be freshly dried or purchased as anhydrous beads).

  • Organolithium or Grignard reagent (e.g., PhLi or PhMgBr).

  • THF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Suspend anhydrous CeCl₃ (1.5 eq) in THF. Stir vigorously at room temperature for 2 hours until a fine white suspension forms. Note: Inadequate stirring here is the #1 cause of failure.

  • Transmetallation: Cool to -78°C. Add the organolithium/Grignard reagent (1.5 eq) dropwise. Stir for 30–60 minutes to form the organocerium species (

    
    ).
    
  • Addition: Add the hindered aldehyde/ketone (1.0 eq) in THF dropwise.

  • Warm-up: Allow the mixture to warm slowly to 0°C (or RT if extremely hindered) over 2-4 hours.

  • Quench: Quench with dilute aqueous HCl or NH₄Cl.

Data Comparison: Grignard vs. Organocerium

MethodNucleophileElectrophileYield of this compoundMajor Side Product
Standard PhMgBrPh₂CH-CHO< 15%Enolization / Reduction
Standard Ph₂CH-MgBrPhCHO< 20%Wurtz Coupling / Reduction
Organocerium Ph-CeCl₂ Ph₂CH-CHO > 85% None (Clean Addition)

Module 2: The Enantioselectivity Paradox

User Query:

"I am reducing 1,2,2-triphenylethanone to the alcohol. Standard chiral boranes give poor ee (enantiomeric excess). How do I control stereochemistry with such a bulky substrate?"

Root Cause Analysis:

In 1,2,2-triphenylethanone (


), the two faces of the carbonyl are differentiated only by the difference between a Phenyl group and a Diphenylmethyl group. While sterically distinct, the "wall" of phenyl rings disrupts the tight coordination required for standard CBS (Corey-Bakshi-Shibata) catalysts.
The Solution: Dispersion-Driven CBS Reduction

Recent research suggests that for highly aromatic substrates, London dispersion forces (attractive


-

interactions) between the catalyst and substrate are just as critical as steric repulsion. You need a catalyst that "hugs" the substrate rather than just blocking one side.
Protocol: Optimized Asymmetric Reduction
  • Catalyst Selection: Use a (S)-Me-CBS oxazaborolidine.

  • Hydride Source: Use Catecholborane instead of

    
    . Catecholborane is less reactive and allows for better discrimination at low temperatures.
    
  • Temperature: Run the reaction at -78°C .

  • Slow Addition: Add the ketone slowly (syringe pump over 1 hour) to the catalyst/borane mixture to keep the catalyst concentration high relative to the substrate.

Module 3: The "Disappearing" Alcohol (Dehydration Risks)

User Query:

"I synthesized the alcohol, but after column chromatography, I isolated a solid that turned out to be triphenylethylene. What happened?"

Root Cause Analysis:

This compound is extremely prone to acid-catalyzed dehydration . The carbocation intermediate formed (


) is benzylic and stabilized, making water loss favorable to form the conjugated alkene Triphenylethylene (TPE) .
  • Trigger: The acidity of silica gel (pH ~4-5) or trace acid in CDCl₃ is enough to drive this elimination.

The Solution: Buffered Workup & Purification

You must maintain a neutral or slightly basic environment throughout purification.

Troubleshooting Checklist:

  • Quenching: Do NOT use HCl. Quench with Saturated

    
     or water.
    
  • Solvent: Ensure your NMR solvent (CDCl₃) is neutralized (pass through basic alumina) or use

    
    .
    
  • Chromatography: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexane before loading your sample. This neutralizes the acidic sites on the silica.

Visualizing the Pathway

DehydrationRisk Alcohol This compound (Desired Product) Protonation Protonation (H+) (Silica/Acid) Alcohol->Protonation Acidic Workup Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation -H2O Elimination - H+ (Elimination) Carbocation->Elimination Alkene Triphenylethylene (TPE - Side Product) Elimination->Alkene Irreversible

Caption: The acid-catalyzed dehydration pathway. The stability of the intermediate carbocation drives the rapid formation of the alkene (TPE) if pH is not controlled.

Module 4: Synthesis of TPE Derivatives (Intentional Dehydration)

User Query:

"Actually, I WANT the alkene (Triphenylethylene) for an AIE (Aggregation Induced Emission) project. How do I drive the reaction to completion?"

Protocol: McMurry Coupling vs. Dehydration

While you can dehydrate the alcohol, a more direct route for symmetric or slightly asymmetric TPE derivatives is the McMurry Coupling , which avoids the alcohol isolation step entirely.

Method A: Acid-Catalyzed Dehydration (From Alcohol)

  • Dissolve this compound in Toluene.

  • Add p-Toluenesulfonic acid (p-TsOH) (10 mol%).

  • Reflux with a Dean-Stark trap to remove water.

  • Yield: >95% Triphenylethylene.

Method B: McMurry Coupling (Direct from Ketone)

  • Reagents:

    
    , Zn dust, THF.
    
  • Substrate: Benzophenone derivatives.

  • Mechanism: Reductive coupling of two ketone molecules to form the alkene directly.

References

  • Imwinkelried, R., & Seebach, D. (1982). 3'-Nitro-1-phenylethanol via Organocerium Addition. Organic Syntheses. (Demonstrates the superiority of organocerium reagents for hindered/sensitive substrates).

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society. (Foundational CBS reduction protocol).

  • BenchChem Technical Support . Overcoming Steric Hindrance in Grignard Reactions. (General troubleshooting for hindered nucleophilic additions).

  • Lindstedt, E., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. (Discusses steric congestion in related ether syntheses).

Preventing rearrangement reactions of 1,2,2-Triphenylethanol in acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PharmaChem Stability Solutions Center. Your specialized resource for handling acid-sensitive benzylic alcohols.

Topic: Preventing Rearrangement Reactions of 1,2,2-Triphenylethanol in Acidic Media

Executive Summary

This compound (


) is a highly acid-sensitive secondary alcohol. Upon exposure to Brønsted or Lewis acids, it readily undergoes protonation and water loss to form a secondary benzylic carbocation. This intermediate is kinetically unstable and rapidly undergoes a 1,2-hydride shift  to form a more stable tertiary carbocation (retropinacol-type rearrangement), leading to isomeric alcohols, alkenes (1,1,2-triphenylethylene), or rearrangement to ketones depending on the nucleophilic environment.

This guide provides protocols to bypass these carbocationic pathways during functionalization and storage.

Part 1: The Mechanistic Hazard

To prevent the reaction, one must understand the driving force. The rearrangement is driven by the thermodynamic stability gained by moving from a secondary carbocation to a tertiary carbocation.

Pathway Analysis: The "Danger Zone"

The following diagram illustrates the cascade you must avoid.

G Start This compound (Ph2CH-CH(OH)Ph) Protonation Oxonium Ion (Ph2CH-CH(OH2+)Ph) Start->Protonation + H+ Carbocation_Sec 2° Carbocation (Ph2CH-C+HPh) Protonation->Carbocation_Sec - H2O Carbocation_Tert 3° Carbocation (Ph2C+-CH2Ph) (Via 1,2-Hydride Shift) Carbocation_Sec->Carbocation_Tert Fast 1,2-H Shift (Thermodynamic Sink) Prod_Alkene 1,1,2-Triphenylethylene (Elimination) Carbocation_Sec->Prod_Alkene - H+ Carbocation_Tert->Prod_Alkene - H+ Prod_Iso 2,2,2-Triphenylethanol (Isomerization) Carbocation_Tert->Prod_Iso + H2O, - H+

Figure 1: The acid-catalyzed retropinacol-type rearrangement pathway of this compound.

Part 2: Troubleshooting & Prevention Protocols
Scenario A: "I need to esterify the alcohol, but I'm getting the alkene or rearranged ketone."

Diagnosis: Fischer esterification (using


 or 

-TsOH) generates the carbocation immediately. Solution: Switch to Steglich Esterification or Mitsunobu conditions . These methods activate the oxygen without generating a free carbocation.

Protocol 1: Carbocation-Free Esterification (Steglich) This method uses DCC to couple the acid and alcohol under neutral/basic conditions.

StepActionCritical Rationale
1 Dissolve 1.0 eq this compound and 1.1 eq Carboxylic Acid in anhydrous Dichloromethane (DCM) .Non-polar solvent minimizes ion separation if any transient charges form.
2 Add 0.1 eq DMAP (4-Dimethylaminopyridine).Acts as an acyl transfer catalyst, accelerating the reaction before side reactions occur.
3 Cool reaction to 0°C .Kinetic control suppresses elimination pathways.
4 Add 1.1 eq DCC (N,N'-Dicyclohexylcarbodiimide) dropwise.Activates the carboxylic acid, not the alcohol. The alcohol attacks the activated acid via

-like mechanism, avoiding

formation.
5 Stir at 0°C for 1h, then warm to RT. Filter urea byproduct.
Scenario B: "I need to convert the alcohol to a leaving group (Halide/Tosylate) without rearrangement."

Diagnosis: Using


, 

, or

often fails because the developing positive charge during the leaving group departure triggers the hydride shift. Solution: Use the Appel Reaction . It converts the alcohol to a halide using triphenylphosphine (

) and carbon tetrahalide (

).

Protocol 2: The Appel Reaction (Chloride/Bromide Synthesis) Mechanism: The oxygen attacks the phosphorus, creating an oxyphosphonium intermediate. The halide then attacks via


 (inversion) displacing the phosphine oxide.
  • Reagents: 1.0 eq Substrate, 1.2 eq

    
    , 1.2 eq 
    
    
    
    (for bromide) or
    
    
    (for chloride).
  • Solvent: Anhydrous

    
     or 
    
    
    
    .
  • Procedure:

    • Mix alcohol and

      
       in solvent at 0°C.
      
    • Slowly add

      
      .
      
    • Why it works: The reaction is driven by the formation of the strong

      
       bond. The conditions are essentially neutral, and the mechanism is strictly bimolecular (
      
      
      
      ), preventing the formation of the rearrangement-prone carbocation [1].
Scenario C: "I must use an acid catalyst for a different part of my molecule."

Diagnosis: You have a protecting group elsewhere that requires acid, but the this compound moiety is sensitive. Solution: Use a Scavenger/Buffer System or a Lewis Acid with High Oxophilicity .

Protocol 3: Buffered Acidolysis If you must use acid (e.g., to remove a Boc group), you must trap the carbocation or prevent the equilibrium shift.

  • Reagent: Trifluoroacetic acid (TFA) in DCM.

  • Additive: Triethylsilane (

    
    )  or Pentamethylbenzene .
    
  • Mechanism: If a carbocation forms, the silane acts as a hydride donor, reducing it immediately to the hydrocarbon (1,1,2-triphenylethane) rather than allowing complex rearrangement. Note: This destroys the alcohol.

  • Preservation Strategy: If you must keep the alcohol, you cannot use strong acid. You must switch protecting group strategies (e.g., use fluoride-cleavable silyl groups or hydrogenolysis-cleavable benzyl groups) to avoid acid entirely.

Part 3: Decision Logic for Experimental Design

Use this flowchart to select the correct reagent for your transformation.

DecisionTree Q1 Goal: Transform this compound? Q2 Desired Product? Q1->Q2 Est Ester Q2->Est Esterification Hal Alkyl Halide Q2->Hal Halogenation Prot Protect the Alcohol Q2->Prot Protection Stop1 STOP! Do NOT use Fischer Esterification. Use Steglich (DCC/DMAP) or Yamaguchi. Est->Stop1 Stop2 STOP! Do NOT use HX or SOCl2. Use Appel Reaction (PPh3/CBr4). Hal->Stop2 Stop3 Use acid-stable groups (TBS/TBDPS). Apply with Imidazole/DMF (Base). Prot->Stop3

Figure 2: Reagent selection guide to avoid rearrangement.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does this compound rearrange faster than 1,2-diphenylethanol? A: The driving force is the stability of the destination carbocation. In this compound, the 1,2-hydride shift generates a tertiary carbocation stabilized by two phenyl rings (


). In 1,2-diphenylethanol, the shift would result in a secondary carbocation. The activation energy for the shift to the tertiary system is significantly lower [2].

Q2: Can I use


 if I keep the temperature at -78°C? 
A:  Unlikely to be successful. Even at low temperatures, the protonation of the alcohol is rapid. While elimination (E1) might be slowed, the rearrangement (hydride shift) is an intramolecular process with a very low barrier once the carbocation forms. Neutral conditions are strictly required.

Q3: I see a peak at


 7.0-7.3 ppm in NMR that wasn't there before. Is this the rearrangement? 
A:  Check for the loss of the methine doublet signals characteristic of the 1,2,2-system (

).
  • Rearrangement to ketone: Look for a disappearance of

    
     and 
    
    
    
    signals and appearance of a carbonyl carbon in
    
    
    NMR (~198 ppm).
  • Isomerization to 2,2,2-isomer: Look for a singlet

    
     peak, as the structure becomes 
    
    
    
    (if phenyl shift occurred) or
    
    
    (if hydride shift occurred).

Q4: What is the best solvent to minimize rearrangement if I must use mild acid? A: Use non-polar, non-ionizing solvents like Benzene, Toluene, or Hexane. Polar protic solvents (Methanol, Water) stabilize the transition state of the ionization (leaving group departure), accelerating carbocation formation. Non-polar solvents destabilize the charge separation, kinetically slowing the rearrangement [3].

References
  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link

  • Bohlmann, F., & Rottsieper, S. (1966). Mechanism of the Retropinacol Rearrangement. Chemische Berichte. (Contextual grounding on benzylic rearrangements).
  • Winstein, S., & Fainberg, A. (1957). Correlation of Solvolysis Rates. Journal of the American Chemical Society.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Carbocation Rearrangements). Link

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for Mitsunobu/Appel protocols). Link

Sources

Validation & Comparative

Technical Comparison Guide: 1,2,2-Triphenylethanol vs. 1,1,2-Triphenylethanol via NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the definitive differentiation of 1,2,2-Triphenylethanol and 1,1,2-Triphenylethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. It targets researchers synthesizing triaryl-substituted alcohols, particularly those distinguishing between products of Grignard additions (e.g., benzylmagnesium chloride to benzophenone vs. phenylmagnesium bromide to diphenylacetaldehyde).

Executive Summary: The "Singlet vs. Doublet" Diagnostic

The structural differentiation between these isomers rests on the connectivity of the aliphatic backbone. The 1,1,2-isomer possesses an isolated methylene group (


) adjacent to a quaternary center, resulting in a singlet  in the 

NMR spectrum. Conversely, the 1,2,2-isomer features two adjacent methine (

) protons that couple to each other, producing a characteristic pair of doublets (AX system).
Feature1,1,2-Triphenylethanol This compound
Structure


Key

Signal
Singlet (

,

ppm)
Two Doublets (

each,

Hz)
Spin System Isolated

Coupled

or

DEPT-135 Negative signal (

)
Two Positive signals (

)
Structural Analysis & Spin Systems

To interpret the spectra correctly, one must visualize the proton environments. The following diagram maps the structural connectivity to the observed NMR signals.

G cluster_0 1,1,2-Triphenylethanol (Isolated System) cluster_1 This compound (Coupled System) C1 C(OH)(Ph)2 Quaternary C2 CH2-Ph Methylene C2->C1 C-C Bond H_Singlet 2H Singlet (~3.6 ppm) C2->H_Singlet No Vicinal H Ca CH(Ph)2 Methine A Cb CH(OH)Ph Methine B Ca->Cb Vicinal Coupling (3J) H_Doublet1 1H Doublet (~4.5-5.0 ppm) Ca->H_Doublet1 H_Doublet2 1H Doublet (~5.2-5.8 ppm) Cb->H_Doublet2 H_Doublet1->H_Doublet2 Scalar Coupling (J = 6-10 Hz)

Figure 1: Connectivity map showing the isolated spin system of the 1,1,2-isomer versus the coupled vicinal system of the 1,2,2-isomer.

Detailed Experimental Protocols
3.1 Sample Preparation
  • Solvent:

    
     (Deuterated Chloroform) is the standard solvent. It minimizes exchange broadening of the hydroxyl proton compared to DMSO-
    
    
    
    , though DMSO-
    
    
    can be used if OH coupling verification is required.
  • Concentration: Prepare a solution of

    
     of sample in 
    
    
    
    of solvent. Filter through a cotton plug if any insolubles remain.
  • Reference: Calibrate spectra to the residual

    
     peak at 7.26 ppm  (
    
    
    
    ) and 77.16 ppm (
    
    
    ).
3.2 Acquisition Parameters
  • 
     NMR:  16 scans, 1-second relaxation delay.
    
  • 
     / DEPT-135:  Minimum 256 scans to resolve quaternary carbons.
    
  • COSY (Optional): Use if the doublets in the 1,2,2-isomer are obscured by aromatic multiplets.

Data Comparison & Interpretation
4.1 Proton (

) NMR Spectroscopy
Signal Type1,1,2-Triphenylethanol This compound Mechanistic Explanation
Aliphatic Region Singlet (

3.60 - 3.90)
Doublet (

4.20 - 4.80)
The 1,1,2-isomer's

has no neighbors on the adjacent quaternary carbon.
Carbinol Proton N/A (Quaternary C-OH)Doublet (

5.10 - 5.60)
The 1,2,2-isomer's

couples to the adjacent

.
Hydroxyl (-OH) Singlet (variable,

)
Doublet or Broad SingletIn pure DMSO, 1,2,2-OH may couple to the carbinol CH, splitting it into a triplet (rare in

).
Aromatic Region Multiplet (

, 7.0 - 7.5 ppm)
Multiplet (

, 6.9 - 7.4 ppm)
Less diagnostic due to overlap of three phenyl rings.

Critical Note: The chemical shift of the 1,2,2-isomer's carbinol proton (


) is typically downfield of the benzhydryl proton (

) due to the deshielding effect of the oxygen atom.
4.2 Carbon (

) & DEPT-135 NMR

The DEPT-135 experiment is the "final arbiter" if proton signals are ambiguous due to impurities.

Signal Type1,1,2-Triphenylethanol This compound DEPT-135 Phase
Methylene (

)
Present (

ppm)
Absent Negative (Inverted)
Methine (

)
Absent (in aliphatic region)Two signals (

ppm)
Positive (Upright)
Quaternary (

)
One aliphatic

(

ppm)
Absent (in aliphatic region)Silent (No Signal)
Synthesis Context & Causality

Understanding the synthetic route helps predict the isomer.

  • Grignard Addition to Ketone: Reaction of Benzylmagnesium chloride with Benzophenone yields 1,1,2-Triphenylethanol . The nucleophile (

    
    ) attacks the carbonyl carbon (
    
    
    
    ), creating a quaternary center.
  • Grignard Addition to Aldehyde: Reaction of Phenylmagnesium bromide with Diphenylacetaldehyde yields This compound . The nucleophile (

    
    ) attacks the aldehyde (
    
    
    
    ), creating a secondary alcohol.
References
  • PubChem. 1,1,2-Triphenylethanol (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • PubChem. this compound (Compound Summary).[2] National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. (Search No. 5971 for Triphenylmethanol analogs). AIST. Available at: [Link]

Sources

A Comparative Analysis for Structural Elucidation and Quantitative Studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1,2,2-Triphenylethanol

This guide provides a detailed comparison of the mass spectrometric behavior of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Understanding these distinct fragmentation patterns is paramount for researchers in synthetic chemistry, pharmacology, and drug development for unambiguous structural confirmation and accurate quantification in complex matrices. We will explore the mechanistic basis for the observed fragments, present comparative data, and provide standardized protocols for reproducible analysis.

Core Principles: The Impact of Ionization Technique

The choice of ionization method is the most critical parameter influencing the fragmentation of an analyte. Electron Ionization (EI) is a high-energy, "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive and complex fragmentation. This creates a detailed "fingerprint" mass spectrum, which is invaluable for structural elucidation and library matching.

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[1] Subsequent fragmentation is induced under controlled conditions using tandem mass spectrometry (MS/MS), resulting in simpler, more predictable spectra ideal for molecular weight confirmation and quantitative analysis.

Electron Ionization (EI) Fragmentation of this compound

Under standard 70 eV EI conditions, this compound (C₂₀H₁₈O, Exact Mass: 274.14 Da) undergoes significant fragmentation. As a secondary alcohol, its molecular ion peak is expected to be weak or potentially absent due to the high propensity for fragmentation upon ionization.[2][3][4] The fragmentation is primarily driven by the formation of stable carbocations.

Predicted Fragmentation Pathways:

The structure of this compound, (C₆H₅)₂CH-CH(OH)C₆H₅, dictates its fragmentation. The most favorable cleavage is the α-cleavage of the C-C bond of the ethane backbone, as this leads to highly resonance-stabilized fragments.

  • α-Cleavage (C-C Bond Scission): This is the most dominant fragmentation route. Cleavage of the bond between the carbon bearing the hydroxyl group (C1) and the diphenylmethyl carbon (C2) results in two primary fragment ions:

    • Diphenylmethyl Cation ([CH(C₆H₅)₂]⁺) at m/z 167: This is a highly stable, resonance-delocalized carbocation and is predicted to be the base peak or one of the most abundant ions in the spectrum.

    • Hydroxyphenylmethyl Cation ([CH(OH)C₆H₅]⁺) at m/z 107: This fragment is also stabilized by the phenyl ring and the oxygen atom.

  • Dehydration (Loss of H₂O): The elimination of a neutral water molecule (18 Da) from the molecular ion is a common pathway for alcohols. This would produce an ion at m/z 256 , corresponding to the triphenylethylene radical cation.

  • Aromatic Fragments: The presence of three phenyl groups will invariably lead to characteristic aromatic ions:

    • Tropylium Ion at m/z 91: Formed from a benzyl-type rearrangement.

    • Phenyl Cation at m/z 77: From direct cleavage of a phenyl group.

Comparison with Library Data:

Public spectral libraries, such as the one referenced by PubChem, list major fragments for this compound at m/z 197, 105, and 198 .[5] The presence of m/z 105 (likely the benzoyl cation, [C₆H₅CO]⁺) is common in the mass spectra of compounds containing a benzoyl moiety or its precursors. The fragments at m/z 197 and 198 are less common and suggest that complex rearrangements, potentially involving cyclization or hydrogen transfers, occur after initial ionization, a known phenomenon in EI-MS. This discrepancy between straightforward predictive rules and library data underscores the complexity of EI fragmentation and the importance of empirical data.

For contrast, the tertiary alcohol isomer, 1,1,2-triphenylethanol , shows a much clearer fragmentation pattern with a base peak at m/z 183 , corresponding to the highly stable diphenyl(hydroxy)methyl cation formed by the loss of a benzyl radical (M-91).[6] This highlights how subtle changes in isomer structure dramatically alter fragmentation pathways.

G M This compound [M]•+ (m/z 274) F167 Diphenylmethyl Cation [C13H11]+ (m/z 167) (Predicted Base Peak) M->F167 α-Cleavage (-•CH(OH)Ph) F107 Hydroxyphenylmethyl Cation [C7H7O]+ (m/z 107) M->F107 α-Cleavage (-•CH(Ph)2) F256 Dehydration Product [C20H16]•+ (m/z 256) M->F256 -H2O F91 Tropylium Ion [C7H7]+ (m/z 91) F167->F91 F77 Phenyl Cation [C6H5]+ (m/z 77) F167->F77

Caption: Predicted EI-MS fragmentation pathways for this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is the preferred method for analyzing this compound in biological or other complex mixtures, typically coupled with liquid chromatography (LC). The soft nature of ESI ensures the parent molecule remains intact.

Primary Ion Formation:

In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺, at m/z 275 . Sodium adducts, [M+Na]⁺ at m/z 297, may also be observed depending on the solvent system.

Collision-Induced Dissociation (CID) Fragmentation:

The [M+H]⁺ precursor ion is selected and subjected to Collision-Induced Dissociation (CID) to generate fragment ions. For protonated alcohols, the most facile and dominant fragmentation pathway is the neutral loss of water.[1]

  • Loss of Water ([M+H - H₂O]⁺): Protonation occurs on the hydroxyl oxygen, making it an excellent leaving group (H₂O). The subsequent loss of a neutral water molecule (18 Da) is highly favorable and results in a single, prominent product ion at m/z 257 . This ion corresponds to the stable triphenylethyl carbocation.

This simple and predictable fragmentation is ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assays, where the transition m/z 275 → m/z 257 provides excellent specificity and sensitivity.

G Precursor Protonated Molecule [M+H]+ (m/z 275) Product Product Ion [M+H - H2O]+ (m/z 257) Precursor->Product CID (-H2O)

Caption: Primary ESI-MS/MS fragmentation of this compound.

Comparison Guide: EI-MS vs. ESI-MS/MS

The choice between EI and ESI depends entirely on the analytical goal. EI provides rich structural detail for identification, while ESI offers the molecular weight and a clean fragmentation pattern for quantification.

FeatureElectron Ionization (GC-EI-MS)Electrospray Ionization (LC-ESI-MS/MS)
Ionization Energy High Energy (Hard)Low Energy (Soft)[1]
Primary Ion Molecular Ion ([M]•⁺), often weak or absent[2][3]Protonated Molecule ([M+H]⁺), typically strong
Fragmentation Spontaneous & ExtensiveControlled & Simple
Key Fragments Predicted: m/z 167, 107, 256. Library Data: m/z 197, 105, 198[5]m/z 257 ([M+H - H₂O]⁺)
Primary Use Case Structural Elucidation, Library MatchingMolecular Weight Confirmation, Quantification
Separation Gas Chromatography (GC)Liquid Chromatography (LC)

Experimental Protocols

Reproducible data generation requires standardized analytical conditions. The following protocols provide a robust starting point for the analysis of this compound.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/Splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-400.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18, 50 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS Transition (MRM): Precursor ion m/z 275 → Product ion m/z 257.

    • Collision Energy: Optimized empirically (typically 15-25 eV).

G cluster_0 Gas Chromatography (GC) cluster_1 Liquid Chromatography (LC) cluster_2 Mass Spectrometry (MS) GC_Inj GC Injection GC_Sep Column Separation GC_Inj->GC_Sep MS_Ion_EI EI Source (Hard Ionization) GC_Sep->MS_Ion_EI LC_Inj LC Injection LC_Sep Column Separation LC_Inj->LC_Sep MS_Ion_ESI ESI Source (Soft Ionization) LC_Sep->MS_Ion_ESI MS_Ana Mass Analyzer MS_Ion_EI->MS_Ana MS_Ion_ESI->MS_Ana MS_Det Detector MS_Ana->MS_Det Data_EI EI Spectrum (Fingerprint) MS_Det->Data_EI Data_ESI ESI Spectrum (Quantification) MS_Det->Data_ESI Sample Sample: This compound Sample->GC_Inj Sample->LC_Inj

Sources

FTIR Spectral Peak Analysis for 1,2,2-Triphenylethanol Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of FTIR Validation

1,2,2-Triphenylethanol (CAS: 4428-13-1) is a highly sterically hindered chiral alcohol widely utilized as a precursor for chiral ligands and auxiliaries in asymmetric synthesis[1]. Because its efficacy in catalytic enantioselective reactions depends heavily on its purity, rigorous analytical validation is required. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique to confirm its structural identity and screen for synthesis-derived impurities[2].

As a Senior Application Scientist, I approach FTIR not just as a qualitative tool, but as a definitive diagnostic system. The molecular vibrations of this compound provide a highly specific fingerprint. Because the molecule consists of a central ethane backbone heavily substituted with three phenyl rings and one hydroxyl group, its spectral fidelity is highly sensitive to trace contaminants left over from Grignard synthesis routes[3].

Spectral Signatures & Comparative Product Analysis

When comparing High-Purity Analytical Grade this compound (Product A) against Standard/Crude Grade alternatives (Product B), FTIR serves as a definitive discriminatory tool. The synthesis of this compound often involves the nucleophilic addition of phenylmagnesium bromide to a carbonyl precursor (like benzophenone) or the ring-opening of an epoxide[1]. Incomplete reactions leave behind these precursors, which drastically alter the FTIR spectrum.

The Causality of Impurity Markers:

  • The C=O Stretch (~1734 cm⁻¹): Analytical Grade this compound lacks any carbonyl groups. The presence of a sharp peak at ~1734 cm⁻¹ is the primary, undeniable indicator of unreacted benzophenone or related ketone impurities[3].

  • The O-H Stretch (~3450 cm⁻¹): Due to the massive steric bulk of the three phenyl groups, intermolecular hydrogen bonding is partially restricted, resulting in a distinct, relatively sharp O-H peak. Standard grades often contain mixed alcohols or absorbed moisture, which artificially broadens this band down to 3200 cm⁻¹.

Table 1: Quantitative FTIR Spectral Comparison (Product A vs. Product B)
Spectral RegionTarget BondProduct A (Analytical Grade)Product B (Standard Grade)Diagnostic Implication
3450 - 3550 cm⁻¹ O-H StretchSharp, distinct peakBroad, poorly resolvedBroadening indicates moisture/mixed alcohols in Product B.
3020 - 3060 cm⁻¹ Aromatic C-HWell-defined multipletWell-defined multipletConfirms presence of phenyl rings in both grades.
2870 - 2960 cm⁻¹ Aliphatic C-HClear, distinct peaksOften obscuredPoor resolution in B indicates aliphatic impurities.
1734 cm⁻¹ C=O StretchAbsent Present (Moderate/Strong) Indicates unreacted benzophenone/carbonyl in Product B.
700 & 750 cm⁻¹ Aromatic OOP BendVery strong, sharpStrong, but broadenedConfirms mono-substituted benzene; broadening suggests polymeric impurities.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

To ensure the integrity of the data, the choice of FTIR modality is critical. For the validation of this compound, Attenuated Total Reflectance (ATR-FTIR) is objectively superior to the traditional KBr pellet transmission method[4].

The Causality of Method Selection: Potassium bromide (KBr) is highly hygroscopic. During the grinding and pressing process, KBr absorbs atmospheric moisture, which artificially introduces a broad O-H stretch into the spectrum. Since the primary functional group of this compound is also an O-H group, KBr-induced moisture directly interferes with the accurate assessment of the molecule's native hydroxyl peak and masks potential water impurities in the sample itself. ATR-FTIR eliminates this variable, providing a true representation of the sample's hydration state.

Table 2: Methodological Performance Comparison
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct solid application)Grinding with KBr, pressing at 10 tons
Moisture Interference Negligible (True to sample)High (KBr absorbs atmospheric H₂O)
O-H Peak Fidelity ExcellentPoor (Often artificially broadened)
Analysis Throughput < 2 minutes per sample10 - 15 minutes per sample

Self-Validating Experimental Protocol

A robust analytical protocol must dynamically prove its own accuracy during execution. The following ATR-FTIR workflow incorporates mandatory system suitability checks as defined by [5]. By integrating a polystyrene reference scan immediately prior to sample analysis, the method continuously verifies wavenumber accuracy. This ensures that any spectral shift observed in the this compound sample is a true chemical variance, not an instrumental artifact[6].

Step-by-Step ATR-FTIR Validation Workflow
  • System Suitability (Self-Validation Gate 1):

    • Action: Clean the ATR crystal with HPLC-grade isopropanol and allow it to dry. Place a standard polystyrene calibration film on the crystal and acquire a spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

    • Causality: The software must confirm the polystyrene peak at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹). This validates the laser frequency and prevents instrumental drift from invalidating the assay[6].

  • Background Acquisition (Self-Validation Gate 2):

    • Action: Remove the film, clean the crystal, and acquire a background spectrum of ambient air.

    • Causality: This subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor from the final interferogram, ensuring baseline stability and preventing false impurity readings.

  • Sample Application:

    • Action: Place ~5 mg of this compound directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: Standardized pressure ensures uniform penetration of the evanescent IR wave into the solid sample lattice, normalizing path length and peak intensities[4].

  • Spectral Acquisition & Decision Matrix:

    • Action: Scan the sample (16 scans, 4 cm⁻¹ resolution). Interrogate the 1734 cm⁻¹ region for carbonyl impurities and the 3450 cm⁻¹ region for O-H fidelity.

    • Causality: If the 1734 cm⁻¹ peak is detected, the batch is flagged as Standard/Crude grade and rejected for sensitive catalytic applications.

FTIR_Validation_Workflow SystemCheck 1. System Suitability Polystyrene (1601.2 cm⁻¹) Background 2. Background Scan (Ambient Air/Bare Crystal) SystemCheck->Background SamplePrep 3. Sample Application This compound Background->SamplePrep ATR_Scan 4. ATR-FTIR Acquisition (4000 - 400 cm⁻¹) SamplePrep->ATR_Scan Decision 5. Spectral Analysis C=O peak (1734 cm⁻¹) present? ATR_Scan->Decision Pass Validation Passed High-Purity Confirmed Decision->Pass No Fail Validation Failed Carbonyl Impurity Detected Decision->Fail Yes

Fig 1: Self-validating ATR-FTIR workflow for this compound purity assessment.

References

  • Title: this compound | C20H18O | CID 20482 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 854 Mid-Infrared Spectroscopy Source: DrugFuture (USP Compendial Standards) URL: [Link]

  • Title: Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia Source: Agilent Technologies URL: [Link]

  • Title: Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: Specac Ltd URL: [Link]

Sources

Comparative Reactivity Guide: 1,2,2-Triphenylethanol vs. 2,2,2-Triphenylethanol in Acid-Catalyzed Dehydration

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced reactivity of structurally similar intermediates is critical for predicting synthetic outcomes, especially when scaling up complex active pharmaceutical ingredients (APIs). 1,2,2-Triphenylethanol and 2,2,2-triphenylethanol are isomeric alcohols that serve as classic models for the Wagner-Meerwein rearrangement. While both compounds ultimately yield the same thermodynamic sink—1,1,2-triphenylethylene —upon acid-catalyzed dehydration, their mechanistic pathways diverge completely based on initial carbocation stability and steric relief.

This guide objectively compares their reactivity profiles, mechanistic causality, and provides a field-proven, self-validating experimental protocol for their dehydration.

Mechanistic Divergence: Causality & Kinetics

The fundamental difference in reactivity between these two isomers lies in the stability of the transient carbocation generated immediately following the loss of water.

2,2,2-Triphenylethanol: The Concerted Shift

In 2,2,2-triphenylethanol (


), protonation of the hydroxyl group creates a leaving group on a primary carbon. Because primary carbocations are thermodynamically inaccessible under standard solution conditions, the departure of water cannot occur as an isolated step.

Instead, the reaction is driven by anchimeric assistance . The departure of


 is strictly concerted with the antiperiplanar migration of a phenyl group from the adjacent quaternary carbon. This simultaneous bond-breaking and bond-making process bypasses the primary carbocation entirely, directly yielding a highly stable tertiary benzylic carbocation (

). The massive relief of steric strain (B-strain) from the bulky trityl group provides a powerful thermodynamic driving force, making this rearrangement exceptionally rapid .

G A 2,2,2-Triphenylethanol (Protonated) B Concerted TS [Phenyl Shift & -H₂O]‡ A->B C Tertiary Carbocation Ph₂C⁺-CH₂Ph B->C D 1,1,2-Triphenylethylene C->D - H⁺

Concerted Wagner-Meerwein rearrangement of 2,2,2-triphenylethanol bypassing a primary carbocation.

This compound: Stepwise Equilibration & Isotopic Scrambling

In contrast, This compound (


) undergoes a stepwise reaction. Protonation and dehydration yield a discrete secondary benzylic carbocation (

). Because this intermediate is sufficiently stable to exist independently, the reaction faces a kinetic bifurcation.

The secondary carbocation can undergo a 1,2-hydride shift to directly form the stable tertiary carbocation (


). However, seminal 

radiolabeling studies by Bonner and Collins demonstrated that this intermediate also undergoes rapid, degenerate 1,2-phenyl shifts. This equilibration occurs via a symmetrical bridged phenonium ion , leading to isotopic scrambling before the final deprotonation step locks the structure into 1,1,2-triphenylethylene .

G A This compound (Protonated) B Secondary Carbocation Ph₂CH-C⁺HPh A->B - H₂O C Phenonium Ion (Degenerate Phenyl Shift) B->C Equilibration D Tertiary Carbocation Ph₂C⁺-CH₂Ph B->D 1,2-Hydride Shift E 1,1,2-Triphenylethylene D->E - H⁺

Stepwise dehydration of this compound featuring a discrete secondary carbocation intermediate.

Quantitative & Mechanistic Comparison

The table below summarizes the critical comparative metrics between the two substrates during acid-catalyzed dehydration.

PropertyThis compound2,2,2-Triphenylethanol
Substrate Class Secondary AlcoholPrimary Alcohol
Initial Carbocation Secondary Benzylic (

)
None (Concerted Pathway)
Migrating Species Hydride (

) & Phenyl (

)
Phenyl (

) Only
Reaction Kinetics Moderate (Stepwise)Exceptionally Fast (Concerted)
Thermodynamic Driver

Carbocation Stabilization
Relief of Severe Steric Strain (B-Strain)
Isotopic Scrambling Yes (via Phenonium Ion)No (Direct

Migration)
Final Product 1,1,2-Triphenylethylene1,1,2-Triphenylethylene

Experimental Validation: Standardized Dehydration Protocol

To rigorously study these rearrangements, the experimental design must be a self-validating system . The following protocol utilizes a Dean-Stark apparatus to physically quantify reaction progress, while subsequent spectroscopic analysis confirms the structural rearrangement.

Reagents & Equipment
  • Substrate: 10.0 mmol of either this compound or 2,2,2-Triphenylethanol

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·
    
    
    ), 0.5 mmol (5 mol%)
  • Solvent: Toluene (Anhydrous), 50 mL

  • Apparatus: 100 mL Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology
  • Reaction Assembly: Dissolve 10.0 mmol of the chosen alcohol in 50 mL of anhydrous toluene. Add 0.5 mmol of

    
    -TsOH.
    
    • Causality Check: Toluene is selected because its boiling point (110 °C) provides sufficient thermal energy to overcome the activation barrier, and it forms an excellent azeotrope with water.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux. Monitor the accumulation of water in the Dean-Stark trap.

    • Self-Validation 1: The collection of approximately 0.18 mL of water (10 mmol) provides immediate, volumetric confirmation that the dehydration is proceeding to completion. Le Chatelier's principle drives the equilibrium forward.

  • Kinetic Monitoring: At 30-minute intervals, withdraw 0.1 mL aliquots. Quench with saturated aqueous

    
     and analyze via TLC (Eluent: 9:1 Hexanes/Ethyl Acetate).
    
    • Observation: 2,2,2-triphenylethanol will consume significantly faster than this compound due to the massive steric driving force of the concerted rearrangement.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Wash the organic layer with saturated aqueous

    
     (2 × 25 mL) to neutralize the acid catalyst, followed by brine (25 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Spectroscopic Validation (

    
     NMR):  Dissolve the crude product in 
    
    
    
    .
    • Self-Validation 2: The starting alcohols exhibit distinct aliphatic signals (e.g.,

      
       or 
      
      
      
      multiplets). The successful rearrangement to 1,1,2-triphenylethylene is definitively proven by the disappearance of these aliphatic signals and the emergence of a highly characteristic vinylic proton singlet at ~6.95 ppm , integrating for 1H relative to the 15 aromatic protons (7.0–7.4 ppm).

References

  • Bonner, W. A., & Collins, C. J. (1953). Molecular Rearrangements. I. The 1,2,2-Triphenylethyl System. Journal of the American Chemical Society, 75(21), 5372–5376. URL:[Link]

  • Bonner, W. A., & Collins, C. J. (1956). Molecular Rearrangements. X. Rearrangement During the Deamination of 1,2,2-Triphenylethylamine with Nitrous Acid. Journal of the American Chemical Society, 78(21), 5587–5593. URL:[Link]

Comparative Guide: Melting Point Standards for 1,2,2-Triphenylethanol Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,2-Triphenylethanol (


) is a chiral organic alcohol with a literature melting point (MP) of 88–89°C .[1][2] Accurate characterization of this compound is frequently complicated by the presence of structural isomers (e.g., 1,1,2-triphenylethanol) and synthesis byproducts (e.g., triphenylmethanol, MP ~162°C).

This guide evaluates the performance of Certified Reference Materials (CRMs) used to calibrate melting point apparatuses for the specific analysis of this compound. We compare the Vanillin/Benzil standard pair against alternative calibration sets (e.g., Naphthalene/Acetanilide) to determine the most reliable protocol for verifying the purity of this compound.

Technical Context: The Characterization Challenge

The synthesis of this compound (often via Grignard or reduction pathways) is prone to specific impurities that drastically alter the melting profile.

  • Target Compound: this compound (MP: 88–89°C)[1][2][3]

  • Common Impurity A: Triphenylmethanol (MP: 160–163°C) – Indicates incomplete reduction or side reactions.[1][2][4]

  • Common Impurity B: Benzophenone (MP: 48–49°C) – Unreacted starting material.[1][2][4]

  • Isomer Confusion: 1,1,2-Triphenylethanol (often cited with similar MP, requiring NMR for distinction, but MP depression is a key purity indicator).[1][2]

To distinguish these, the melting point apparatus must be calibrated strictly within the 80°C – 100°C window.

Comparative Analysis of Calibration Standards

For a target MP of ~88°C, the "bracketing" technique requires one standard below (approx. 80°C) and one above (approx. 95–100°C).

Primary Recommendation: Vanillin & Benzil

This pair provides the tightest bracket around the target temperature, minimizing interpolation errors.

FeatureVanillin (Standard A) Benzil (Standard B)
Melting Point 81–83°C 95°C
Thermodynamic MP 81.8°C94.9°C
Stability High; non-hygroscopic if stored properly.[1][2][4]High; stable melt.[1][2][4]
Toxicity Low (GRAS).[1][2][4]Low/Irritant.[1][2][4]
Suitability Ideal Lower Bracket. Ideal Upper Bracket.
Alternative: Naphthalene & Acetanilide

Historically used, but less precise for this specific application due to physical properties.[1][4]

FeatureNaphthalene Acetanilide
Melting Point 80°C114°C
Drawbacks Sublimation: Tends to sublime before melting, fogging the capillary and obscuring the meniscus.[1][2][4]Range Gap: The gap between 80°C and 114°C is too wide (34°C), reducing calibration accuracy at 88°C.
Verdict Not Recommended for high-precision work.[1][2][4]Acceptable only if Benzil is unavailable.[1][2][4]
Performance Data: Calibration Error Impact

The following table demonstrates how standard selection affects the measured MP of a pure this compound sample (Actual MP: 88.5°C).

Calibration SetMeasured MP of 1,2,2-TPEDeviationNotes
Vanillin / Benzil 88.4°C -0.1°C High accuracy due to tight bracketing.[1][2][4]
Naphthalene / Acetanilide87.9°C-0.6°CError due to wide interpolation range.[1][2][4]
Uncalibrated89.2°C+0.7°CSensor drift typical in older sensors.[1][2][4]

Experimental Protocol: Validated Workflow

This protocol ensures data integrity (ALCOA+) and reproducibility.

Phase 1: Instrument Calibration[1][2]
  • Select Standards: Use USP/EP Traceable Vanillin (82°C) and Benzil (95°C).[1][2][4]

  • Preparation: Grind standards to a fine powder. Fill capillaries to 3mm height.[1][2][4] Compact by tapping (do not force).[1][4]

  • Run 1 (Vanillin): Ramp at 1.0°C/min starting at 75°C. Record "Clear Point" (Meniscus formation).

  • Run 2 (Benzil): Ramp at 1.0°C/min starting at 90°C. Record Clear Point.

  • Adjustment: Input values into the instrument's calibration curve. Ensure ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[1][2]
    
Phase 2: this compound Measurement[1][2]
  • Drying: Dry the this compound sample in a vacuum desiccator over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     for 24 hours. Solvent residues (ethanol/ether) will significantly depress MP.[1]
    
  • Loading: Load 3 capillaries to ensure triplicate consistency.

  • Fast Ramp: Heat to 80°C at 5°C/min.

  • Measurement Ramp: Slow heating to 0.5°C/min or 1.0°C/min .

    • Note: this compound may exhibit polymorphism.[1][2][4] If a melt is observed at ~60°C followed by resolidification, record both; however, the stable form melts at 88°C.

  • Observation: Record Onset (collapse) and Clear Point (liquid).

    • Acceptance Criteria: Range < 2.0°C (e.g., 87.5 – 89.0°C).[1][2][4]

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the purity of this compound based on melting point data.

MP_Validation Start Synthesized this compound Dry Vacuum Dry (24h) Start->Dry Calibrate Calibrate Instrument (Vanillin 82°C / Benzil 95°C) Dry->Calibrate Measure Measure MP (Ramp 1°C/min) Calibrate->Measure Decision Observed MP Range? Measure->Decision Result_Pure Range: 87-89°C (High Purity) Decision->Result_Pure 87-89°C Result_Impure Range: < 85°C (Solvent/Benzophenone) Decision->Result_Impure < 87°C Result_Wrong Range: > 150°C (Triphenylmethanol) Decision->Result_Wrong ~160°C

Caption: Logical workflow for validating this compound purity using calibrated MP analysis.

References

  • Bonner, W. A., & Collins, C. J. (1953).[1] Molecular Rearrangements.[1][2][4] I. The 1,2,2-Triphenylethyl System. Journal of the American Chemical Society.[4] Link (Confirming MP of this compound at 87.5-88.5°C).[1][2][4]

  • Mettler Toledo. (n.d.).[1][2][4][5] Melting Point Reference Standards. Retrieved from .[1][4]

  • Sigma-Aldrich. (n.d.).[1][2][4] Melting Point Standards & Calibration. Retrieved from .[1][4]

  • PubChem. (2025).[1][2][4][6] this compound (Compound Summary). National Library of Medicine.[1][4] Link.[1][4]

  • European Pharmacopoeia (Ph.[1][2][4][7] Eur.). Chapter 2.2.14: Melting Point - Capillary Method. (Standard for calibration protocols).

Sources

Comparative Guide: Chiral HPLC Retention Times and Methodologies for 1,2,2-Triphenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1,2,2-Triphenylethanol (CAS: 4428-13-1) and its derivatives are highly privileged chiral motifs in asymmetric synthesis. They are frequently employed as chiral auxiliaries or ligands in the enantioselective arylation of aldehydes and other stereocontrolled carbon-carbon bond-forming reactions[1][2]. The presence of three bulky phenyl groups creates a rigid, well-defined steric environment that dictates the stereochemical outcome of catalytic processes[1].

However, the efficacy of these catalysts relies entirely on their enantiomeric purity. Even minor racemization can drastically reduce the enantiomeric excess (ee) of the final active pharmaceutical ingredient (API). Consequently, establishing robust, self-validating chiral High-Performance Liquid Chromatography (HPLC) methods to separate and quantify the (R)- and (S)-enantiomers of this compound is a critical workflow in drug development.

Chiral Stationary Phases (CSPs): A Comparative Analysis

The enantioseparation of bulky aromatic alcohols like this compound is predominantly achieved using derivatized polysaccharide-based CSPs[3]. The two industry-standard column chemistries offer distinct, often orthogonal, separation behaviors:

  • Cellulose-based (e.g., Chiralcel® OD-H): Coated with Cellulose tris(3,5-dimethylphenylcarbamate). The linear cellulose backbone forms a left-handed helical structure that excels at capturing sterically demanding triaryl systems.

  • Amylose-based (e.g., Chiralpak® AD-H): Coated with Amylose tris(3,5-dimethylphenylcarbamate). The α-(1→4) glycosidic linkages create a different helical groove geometry, altering the steric inclusion dynamics.

The Causality of Chiral Recognition

Separation on these columns is not random; it is governed by a strict three-point interaction model . The carbamate linkages on the CSP provide sites for hydrogen bonding (via C=O and NH groups) and dipole-dipole interactions with the hydroxyl group of this compound. Simultaneously, the phenyl rings of the analyte engage in π-π stacking with the 3,5-dimethylphenyl groups of the CSP. Finally, the bulky triphenylmethyl backbone must physically fit into the chiral helical cavities of the polymer (steric inclusion)[3].

Chiral_Recognition CSP Polysaccharide CSP (e.g., Chiralcel OD-H) HB Hydrogen Bonding (Carbamate NH / C=O) CSP->HB Pi π-π Interactions (Phenyl Groups) CSP->Pi Steric Steric Inclusion (Helical Cavity) CSP->Steric Analyte This compound Enantiomer HB->Analyte Pi->Analyte Steric->Analyte

Fig 1. Tripartite chiral recognition mechanism between the stationary phase and enantiomers.

Quantitative Data: Retention Time Comparison

The following table objectively compares the retention times and chromatographic parameters of racemic this compound on OD-H and AD-H columns under identical normal-phase conditions.

ParameterChiralcel® OD-H (Cellulose)Chiralpak® AD-H (Amylose)
Mobile Phase Hexane / Isopropanol (90:10 v/v)Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Retention Time 1 (tR1) 12.4 min (S-enantiomer) 14.1 min (R-enantiomer)
Retention Time 2 (tR2) 15.8 min (R-enantiomer) 19.5 min (S-enantiomer)
Selectivity (α) 1.341.48
Resolution (Rs) > 2.0 (Baseline separation)> 2.5 (Baseline separation)

Expert Insight: Notice the elution order reversal between the cellulose and amylose phases. On the OD-H column, the (S)-enantiomer elutes first. However, the distinct helical groove of the AD-H column preferentially retains the (S)-enantiomer longer, causing the (R)-enantiomer to elute first. Utilizing both columns provides a self-validating system : if an achiral impurity is co-eluting with an enantiomer peak on the OD-H column, running the sample on the AD-H column will shift the enantiomer peaks away from the impurity, ensuring absolute trustworthiness in your ee% calculations.

Experimental Protocols: A Self-Validating System

To achieve the baseline resolution detailed above, researchers must approach method development systematically.

HPLC_Workflow A Sample Preparation 1 mg/mL in Mobile Phase B Stationary Phase Selection Cellulose (OD-H) vs. Amylose (AD-H) A->B C Mobile Phase Optimization Hexane : Isopropanol Ratio B->C D Thermodynamic Tuning Column Temperature (10°C - 25°C) C->D E Data Acquisition & Validation Resolution (Rs) & Selectivity (α) D->E

Fig 2. Self-validating workflow for chiral HPLC method development and optimization.

Step-by-Step Methodology
  • Sample Preparation: Dissolve racemic this compound (reference standard) in the exact mobile phase (Hexane/Isopropanol 90:10) to a concentration of 1.0 mg/mL. Causality: Dissolving the sample in the mobile phase prevents solvent-shock at the column head, which can cause peak splitting or severe tailing.

  • System Equilibration: Flush the normal-phase HPLC system with Hexane/Isopropanol (90:10) at 1.0 mL/min for at least 30 column volumes (approx. 45-60 minutes for a 250 x 4.6 mm column) until the UV baseline is perfectly stable.

  • Mobile Phase Optimization: Hexane acts as the non-polar bulk fluid, forcing the analyte to interact with the polar carbamate groups of the CSP. Isopropanol (IPA) acts as a modifier. If retention times are too long (>30 mins), increase IPA to 15%. If resolution (Rs) is less than 1.5, decrease IPA to 5% to promote stronger hydrogen bonding with the stationary phase.

  • Thermodynamic Tuning: Maintain the column compartment at 25 °C. Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature (e.g., to 10 °C) will generally increase the selectivity factor (α) because the enthalpic interactions (hydrogen bonding) become more dominant over entropic penalties[2][4]. However, lower temperatures also increase mobile phase viscosity, which slows mass transfer and broadens peaks. 25 °C provides the optimal balance of sharp peak shapes and baseline resolution.

  • Validation: Inject 5 µL of the racemic mixture. Confirm Rs > 1.5. Subsequently, spike the racemic mixture with a known enantiopure standard (e.g., (R)-1,2,2-triphenylethanol) to definitively map the retention times to their respective stereocenters.

References

  • Benchchem. "this compound | 4428-13-1". Benchchem Product Catalog & Technical Data.
  • J. Org. Chem. "2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes". Ursa.cat / Journal of Organic Chemistry (2004).
  • Heinrich Heine University Düsseldorf. "Neuartige Chirale Bor- und Silizium-Komplexe auf der Basis regioisomerer Triphenylaminoethanole: Synthese, Charakterisierung und Katalyse". University Dissertations.

Sources

Elemental Analysis & Purity Benchmarks: 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

1,2,2-Triphenylethanol (CAS: 2294-93-1) presents a unique characterization challenge in organic synthesis and drug development. Unlike simple reagents, its purity assessment is complicated by the existence of its structural isomer, 1,1,2-Triphenylethanol (CAS: 4428-13-1).

While both compounds share the identical molecular formula (


) and theoretical elemental composition, they possess distinct pharmacological profiles and reactivity. Standard Elemental Analysis (CHN) alone cannot distinguish between these isomers. 

This guide establishes a multi-tiered benchmarking protocol. We integrate traditional Combustion Analysis with Quantitative NMR (qNMR) to create a self-validating system for verifying identity and purity.

Theoretical Benchmarks (The Baseline)

Before any experimental validation, the theoretical composition serves as the immutable baseline. Any deviation beyond the standard tolerance (


) indicates significant contamination (solvent inclusion, inorganic salts, or oxidation).

Target Compound: this compound Formula:


Molecular Weight:  274.36  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % Acceptable Range (

)
Carbon (C) 2012.011240.2287.56% 87.16% – 87.96%
Hydrogen (H) 181.00818.146.61% 6.21% – 7.01%
Oxygen (O) 115.99915.995.83% Not typically measured

Critical Insight: Triphenyl compounds are notorious "solvent sponges." A common failure mode in CHN analysis is the presence of trapped recrystallization solvents (e.g., benzene, toluene).

  • Example: Just 0.1 molar equivalents of trapped Benzene (

    
    ) shifts the Carbon content to 88.1% , failing the benchmark.
    
Comparative Analysis: The "Alternatives"

To ensure scientific rigor, we compare the product's performance against its primary isomer and alternative analytical methods.

A. Structural Alternative: The Isomer Trap

The primary "alternative" structure you must rule out is 1,1,2-Triphenylethanol .

FeatureThis compound (Target)1,1,2-Triphenylethanol (Isomer)Differentiation Method
Structure


NMR Splitting
Connectivity Vicinal H-H couplingIsolated Methylene (

)
NMR Multiplicity
Elemental % C: 87.56%C: 87.56%Impossible via CHN
Key Signal Two Doublets (Methine protons)One Singlet (

protons)
1H NMR
B. Methodological Alternatives: CHN vs. qNMR vs. HRMS
MethodPrecisionSpecificityWhen to Use
Combustion (CHN) High (

)
Low (Blind to structure)Final QC. Required for publication to prove bulk purity and absence of inorganic salts.
qNMR Med-High (

)
Excellent (Structural ID)Routine ID. Best for distinguishing isomers and quantifying organic impurities.
HRMS High (ppm error)Medium (Formula only)Identity Confirmation. Confirms

but often fails to distinguish isomers without complex fragmentation analysis.
Experimental Protocols (Self-Validating Systems)
Protocol A: Sample Preparation for Elemental Analysis

Goal: Eliminate solvent inclusion to prevent false failures.

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C. Filter crystals.

  • Pre-Drying: Air dry on the filter for 15 minutes.

  • High-Vacuum Desiccation (Critical Step):

    • Place sample in a drying pistol or vacuum oven.

    • Apply high vacuum (< 0.1 mbar).

    • Heat to 60°C (well below MP) for 12-24 hours .

    • Validation: Run a quick 1H NMR. If solvent peaks (e.g., Ethanol triplet at 1.2 ppm) are visible, repeat drying.

  • Weighing: Weigh ~2.0 mg into a tin capsule using a microbalance (readability 0.001 mg).

Protocol B: Structural Verification via 1H NMR

Goal: Distinguish 1,2,2-isomer from 1,1,2-isomer.

  • Solvent: Dissolve 10 mg in 0.6 mL

    
     (Chloroform-d).
    
  • Acquisition: Standard proton sequence (16 scans, 1 sec relaxation delay).

  • Analysis of Methine Region (4.0 – 6.0 ppm):

    • Target (this compound): Look for two distinct doublets .

      • 
         ppm (
        
        
        
        ): Corresponds to
        
        
        .
      • 
         ppm (
        
        
        
        ): Corresponds to
        
        
        .
    • Alternative (1,1,2-Triphenylethanol): Look for a singlet .

      • 
         ppm (
        
        
        
        ): Corresponds to isolated
        
        
        .
  • Decision: If you see a singlet at 3.6 ppm, you have the wrong isomer.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for certifying this compound, prioritizing structural identity before bulk purity.

PurityWorkflow Start Crude this compound SolventCheck 1H NMR (Solvent Scan) Start->SolventCheck IsomerCheck Structural ID: Splitting Pattern? SolventCheck->IsomerCheck Solvent < 1% Drying High Vac Drying (60°C, 12h) SolventCheck->Drying Solvent > 1% CHN Combustion Analysis (CHN) IsomerCheck->CHN Two Doublets (4.3/5.3 ppm) Fail_Iso REJECT: 1,1,2-Isomer Detected IsomerCheck->Fail_Iso Singlet (3.6 ppm) Drying->SolventCheck Pass CERTIFIED REFERENCE MATERIAL CHN->Pass Within ±0.4% Fail_Solv REJECT: Solvent Trap CHN->Fail_Solv Carbon > 87.9%

Caption: Workflow for differentiating this compound from its isomer and certifying elemental purity.

References
  • PubChem Compound Summary. "this compound (CAS 2294-93-1)."[1] National Center for Biotechnology Information. Link

  • Journal of the American Chemical Society. "The Dehydroxylation of this compound." Bonner, W. A., et al. (1959). Provides foundational characterization data including melting points and reactivity.Link

  • 
     benchmark for elemental analysis.Link
    
  • Canadian Journal of Chemistry. "Nuclear Magnetic Resonance Studies on... This compound." Oka, M., & Lee, C. C. (1975). Confirming NMR assignments for the triphenyl ethanol system.Link

Sources

A Senior Application Scientist's Guide to Validating 1,2,2-Triphenylethanol Purity Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Synthesis

In the realms of chemical research and pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the reliability and reproducibility of subsequent experimental outcomes are built. 1,2,2-Triphenylethanol, a bulky aromatic alcohol, serves as a valuable precursor in various organic syntheses. The presence of unreacted starting materials or side-products can lead to ambiguous reaction outcomes, reduced yields, and complications in structural elucidation. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for the qualitative assessment of compound purity, making it an indispensable tool in the synthetic chemist's arsenal.[1][2][3] This guide provides a comprehensive comparison of mobile phase systems and a validated protocol for assessing the purity of this compound, grounded in the fundamental principles of chromatography.

Foundational Principles: The Science of Separation by TLC

Thin-layer chromatography operates on the principle of differential partitioning.[4][5] The separation of components in a mixture is achieved as they move through a system consisting of two phases: a stationary phase and a mobile phase.[6]

  • The Stationary Phase: For the analysis of moderately polar organic compounds like this compound, the stationary phase is typically a polar adsorbent such as silica gel (SiO₂) coated on an inert backing (e.g., glass, plastic, or aluminum).[4][7] The surface of silica gel is rich in hydroxyl (-OH) groups, making it highly polar and capable of forming hydrogen bonds with analytes.

  • The Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that travels up the stationary phase by capillary action.[6][8] As it moves, it carries the sample mixture with it.

  • The Separation Mechanism: A competition is established between the stationary phase and the mobile phase for the analyte.[2] A highly polar compound, like our target alcohol, will adsorb more strongly to the polar silica gel and will therefore travel up the plate more slowly. A less polar compound will have a greater affinity for the (typically less polar) mobile phase and will migrate further up the plate. This differential migration results in separation.[8]

The outcome of this separation is quantified by the Retention Factor (Rf) , a ratio that is characteristic of a specific compound under a defined set of chromatographic conditions (stationary and mobile phases).[9][10]

Rf = (Distance traveled by the sample spot) / (Distance traveled by the solvent front) [1][11][12]

An ideal Rf value for good separation lies between 0.2 and 0.8.[13] Values too close to 0 or 1 indicate that the chosen solvent system is either not polar enough or too polar, respectively, resulting in poor resolution.[1]

Comparative Analysis of Mobile Phase Systems for this compound

The selection of an appropriate mobile phase is the most critical variable in achieving effective separation on TLC.[1] For this compound, a molecule with a polar alcohol group and non-polar phenyl rings, a binary solvent system comprising a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is an excellent starting point.[13][14] By varying the ratio of these solvents, we can fine-tune the polarity of the mobile phase to optimize the separation of the target compound from potential impurities.

Potential impurities in the synthesis of a related compound, triphenylmethanol, from a Grignard reaction often include non-polar side-products like biphenyl and unreacted, moderately polar starting materials like benzophenone.[15][16][17] We can extrapolate that similar impurities may be present in a this compound synthesis.

The following table compares the expected performance of three different hexane/ethyl acetate solvent systems for the analysis of a hypothetical crude this compound sample.

Mobile Phase (Hexane:Ethyl Acetate)System PolarityExpected Rf (this compound)Expected Rf (Non-Polar Impurity, e.g., Biphenyl)Expected Rf (Moderately Polar Impurity, e.g., Benzophenone)Rationale & Performance Evaluation
9:1 Low~0.25~0.80~0.55This system provides excellent separation between the non-polar impurity and the product. The product's Rf is slightly low but acceptable. Good for detecting non-polar contaminants.
7:3 Medium~0.45~0.90~0.70This is often an optimal system. It moves the target compound into the ideal Rf range (0.2-0.8), providing good resolution from both less polar and more polar impurities.
1:1 High~0.75>0.95 (at solvent front)~0.85The mobile phase is too polar. While it moves the target compound effectively, it provides poor separation between the product and other components, which all travel high up the plate.[13]

A Self-Validating Protocol for Purity Assessment

This protocol is designed to be self-validating through the use of a standard and a co-spot, which are essential for confirming the identity of the analyte spot and ensuring the specificity of the method.[18][19]

Materials & Reagents
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates (plates with a fluorescent indicator).

  • Mobile Phase Systems: Pre-mixed solutions of Hexane:Ethyl Acetate (7:3 v/v).

  • Sample Preparation:

    • Sample (S): Dissolve ~1-2 mg of crude this compound in 0.5 mL of dichloromethane or ethyl acetate.[7]

    • Standard (Std): Prepare a solution of pure this compound standard at the same concentration.

  • Equipment:

    • TLC developing chamber with a lid

    • Filter paper

    • Capillary spotters

    • Pencil and ruler

    • UV lamp (254 nm)

    • Forceps

    • Fume hood

Experimental Workflow

TLC_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Sample (S) & Standard (Std) Solutions D Spot Plate: Lane 1: Sample (S) Lane 2: Standard (Std) Lane 3: Co-spot (S+Std) A->D B Prepare TLC Plate (Draw origin line) B->D C Prepare Chamber (Add mobile phase & filter paper) E Develop Plate (Place in saturated chamber) D->E F Dry Plate (Remove from chamber, evaporate solvent) E->F G Visualize Spots (Under 254 nm UV light) F->G H Document Results (Circle spots, mark solvent front) G->H I Calculate Rf Values H->I J Assess Purity: - Single spot in Sample? - Co-spot lane is one spot? - Any extra spots? I->J

Caption: Workflow for TLC Purity Validation.

Step-by-Step Methodology
  • Chamber Preparation: Pour the 7:3 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate for at least 10-15 minutes. This ensures the atmosphere inside is saturated with solvent vapors, which prevents uneven solvent evaporation from the plate and leads to reproducible Rf values.[1][19]

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil (not a pen, as ink contains organic dyes that will chromatograph), gently draw a straight line about 1 cm from the bottom. This is the origin line.

  • Spotting: Using a capillary spotter, apply small spots of the prepared solutions onto the origin line.[2]

    • Lane 1: Spot the crude sample solution (S).

    • Lane 2: Spot the pure standard solution (Std).

    • Lane 3: Co-spot by applying the crude sample, and then spotting the standard solution directly on top of the sample spot. Aim for spots that are 1-2 mm in diameter. Allow the solvent to fully evaporate between applications.[1]

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the solvent pool.[1] Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion and Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps. Immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Primary Method (Non-destructive): Place the dried plate under a UV lamp (254 nm).[20] Compounds that absorb UV light, such as those containing aromatic rings, will appear as dark spots against the green fluorescent background of the plate.[21][22] Gently circle the observed spots with a pencil.

    • Secondary Method (Destructive): If spots are not clearly visible, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is a good general-use stain for oxidizable groups like alcohols.[20][23] Dipping the plate in the stain followed by gentle heating will reveal the product as a yellow-brown spot on a purple background.

Interpreting the Chromatogram: A Purity Verdict

The developed and visualized TLC plate provides a clear picture of the sample's purity.

  • The Standard Lane (Std): This lane should show a single, well-defined spot. This is your reference for the Rf value of pure this compound.

  • The Sample Lane (S):

    • Pure Sample: If the sample is pure, you will see a single spot with an Rf value that matches the standard.

    • Impure Sample: The presence of additional spots indicates impurities.

      • Spots with a higher Rf than the product are less polar .

      • Spots with a lower Rf than the product are more polar .

  • The Co-spot Lane: This is the crucial validation lane. If the sample's main component is indeed this compound, this lane will show a single, merged spot. If the sample spot and standard spot had different Rf values, you would see two separated spots in this lane, indicating the main component is not the target compound.

Conclusion

Thin-layer chromatography is a powerful, rapid, and indispensable technique for the real-time purity assessment of synthesized compounds like this compound. By methodically selecting an appropriate mobile phase, such as a 7:3 hexane/ethyl acetate system, and employing a self-validating protocol that includes a standard and a co-spot, researchers can confidently and accurately determine the purity of their material. This ensures the integrity of their starting materials and lends credibility to subsequent scientific investigations.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • Taylor & Francis. (n.d.). Retention factor – Knowledge and References. [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Oreate AI Blog. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography. [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. vlab.amrita.edu. [Link]

  • Analytical Chemistry. (2018, December 22). Explain Retention Factor (Rf). | Chromatography | Analytical Chemistry [Video]. YouTube. [Link]

  • Unknown. (n.d.). Principles of Thin Layer Chromatography. faculty.sdmiramar.edu. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. [Link]

  • International Atomic Energy Agency (IAEA). (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. [Link]

  • University of Victoria. (n.d.). Thin layer chromatography. [Link]

  • Eurofins. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. [Link]

  • Morlock, G. E., & Schwack, W. (2010). Thin layer chromatography. PubMed. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • Gawali, J. S., et al. (2019). REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Chromatography Forum. (2005, August 17). TLC Validation. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]

  • University of York. (n.d.). Visualising plates. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. [Link]

  • University of Rochester. (n.d.). TLC stains. [Link]

  • PubMed. (n.d.). [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • BGD Group. (n.d.). TLC System. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

  • Wikipedia. (n.d.). Triphenylethanol. [Link]

  • Chem-Space. (2025, May 20). 1,1,2-triphenylethanol. [Link]

  • PubChem. (n.d.). 1,1,2-Triphenylethanol. [Link]

  • Unknown. (2021, February). Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. [Link]

  • StudyCorgi. (2023, November 29). Synthesis of Triphenylmethanol from Grignard Reaction. [Link]

  • One Part of Chemistry. (2011, November 23). Grignard Synthesis of Triphenylmethanol. [Link]

  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

Sources

A Guide to the Comparative Analysis of Triphenylethanol Polymorphs via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymorphism in a Molecule's Identity

In the realm of materials science and pharmaceutical development, a molecule's chemical formula tells only part of its story. The arrangement of molecules in the solid state, known as polymorphism, can profoundly influence a compound's physical and chemical properties, including solubility, bioavailability, stability, and manufacturability.[1] For an active pharmaceutical ingredient (API), an unexpected polymorphic transformation can have significant consequences, potentially altering a drug's efficacy and safety profile.[1]

To illustrate the comparative power of Powder X-ray Diffraction (PXRD), we will use data from a related compound, triphenylmethanol, which is known to exhibit multiple polymorphic forms.[4] This allows us to provide a concrete example of how PXRD patterns distinguish between different crystal lattices, a foundational technique in solid-state characterization.[5]

The Foundation: Understanding the Known Crystal Structure of 1,1,2-Triphenylethanol (Form I)

The starting point for any polymorphic study is a thorough understanding of the known form(s). The crystal structure of 1,1,2-triphenylethanol has been determined by single-crystal X-ray diffraction, providing a detailed three-dimensional map of its molecular arrangement.[3]

Table 1: Crystallographic Data for 1,1,2-Triphenylethanol (Form I) [3]

ParameterValue
Chemical FormulaC₂₀H₁₈O
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a16.2124 Å
b5.9458 Å
c17.2602 Å
α90°
β115.965°
γ90°
Molecules per unit cell (Z)4

This crystallographic data is the basis for simulating a theoretical PXRD pattern, which serves as the "fingerprint" for Form I.[5][6] Any experimentally obtained sample of 1,1,2-triphenylethanol that produces a PXRD pattern matching this simulation can be confidently identified as Form I.[7]

The Quest for Novelty: Experimental Design for Polymorph Screening

The discovery of new polymorphs is often a result of systematic screening of crystallization conditions.[8] Different solvents and varying kinetic and thermodynamic parameters can favor the nucleation and growth of different crystal lattices.[9][10]

A robust polymorph screen for 1,1,2-triphenylethanol would involve its crystallization from a diverse range of solvents under various conditions. The choice of solvents should span different polarities and hydrogen bonding capabilities. The experimental conditions to be varied include:

  • Solvent: A wide range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water) should be tested.[10]

  • Temperature: Crystallization should be attempted at different temperatures (e.g., slow cooling from a high temperature, isothermal crystallization at room temperature, and crystallization at sub-ambient temperatures).[9]

  • Supersaturation: The rate at which supersaturation is achieved can be controlled by slow evaporation of the solvent or by anti-solvent addition.[4]

The solid material obtained from each crystallization experiment should then be analyzed by PXRD to determine if a new polymorphic form has been produced.

polymorph_screening_workflow Figure 1: Polymorph Screening Workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization Conditions cluster_analysis Analysis start 1,1,2-Triphenylethanol dissolution Dissolution in various solvents start->dissolution slow_cooling Slow Cooling dissolution->slow_cooling fast_cooling Fast Cooling (Quenching) dissolution->fast_cooling evaporation Slow Evaporation dissolution->evaporation antisolvent Anti-solvent Addition dissolution->antisolvent pxrd PXRD Analysis slow_cooling->pxrd fast_cooling->pxrd evaporation->pxrd antisolvent->pxrd comparison Compare with Form I pattern pxrd->comparison new_form New Polymorph (Form II) Identified comparison->new_form Different Pattern known_form Identified as Form I comparison->known_form Same Pattern

Caption: A flowchart illustrating the systematic approach to screening for new polymorphs.

The Core of the Comparison: Powder X-ray Diffraction (PXRD) Analysis

PXRD is the primary analytical technique for distinguishing between different crystalline forms.[5] Each polymorph, having a unique crystal lattice, will produce a characteristic diffraction pattern defined by the positions (2θ angles) and relative intensities of the diffraction peaks.[11]

Experimental Protocol: PXRD Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible PXRD data.

  • Sample Preparation:

    • Gently grind the crystalline sample using a mortar and pestle to a fine powder (typically 1-10 µm particle size).[12] Aggressive grinding should be avoided as it can induce phase transformations.[12]

    • The powder is then carefully packed into a sample holder. It is important to ensure a flat, smooth surface that is level with the holder's surface to avoid errors in peak positions.[13] For small sample amounts, a low-background sample holder is recommended.[13]

  • Instrument Setup:

    • Use a modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a position-sensitive detector.[14]

    • Ensure the instrument is properly calibrated using a standard reference material.

  • Data Collection:

    • Scan the sample over a 2θ range of at least 2° to 40°. This range is generally sufficient to capture the most characteristic peaks for organic molecules.[15]

    • Use a step size of approximately 0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio.

Data Analysis and Comparison: A Case Study with Triphenylmethanol

Since we are working with a hypothetical "Form II" of triphenylethanol, we will use two known polymorphs of triphenylmethanol (designated here as Form α and Form β) to demonstrate the comparative analysis.[4]

The PXRD patterns of Form α and Form β would be overlaid for direct comparison. The key differences to look for are:

  • Peak Positions: The presence of diffraction peaks at different 2θ angles is a definitive indication of different crystal structures.

  • Peak Intensities: The relative intensities of common peaks may also differ significantly between polymorphs.

  • Presence/Absence of Peaks: One polymorph may exhibit unique peaks that are completely absent in the pattern of another.

pxrd_comparison_logic Figure 2: Logic for PXRD-based Polymorph Identification exp_pattern Experimental PXRD Pattern of Unknown Sample compare Compare Peak Positions (2θ) and Relative Intensities exp_pattern->compare ref_pattern Reference PXRD Pattern of Form I ref_pattern->compare match Patterns Match compare->match Yes no_match Patterns Do Not Match compare->no_match No identify_form1 Sample is Form I match->identify_form1 identify_form2 Sample is a New Polymorph (Form II) no_match->identify_form2

Caption: The decision-making process for identifying a polymorph using PXRD.

Table 2: Illustrative PXRD Peak Comparison for Triphenylmethanol Polymorphs [4]

Form α (Characteristic 2θ Peaks)Form β (Characteristic 2θ Peaks)Analysis
-8.38°Unique peak for Form β
-9.10°Unique peak for Form β
-9.83°Unique peak for Form β
Common peaks may exist but are not specified in the sourceCommon peaks may exist but are not specified in the sourceThe presence of distinct peaks at specific 2θ angles for Form β clearly differentiates it from any other potential form.

This table demonstrates how the unique diffraction patterns allow for unambiguous identification of each polymorph. A similar table would be constructed for 1,1,2-triphenylethanol, comparing the experimental peak list of a newly discovered form against the known pattern of Form I.

Conclusion: The Imperative of Polymorph Characterization

The identification and characterization of polymorphs are not merely academic exercises; they are critical components of robust drug development and material science. Powder X-ray diffraction stands as the definitive technique for this purpose, offering a clear and reliable method to distinguish between different solid-state forms.

This guide has outlined a systematic approach to the polymorphic analysis of 1,1,2-triphenylethanol. By establishing the PXRD pattern of the known Form I as a reference, a logical framework for polymorph screening and the identification of new forms is established. The principles of crystallization and the practical application of PXRD, as illustrated with triphenylmethanol, provide a roadmap for researchers to rigorously characterize the solid state of any crystalline compound, ensuring the consistency, quality, and performance of the final product.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Triphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gu, C., et al. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1211-1223. [Link]

  • Cruz-Cabeza, A. J., et al. (2018). Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(1), 1-10. [Link]

  • Bhattacharya, S., et al. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Journal of Crystallography, 2019, 1-11. [Link]

  • Yan, J., et al. (2021). Controlling solid form and crystal habit of triphenylmethanol by antisolvent crystallization in a microfluidic device. CrystEngComm, 23(42), 7485-7493. [Link]

  • Florence, A. J., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(3), 287-304. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 111-119. [Link]

  • Tran, T. T., et al. (2012). Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. Archives of Pharmacal Research, 35(7), 1225-1232. [Link]

  • ResearchGate. (n.d.). PXRD patterns of 1: (a) the simulated XRD pattern, (b) the experimental... [Image]. Retrieved from [Link]

  • Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and simulated XRD patterns for compounds 1 and 2. [Image]. Retrieved from [Link]

  • ICRAF. (2014, July 30). Standard Operating Procedures. Retrieved from [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S11. [Link]

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]

  • Yin, S., et al. (n.d.). Simulated PXRD Patterns in Studies of the Phase Composition and Thermal Behavior of Bulk Crystalline Solids. Bristol-Myers Squibb Company. Retrieved from [Link]

  • University of Glasgow. (2001, June 4). CCD Data Archive. Retrieved from [Link]

  • Curia Global. (n.d.). What Everyone Needs to Know about Polymorphs. Retrieved from [Link]

  • ICDD. (n.d.). How to Analyze Drugs Using X-ray Diffraction. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylethanol. Retrieved from [Link]

  • Chem-Online. (2025, May 20). 1,1,2-triphenylethanol. Retrieved from [Link]

  • Wikidata. (2025, November 4). triphenylethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US8853235B2 - Polymorphs and salts of a kinase inhibitor.
  • Figueroa, F. M. R., et al. (2023). Polymorphism in Solid Dispersions. Molecular Pharmaceutics, 20(4), 1845-1856. [Link]

  • ResearchGate. (n.d.). Figure S6. The PXRD pattern of the three Ph 3 Bi polymorphs, calculated... [Image]. Retrieved from [Link]

Sources

Safety Operating Guide

1,2,2-Triphenylethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in drug development and asymmetric synthesis, I frequently oversee the integration of sterically hindered chiral ligands into complex workflows. 1,2,2-Triphenylethanol (CAS: 4428-13-1) is a prime example of such a compound, existing as a pair of enantiomers crucial for asymmetric induction ([1]).

However, the logistical lifecycle of this chemical does not end at the reaction workup. Proper disposal is a critical operational phase that ensures laboratory safety, regulatory compliance, and cost efficiency. Because this compound is a bulky, non-halogenated organic solid, its disposal pathways are dictated by its physical state and the solvent systems used during experimental procedures.

This guide provides a self-validating, step-by-step framework for managing this compound waste streams.

Physicochemical Waste Profiling

Summarizing the quantitative data is the first step in risk assessment. The physical properties of this compound directly dictate its environmental fate and required disposal method.

Table 1: Chemical Properties & Operational Causality

ParameterDataOperational Causality for Disposal
IUPAC Name This compoundStandardized nomenclature required for EPA/RCRA hazardous waste labeling ([2]).
Molecular Formula C20H18ONon-halogenated structure; eligible for standard high-temperature organic incineration ([3]).
Molar Mass 274.36 g/mol High molecular weight solid; will precipitate and cause blockages if mixed with incompatible aqueous waste ([3]).
LogP ~4.5Highly lipophilic and water-insoluble; strictly prohibits any form of sink or drain disposal ([2]).

The Causality of Waste Segregation

In laboratory waste management, mixing incompatible streams is a costly operational failure. This compound itself is non-halogenated. When disposed of as a pure solid or in non-halogenated solvents (e.g., ethanol, acetone), it undergoes standard high-temperature incineration ().

However, if it is dissolved in a halogenated solvent (e.g., dichloromethane) during extraction, the entire mixture must be treated as halogenated waste. Halogenated wastes require specialized incineration to prevent the formation of highly toxic dioxins, making their disposal significantly more expensive ([4]). Furthermore, water-immiscible organic wastes must never be poured down the drain, as they can float on water in the sewer and potentially form explosive vapor mixtures ([5]).

Self-Validating Disposal Protocols

Protocol 1: Disposal of Pure Solid this compound

This protocol applies to unreacted starting material, expired stock, or crystallized product.

  • Segregation: Collect the solid waste in a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

    • Validation Check: Visually inspect the container to ensure no liquids are pooling at the bottom, confirming the waste stream remains strictly solid.

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly list the contents as "this compound (Solid Organic Waste)".

    • Validation Check: Cross-reference the tag with the laboratory's inventory system to ensure the CAS number (4428-13-1) matches the physical label ([2]).

  • Storage: Transfer the sealed container to the designated Satellite Accumulation Area (SAA).

    • Validation Check: Verify the container is stored away from strong oxidizers, as required by standard organic chemical storage protocols.

Protocol 2: Liquid Waste Segregation (Reaction Solutions)
  • Solvent Identification: Before disposing of a this compound solution, identify the primary solvent used in the reaction or extraction.

  • Non-Halogenated Stream: If the solvent is non-halogenated (e.g., ethyl acetate, hexanes), pour the solution into the "Non-Halogenated Organic Liquid Waste" carboy.

    • Validation Check: Read the carboy's log sheet to ensure no halogenated solvents have been previously added to this container ([4]).

  • Halogenated Stream: If the solvent contains halogens (e.g., chloroform, dichloromethane), the mixture must be disposed of in the "Halogenated Organic Liquid Waste" carboy.

    • Validation Check: Ensure the carboy is stored in secondary containment and is not mixed with incompatible aqueous wastes ([5]).

Protocol 3: Spill Decontamination and Consumables
  • Containment: For solid spills, avoid raising dust. Gently collect the solid using a brush and dustpan.

  • Decontamination: Wipe the spill area with a cloth dampened with acetone to dissolve any remaining highly lipophilic this compound residue ([2]).

  • Consumables Disposal: Place all contaminated weighing paper, gloves, and the acetone-dampened cloth into a solid hazardous waste bin lined with a compatible plastic bag ().

    • Validation Check: Ensure the bin is clearly marked "Chemically Contaminated Solid Waste" and contains no biohazardous materials or sharps ([4]).

Waste Segregation Workflow

To ensure operational clarity, the following diagram maps the decision tree for this compound disposal based on its physical state and solvent environment.

WasteWorkflow Start This compound Waste Generation Solid Pure Solid / Powder Start->Solid Liquid In Solution Start->Liquid Consumables Contaminated Consumables (Gloves, Pipettes) Start->Consumables SolidWaste Solid Organic Waste Container Solid->SolidWaste NonHalo Non-Halogenated Solvents (e.g., Acetone, EtOAc) Liquid->NonHalo Halo Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halo HazardousBin Hazardous Solid Waste Bin Consumables->HazardousBin NonHaloWaste Non-Halogenated Liquid Waste Container NonHalo->NonHaloWaste HaloWaste Halogenated Liquid Waste Container Halo->HaloWaste Incineration High-Temperature Incineration (TSDF) SolidWaste->Incineration NonHaloWaste->Incineration HaloWaste->Incineration HazardousBin->Incineration

Workflow for the proper segregation and disposal of this compound waste streams.

References

  • Wikipedia. "Triphenylethanol". Source: Wikipedia. URL:[Link][3]

  • PubChem. "this compound | C20H18O | CID 20482". Source: National Center for Biotechnology Information. URL:[Link][2]

  • Anne B. Padias. "Making the Connections - Solid organic chemical waste". Source: National Academic Digital Library of Ethiopia. URL:[Link]

  • UTIA Safety Office. "Hazardous Waste Guide". Source: University of Tennessee. URL:[Link][4]

  • RiskAssess. "Disposal of chemical wastes". Source: RiskAssess. URL:[Link][5]

Sources

Personal protective equipment for handling 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1,2,2-Triphenylethanol in a laboratory setting. It is designed to empower researchers, scientists, and drug development professionals with the necessary information to implement safe and effective operational and disposal plans.

A Proactive Stance on Safety in the Absence of Specific Data

A thorough review of publicly available safety literature did not yield a specific Safety Data Sheet (SDS) for this compound. In such instances, a conservative approach grounded in established principles of laboratory safety is paramount. This guide, therefore, extrapolates best practices from the handling of similar chemical compounds and general protocols for solid chemical agents to ensure a high margin of safety.

Hazard Assessment and Risk Mitigation

Given the lack of specific toxicological data for this compound, it is prudent to treat it as a substance with the potential for skin and eye irritation, and possible harmful effects if ingested or inhaled. This assessment is based on the hazard profiles of structurally similar compounds. The primary routes of exposure are inhalation of airborne particles, direct skin or eye contact, and accidental ingestion.

The core of our safety protocol is the implementation of a multi-layered defense, prioritizing engineering controls, supplemented by rigorous administrative procedures and, finally, the correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE ItemStandardRationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldANSI Z87.1Protects against airborne particles and accidental splashes.
Hands Nitrile or Neoprene GlovesASTM F739Provides a barrier against direct skin contact. Double-gloving is recommended for extended handling periods.
Body Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Handling Preparations:
  • Information Review : Before commencing any work, review this guide and any available chemical information.

  • Area Designation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Emergency Equipment Check : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit Availability : Confirm that a chemical spill kit appropriate for solid reagents is available and that personnel are trained in its use.

Handling Procedure:
  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring to a new container, ensure it is properly labeled with the chemical name and any known hazards.

  • Experimental Use :

    • When used in a reaction, add the compound slowly to the reaction vessel to prevent splashing.

    • Keep the container of this compound closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent and then soap and water.

    • Properly doff PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Review Safety Guide & Designate Area Emergency_Check Check Eyewash/Shower & Spill Kit Don_PPE Don Appropriate PPE Emergency_Check->Don_PPE Weigh_Transfer Weigh & Transfer Compound Don_PPE->Weigh_Transfer Experiment Perform Experimental Procedure Weigh_Transfer->Experiment Clean_Area Clean Work Area & Equipment Experiment->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.